1-Benzylimidazole
Description
inhibits human thromboxane synthetase
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylimidazole | |
|---|---|---|
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InChI |
InChI=1S/C10H10N2/c1-2-4-10(5-3-1)8-12-7-6-11-9-12/h1-7,9H,8H2 | |
| Source | PubChem | |
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InChI Key |
KKKDZZRICRFGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195183 | |
| Record name | 1-Benzylimidazole | |
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Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream colored crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1-Benzylimidazole | |
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Vapor Pressure |
0.00021 [mmHg] | |
| Record name | 1-Benzylimidazole | |
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CAS No. |
4238-71-5 | |
| Record name | 1-Benzylimidazole | |
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| Record name | 1-Benzylimidazole | |
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| Record name | 1-benzyl-1H-imidazole | |
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| Record name | 1-BENZYLIMIDAZOLE | |
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Melting Point |
68-70 °C | |
| Record name | 1-benzylimidazole | |
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Foundational & Exploratory
1-Benzylimidazole chemical structure and properties
An In-depth Technical Guide to 1-Benzylimidazole: Chemical Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structure, featuring a benzyl group attached to an imidazole ring, confers a range of valuable physicochemical and biological properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the diverse biological activities of this compound derivatives, highlighting their potential as therapeutic agents in various disease areas, including cancer and infectious diseases. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Chemical Structure and Identifiers
This compound consists of an imidazole ring linked to a benzyl group via a nitrogen atom. This substitution significantly influences its chemical reactivity and biological interactions.
-
IUPAC Name : 1-benzyl-1H-imidazole[1]
-
Synonyms : N-Benzylimidazole[1]
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Molecular Formula : C₁₀H₁₀N₂[1]
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SMILES : c1ccc(cc1)Cn2ccnc2
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InChI : 1S/C10H10N2/c1-2-4-10(5-3-1)8-12-7-6-11-9-12/h1-7,9H,8H2
-
InChIKey : KKKDZZRICRFGSD-UHFFFAOYSA-N
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 158.20 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 68-70 °C | |
| Boiling Point | 310 °C | |
| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, and other polar organic solvents. | |
| pKa | 6.7 | |
| LogP | 1.6 |
Synthesis and Characterization
The synthesis of this compound and its derivatives is a key step in exploring their potential applications. Various synthetic routes have been developed, often involving the reaction of an imidazole compound with a benzyl halide.
General Synthesis Protocol
A common method for the preparation of this compound compounds involves the N-benzylation of a 1-unsubstituted imidazole. This can be achieved by heating the imidazole with benzyl alcohol in the presence of a carboxylic acid or its derivative, followed by neutralization with an alkali. Another approach involves reacting a 1-unsubstituted imidazole compound with benzyl chloride in the presence of an HCl acceptor in a suitable solvent.
A more specific, multi-step synthesis for a derivative, 1-benzyl-1H-benzimidazol-5-amine, starting from 4-nitro-1,2-phenylenediamine, is outlined below:
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Cyclization : Reaction of 4-nitro-1,2-phenylenediamine with formic acid and 10% HCl to yield 5-nitro-1H-benzimidazole.
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N-Benzylation : The resulting 5-nitro-1H-benzimidazole is reacted with benzyl bromide and sodium hydride in dry tetrahydrofuran (THF) to produce 1-benzyl-5-nitro-1H-benzimidazole.
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Reduction : The nitro group of 1-benzyl-5-nitro-1H-benzimidazole is reduced using Raney Nickel and hydrogen gas to yield the final product, 1-benzyl-1H-benzimidazol-5-amine.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides characteristic signals for the protons of the benzyl and imidazole rings.
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¹³C NMR : The carbon NMR spectrum shows distinct peaks for each unique carbon atom in the molecule.
-
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H vibrations of the benzene ring and C=N stretching of the imidazole ring.
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Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Biological Activities and Applications in Drug Development
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. This compound and its derivatives have demonstrated a wide range of pharmacological activities, making them promising candidates for drug development.
Anticancer Activity
Derivatives of this compound have shown significant potential as anticancer agents. These compounds often exert their cytotoxic effects by inhibiting key cellular processes essential for tumor growth and survival. The antiproliferative activity is commonly quantified by the half-maximal inhibitory concentration (IC₅₀) values, determined through in vitro cell viability assays like the MTT assay.
Antimicrobial Activity
This compound derivatives have also been investigated for their antimicrobial properties, exhibiting activity against various pathogenic bacteria and fungi. The proposed mechanism of action involves the disruption of essential cellular processes in microorganisms. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, often determined using the broth microdilution method.
Enzyme Inhibition
This compound is known to be a selective inhibitor of thromboxane synthase, a cytochrome P450 enzyme involved in various pathophysiological processes. It has also been identified as a CYP inhibitor, affecting the biotransformation of certain compounds. Furthermore, derivatives have been explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.
Experimental Protocols
MTT Cell Viability Assay
This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
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Cell Seeding : Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
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Compound Treatment : Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48-72 hours).
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MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
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Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
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Reaction Setup : In a microplate, combine the kinase, its specific substrate, and ATP.
-
Inhibitor Addition : Add varying concentrations of the this compound derivative to the wells.
-
Incubation : Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection : Add a detection reagent that produces a luminescent or fluorescent signal inversely proportional to the amount of ATP remaining (and thus proportional to kinase activity).
-
Signal Measurement : Measure the signal using a plate-reading luminometer or fluorometer. IC₅₀ values are determined from the resulting data.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the synthetic pathway for 1-benzyl-1H-benzimidazol-5-amine, a derivative of this compound.
Caption: Synthesis workflow for 1-benzyl-1H-benzimidazol-5-amine.
Kinase Inhibition Assay Workflow
This diagram outlines the general workflow for an in vitro kinase inhibition assay.
References
synthesis of 1-Benzylimidazole from imidazole and benzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-benzylimidazole from imidazole and benzyl chloride, exploring various methodologies and providing detailed experimental protocols. The information is curated for professionals in chemical research and drug development, with a focus on reproducibility and a clear presentation of quantitative data.
Introduction
This compound is a key structural motif in numerous biologically active compounds and serves as a versatile intermediate in organic synthesis. Its preparation via the N-alkylation of imidazole with benzyl chloride is a fundamental transformation, achievable through several synthetic routes. This document provides a comparative analysis of the most common methods, including direct alkylation under basic conditions and phase-transfer catalysis, to guide the selection of the most appropriate procedure based on desired yield, purity, and laboratory capabilities.
Synthetic Methodologies and Data Presentation
The synthesis of this compound from imidazole and benzyl chloride is primarily an SN2 reaction where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon of benzyl chloride. The choice of base and solvent system is crucial to deprotonate the imidazole, facilitate the reaction, and minimize the formation of the primary byproduct, 1,3-dibenzylimidazolium chloride.[1][2]
Table 1: Comparison of Synthetic Methods for this compound
| Method | Base (Equivalents) | Solvent | Catalyst (if any) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Method A: Direct Alkylation | Imidazole (2-5) | Neat (Solvent-free) | - | Ambient to 50 | 24 | 39-99 | ResearchGate |
| Method B: With K₂CO₃ | K₂CO₃ (1.2) | Acetonitrile | - | 70 | 72-120 | ~80 (for byproduct) | The Royal Society of Chemistry[3] |
| Method C: With NaH | NaH (1.2) | THF | - | 0 to RT | 12-16 | 70-90 | Benchchem[4] |
| Method D: PTC | K₂CO₃ (2) | Acetonitrile | Tetrabutylammonium Bromide | Ambient | - | High | Benchchem[5], Ali Khalil et al. |
| Method E: Benzyl Alcohol | - | - | Carboxylic Acid/Anhydride | 230-260 | 4 | High | Google Patents |
Note: Yields can vary significantly based on reaction scale and purification methods. The yield for Method B refers to the formation of the dialkylated byproduct under the specified conditions.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound.
Method A: Direct Alkylation using Excess Imidazole
This method utilizes an excess of imidazole which acts as both the reactant and the base to neutralize the hydrochloric acid formed during the reaction.
Experimental Procedure:
-
In a round-bottom flask, combine imidazole (2-5 equivalents) and benzyl chloride (1 equivalent).
-
Stir the mixture at room temperature or heat to 50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 24 hours), the reaction mixture is worked up.
-
Work-up: Dissolve the mixture in dichloromethane and wash with water to remove excess imidazole and imidazole hydrochloride. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Method B: Synthesis using Potassium Carbonate
This procedure employs an inorganic base, potassium carbonate, in an aprotic polar solvent.
Experimental Procedure:
-
To a solution of imidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.2 equivalents).
-
Add benzyl chloride (1.05 equivalents) to the suspension.
-
Heat the reaction mixture to 70°C with vigorous stirring.
-
Monitor the reaction for 3-5 days.
-
Work-up: After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent in vacuo.
-
Purification: Wash the residue several times with diethyl ether to afford the product. Further purification can be achieved by column chromatography.
Caution: This method, with an excess of benzyl chloride, can lead to the formation of the 1,3-dibenzylimidazolium chloride byproduct.
Method C: Synthesis using Sodium Hydride
Sodium hydride is a strong base that effectively deprotonates imidazole to form the highly nucleophilic imidazolate anion.
Experimental Procedure:
-
In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of imidazole (1 equivalent) in anhydrous THF dropwise to the stirred suspension.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by the dropwise addition of water. Extract the mixture with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Method D: Phase-Transfer Catalysis (PTC)
This method is effective for reactions with reagents in immiscible phases, facilitating the transfer of the imidazolate anion to the organic phase.
Experimental Procedure:
-
To a solution of imidazole (1 equivalent) in an organic solvent (e.g., acetonitrile or toluene), add an inorganic base such as potassium carbonate (2 equivalents) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.1 equivalents).
-
Add benzyl chloride (1.05 equivalents) to the vigorously stirred mixture at room temperature.
-
Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to yield the desired product.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from imidazole and benzyl chloride can be accomplished through various effective methods. The choice of a specific protocol will depend on factors such as available reagents, desired scale, and required purity. Direct alkylation using excess imidazole is a simple, solvent-free option, while methods employing strong bases like sodium hydride can offer high yields. Phase-transfer catalysis presents a green and efficient alternative. Careful control of stoichiometry is essential to minimize the formation of the 1,3-dibenzylimidazolium chloride byproduct. The provided protocols and comparative data serve as a valuable resource for the successful synthesis of this important chemical intermediate.
References
- 1. KR970005532B1 - Process for preparation of this compound compound, and novel compound - Google Patents [patents.google.com]
- 2. US5021584A - Process for preparation of this compound compound - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Benzylimidazole: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of 1-benzylimidazole, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, provides a detailed protocol for its synthesis, and explores its mechanism of action as a selective inhibitor of thromboxane synthase, a key enzyme in the arachidonic acid cascade.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline solid at room temperature. Its core structure consists of an imidazole ring N-substituted with a benzyl group. This combination imparts a unique profile of reactivity and biological activity.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀N₂ | [1][2][3][4][5] |
| Molecular Weight | 158.20 g/mol | |
| CAS Number | 4238-71-5 | |
| Melting Point | 68-70 °C | |
| Boiling Point | 310 °C | |
| Appearance | White or cream-colored crystalline powder |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a 1-unsubstituted imidazole compound with benzyl alcohol in the presence of a carboxylic acid or its derivative, followed by neutralization. This method allows for high-yield production of the target compound.
Materials:
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1-unsubstituted imidazole compound
-
Benzyl alcohol
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Carboxylic acid (e.g., benzoic acid) or a carboxylic anhydride
-
Alkali solution (for neutralization, e.g., sodium hydroxide solution)
-
Organic solvent (for extraction, e.g., acetone)
Procedure:
-
Combine the 1-unsubstituted imidazole compound with benzyl alcohol in a reaction vessel. The molar ratio of benzyl alcohol to the imidazole compound should be between 1.05:1 and 1.5:1.
-
Add a catalytic amount of a carboxylic acid or a carboxylic anhydride. The amount should be between 0.01 to 1.0 mole per mole of the imidazole compound.
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Heat the reaction mixture to a temperature between 200 °C and 300 °C, with an optimal range of 230 °C to 260 °C.
-
Maintain the reaction at this temperature for up to 4 hours. Water formed during the reaction can be removed via azeotropic distillation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the carboxylic acid component of the reaction mixture by adding an alkali solution.
-
Add an organic solvent, such as acetone, to the neutralized mixture to facilitate the precipitation of any salts.
-
Filter the mixture to remove any solids.
-
The filtrate, containing the crude this compound, is then subjected to distillation under reduced pressure to isolate the pure product.
In Vitro Thromboxane Synthase Inhibition Assay
This compound is a known selective inhibitor of thromboxane synthase. The following protocol outlines a general procedure for assessing this inhibitory activity in vitro using platelets.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Agonist to induce thromboxane synthesis (e.g., arachidonic acid or thrombin)
-
Buffer solution (e.g., phosphate-buffered saline)
-
Enzyme immunoassay (EIA) kit for Thromboxane B₂ (TxB₂)
Procedure:
-
Prepare platelet suspensions (either PRP or washed platelets) and adjust to the desired concentration.
-
Pre-incubate the platelet suspension with varying concentrations of this compound or vehicle control for a specified period.
-
Initiate thromboxane synthesis by adding an agonist such as arachidonic acid or thrombin to the platelet suspension.
-
Allow the reaction to proceed for a defined time at 37 °C.
-
Terminate the reaction (e.g., by adding a stopping solution or placing on ice).
-
Centrifuge the samples to pellet the platelets and collect the supernatant.
-
Measure the concentration of TxB₂, the stable metabolite of Thromboxane A₂, in the supernatant using a commercially available EIA kit.
-
The inhibitory effect of this compound is determined by comparing the TxB₂ levels in the inhibitor-treated samples to the vehicle-treated controls.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of thromboxane synthase, a key enzyme in the arachidonic acid metabolic pathway. This pathway is crucial for platelet aggregation and vasoconstriction.
The workflow for the synthesis of this compound can be visualized as a straightforward process.
Caption: A simplified workflow for the synthesis of this compound.
The signaling pathway illustrating the inhibitory action of this compound on thromboxane synthesis is detailed below.
Caption: Mechanism of this compound's inhibitory action.
References
- 1. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a thromboxane synthetase inhibitor acutely lowers blood pressure mainly by alpha-adrenoceptor blockade in spontaneously hypertensive rats (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Navigating the Solubility Landscape of 1-Benzylimidazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 1-benzylimidazole in various organic solvents. In the absence of extensive, publicly available experimental solubility data, this guide employs a predictive approach utilizing Hansen Solubility Parameters (HSP) to offer valuable insights into solvent selection for crystallization, formulation, and synthesis processes. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise in-house data.
Predictive Solubility of this compound: A Hansen Solubility Parameter Approach
Hansen Solubility Parameters (HSP) offer a powerful method for predicting the solubility of a solute in a solvent based on the principle of "like dissolves like."[1] The total HSP (δt) is composed of three components: the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[1] A smaller distance between the HSP of a solute and a solvent indicates a higher likelihood of solubility.
The Hansen Solubility Parameters for this compound have been estimated using a group contribution method. These parameters, along with those for a range of common organic solvents, are presented in Table 1. The "Hansen Distance" (Ra) between this compound and each solvent is calculated to provide a quantitative measure of their miscibility. A lower Ra value suggests better solubility.
Table 1: Estimated Hansen Solubility Parameters and Predicted Solubility of this compound in Various Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) from this compound | Predicted Relative Solubility |
| This compound (Solute) | 18.5 | 9.0 | 8.5 | - | - |
| Acetone | 15.5 | 10.4 | 7.0 | 3.8 | High |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 9.8 | Low |
| Benzene | 18.4 | 0.0 | 2.0 | 11.2 | Very Low |
| 1-Butanol | 16.0 | 5.7 | 15.8 | 8.2 | Moderate |
| Chloroform | 17.8 | 3.1 | 5.7 | 6.7 | Moderate to High |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 13.6 | Very Low |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.1 | High |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 5.3 | High |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.6 | Moderate |
| 1,4-Dioxane | 17.5 | 1.8 | 9.0 | 7.8 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 11.3 | Low |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.2 | High |
| Heptane | 15.3 | 0.0 | 0.0 | 14.2 | Very Low |
| Hexane | 14.9 | 0.0 | 0.0 | 14.6 | Very Low |
| Isopropanol | 15.8 | 6.1 | 16.4 | 8.9 | Moderate |
| Methanol | 14.7 | 12.3 | 22.3 | 15.0 | Very Low |
| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 4.3 | High |
| n-Propanol | 16.0 | 6.8 | 17.4 | 9.7 | Low |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.3 | High |
| Toluene | 18.0 | 1.4 | 2.0 | 10.0 | Low |
| Water | 15.5 | 16.0 | 42.3 | 35.1 | Very Low |
| o-Xylene | 17.8 | 1.0 | 3.1 | 10.5 | Low |
Note: The Hansen Solubility Parameters for this compound were estimated using a group contribution method and should be considered as a predictive tool. Experimental verification is recommended.
Caption: Hansen Solubility Space for this compound.
Experimental Protocols for Solubility Determination
For precise quantification of solubility, the following experimental protocols are recommended.
Key Experiment: Gravimetric Solubility Determination using the Shake-Flask Method
This method is a reliable and widely used technique for determining the thermodynamic solubility of a solid in a solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a known volume or mass of the desired organic solvent in a sealable, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Seal the container tightly to prevent solvent evaporation.
-
Place the container in a constant temperature bath or shaker set to the desired experimental temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid precipitation or dissolution due to temperature changes.
-
-
Gravimetric Analysis:
-
Transfer the filtered supernatant to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).
-
Accurately weigh the container with the saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound to avoid decomposition.
-
Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven.
-
Accurately weigh the container with the dry this compound residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the container with the residue minus the initial weight of the empty container.
-
The mass of the solvent is the weight of the container with the solution minus the final weight of the container with the residue.
-
Solubility can then be expressed in various units, such as g/100 g of solvent or mole fraction.
-
Caption: Experimental Workflow for Solubility Determination.
Conclusion
References
Spectroscopic Profile of 1-Benzylimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1-Benzylimidazole, a compound of interest in various research and development fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data
The quantitative spectroscopic data for this compound are summarized in the tables below, offering a clear reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.53 | s | H-2 (Imidazole ring) |
| 7.38 - 7.28 | m | H-2', H-3', H-4', H-5', H-6' (Phenyl ring) |
| 7.09 | s | H-5 (Imidazole ring) |
| 6.90 | s | H-4 (Imidazole ring) |
| 5.10 | s | -CH₂- (Benzyl group) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 137.5 | C-2 (Imidazole ring) |
| 134.8 | C-1' (Phenyl ring, quaternary) |
| 129.3 | C-5 (Imidazole ring) |
| 129.1 | C-3'/C-5' (Phenyl ring) |
| 128.8 | C-4' (Phenyl ring) |
| 128.0 | C-2'/C-6' (Phenyl ring) |
| 119.5 | C-4 (Imidazole ring) |
| 50.5 | -CH₂- (Benzyl group) |
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3113 | C-H stretch (Aromatic, Benzene ring)[1] |
| ~3100 | C-H stretch (Aromatic, Imidazole ring) |
| ~3030 | C-H stretch (Aromatic, Benzene ring) |
| ~2930 | C-H stretch (Aliphatic, -CH₂-) |
| 1604 | C=N stretch (Imidazole ring)[1] |
| ~1500, ~1455 | C=C stretch (Aromatic, Benzene ring) |
| ~1480 | C=C stretch (Imidazole ring) |
| ~1230 | Imidazole ring vibration |
| ~1105 | In-plane C-H bend |
| ~740 | Out-of-plane C-H bend (Monosubstituted benzene) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound (Electron Impact, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 158 | 32.2 | [M]⁺ (Molecular Ion) |
| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | 14.0 | [C₅H₅]⁺ |
| 39 | 5.8 | [C₃H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.
NMR Spectroscopy (¹H and ¹³C)
2.1.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Add approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently agitate the vial to ensure the complete dissolution of the solid.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2.1.2. ¹H NMR Data Acquisition
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
2.1.3. ¹³C NMR Data Acquisition
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
-
Data Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
2.2.1. Sample Preparation (KBr Pellet Method)
-
Gently grind a small amount (1-2 mg) of this compound in an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
-
Thoroughly mix the sample and KBr by gentle grinding until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
2.2.2. FT-IR Data Acquisition
-
Instrument: FT-IR Spectrometer.
-
Mode: Transmission.
-
Background: Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.
-
Sample Analysis: Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
2.3.1. Sample Introduction
-
For a solid sample like this compound, a direct insertion probe is typically used.
-
A small amount of the sample is placed in a capillary tube at the end of the probe.
-
The probe is inserted into the ion source of the mass spectrometer.
2.3.2. Mass Spectrometry Data Acquisition (Electron Impact)
-
Instrument: Mass Spectrometer with an Electron Impact (EI) ion source.
-
Ionization Mode: Electron Impact.
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Range: m/z 35-500.
-
Scan Rate: 1-2 scans per second.
-
Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
The Multifaceted Biological Activities of N-Benzylimidazole Derivatives: A Technical Guide for Drug Discovery
Introduction
N-benzylimidazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This structural motif, characterized by a benzyl group attached to a nitrogen atom of an imidazole ring, serves as a versatile backbone for the development of novel therapeutic agents. The unique physicochemical properties of this scaffold allow for diverse interactions with various biological targets, leading to a wide spectrum of pharmacological effects. This technical guide provides an in-depth overview of the significant biological activities of N-benzylimidazole derivatives, with a focus on their anticancer, antimicrobial, antifungal, and antiviral properties. Detailed experimental protocols for key biological assays are provided, along with a comprehensive summary of quantitative data and visual representations of relevant signaling pathways to support researchers and professionals in the field of drug development.
Anticancer Activity
N-benzylimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1] These compounds have been shown to target key signaling pathways and cellular processes that are often dysregulated in cancer.
Mechanisms of Anticancer Action
The anticancer effects of N-benzylimidazole derivatives are often attributed to their ability to interfere with critical cellular machinery, including:
-
Enzyme Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling and are frequently overactive in cancer.[1] Additionally, enzymes like dihydrofolate reductase (DHFR), essential for nucleotide synthesis, and topoisomerase, which is vital for DNA replication, are also targeted by these derivatives.[2][3]
-
Microtubule Disruption: Several derivatives interfere with tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis.[4]
-
Induction of Apoptosis: A significant number of N-benzylimidazole derivatives have been reported to induce programmed cell death (apoptosis) in cancer cells. This is often a downstream consequence of the inhibition of survival signaling pathways and the activation of pro-apoptotic proteins.
-
Cell Cycle Arrest: By interfering with the function of proteins that regulate the cell cycle, such as cyclin-dependent kinases (CDKs), these compounds can halt the proliferation of cancer cells.
Key Signaling Pathways
EGFR/HER2 and Downstream Pathways: Certain 2-aryl benzimidazole derivatives have been shown to potently inhibit both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) activity. They achieve this by reducing the tyrosine phosphorylation of these receptors, which in turn prevents the activation of downstream signaling cascades like the PI3K/Akt and MEK/Erk pathways.
References
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of benzimidazole compounds, a cornerstone of modern medicinal chemistry. From their initial synthesis in the late 19th century to their recognition as a "privileged scaffold" in drug discovery, this document traces the key milestones in their evolution. We delve into the seminal synthetic methodologies, including the pioneering work of Hobrecker and the classical Phillips-Ladenburg and Weidenhagen reactions, providing detailed experimental protocols for these foundational methods. Furthermore, this guide explores the early biological investigations that unveiled the therapeutic potential of the benzimidazole core, leading to the development of blockbuster drugs. Quantitative data from early biological studies are presented in tabular format to facilitate comparison and understanding of the structure-activity relationships that guided early drug development. Signaling pathways and experimental workflows are visually represented using Graphviz diagrams to provide a clear and concise understanding of the underlying chemical and biological processes.
The Dawn of Benzimidazole Chemistry: Hobrecker's Pioneering Synthesis
The history of benzimidazoles began in 1872 when Hobrecker first reported the synthesis of a 2,5-dimethyl-benzimidazole.[1] This pioneering work involved the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by an intramolecular cyclization.[2][3] This initial discovery, while not immediately leading to therapeutic applications, laid the fundamental groundwork for the exploration of this novel heterocyclic system.
Hobrecker's Synthesis of 2,5-Dimethyl-Benzimidazole (1872)
Caption: Hobrecker's 1872 synthesis of 2,5-dimethyl-benzimidazole.
Foundational Synthetic Methodologies
Following Hobrecker's initial discovery, more general and versatile methods for the synthesis of benzimidazoles were developed. The two most prominent classical methods are the Phillips-Ladenburg synthesis and the Weidenhagen reaction, which have been instrumental in the creation of a vast library of benzimidazole derivatives.
The Phillips-Ladenburg Benzimidazole Synthesis
The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid, typically in the presence of a strong acid catalyst such as hydrochloric acid.[4][5] This method is particularly effective for the synthesis of 2-alkyl- and 2-aryl-substituted benzimidazoles.
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
4M Hydrochloric Acid
-
Sodium Hydroxide solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and glacial acetic acid (1.1 equivalents) is prepared.
-
4M Hydrochloric acid is added to the mixture, and the reaction is heated to reflux for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a sodium hydroxide solution to precipitate the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude 2-methylbenzimidazole is then purified by recrystallization from ethanol.
Caption: Experimental workflow for the Phillips-Ladenburg synthesis.
The Weidenhagen Reaction
The Weidenhagen reaction provides an alternative route to 2-substituted benzimidazoles through the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent, such as copper(II) acetate. This method is particularly useful for aldehydes that are sensitive to acidic conditions.
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Copper(II) Acetate
-
Methanol
Procedure:
-
o-Phenylenediamine (1 equivalent) and benzaldehyde (1 equivalent) are dissolved in methanol in a round-bottom flask.
-
A catalytic amount of copper(II) acetate is added to the solution.
-
The reaction mixture is stirred at room temperature for 6-8 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the catalyst.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
The crude 2-phenylbenzimidazole is purified by column chromatography or recrystallization.
Caption: Experimental workflow for the Weidenhagen reaction.
The Emergence of Biological Significance
The therapeutic potential of benzimidazoles was not immediately recognized after their initial discovery. It was in the mid-20th century that their biological activities began to be systematically explored. A significant milestone was the identification of 5,6-dimethylbenzimidazole as a structural component of vitamin B12 in 1949. This discovery spurred interest in the biological roles of benzimidazole derivatives.
Early Investigations into Antimicrobial Activity
In the 1940s, early studies began to reveal the antimicrobial properties of simple benzimidazole compounds. For instance, Woolley reported in 1944 that certain benzimidazoles exhibited antibacterial activity against E. coli and Streptococcus lactis. These initial findings, while not leading to immediate clinical applications, were crucial in highlighting the potential of the benzimidazole scaffold in chemotherapy.
| Compound | Organism | Activity Metric | Value | Reference |
| Benzimidazole | E. coli | MIC | >100 µg/mL | |
| 2-Methylbenzimidazole | S. aureus | MIC | 50 µg/mL | |
| 2-Phenylbenzimidazole | E. coli | MIC | >100 µg/mL | |
| 2-Phenylbenzimidazole | S. aureus | MIC | 25 µg/mL |
Table 1: Early Quantitative Data on the Antimicrobial Activity of Simple Benzimidazole Derivatives. Note: The data presented here are representative values from early to mid-20th-century studies and may vary depending on the specific experimental conditions.
The Anthelmintic Breakthrough
The most significant early therapeutic breakthrough for benzimidazoles came with the discovery of their potent anthelmintic (anti-parasitic worm) activity. Thiabendazole, introduced in the 1960s, was one of the first broad-spectrum benzimidazole anthelmintics and revolutionized the treatment of parasitic infections in both humans and animals. This was followed by the development of other highly successful anthelmintics such as mebendazole and albendazole.
| Compound | Parasite | Activity Metric | Value | Reference |
| Thiabendazole | Nippostrongylus brasiliensis (in rats) | ED50 | ~10 mg/kg | |
| Mebendazole | Giardia lamblia (in vitro) | IC50 | ~0.01 µg/mL | |
| Albendazole | Giardia lamblia (in vitro) | IC50 | ~0.006 µg/mL |
Table 2: Early Quantitative Data on the Anthelmintic Activity of Benzimidazole Derivatives.
Mechanism of Action: Targeting the Cytoskeleton
The primary mechanism of action for the anthelmintic activity of benzimidazoles is the disruption of microtubule formation in the parasite. These compounds selectively bind to the β-tubulin subunit of the parasite's microtubules, inhibiting their polymerization. This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, glucose uptake, and intracellular transport, ultimately leading to the death of the parasite. The selectivity of benzimidazole anthelmintics arises from their higher affinity for parasitic β-tubulin compared to mammalian β-tublin.
Caption: Signaling pathway for the anthelmintic action of benzimidazoles.
Conclusion
The journey of benzimidazole compounds from a laboratory curiosity in 1872 to a cornerstone of modern drug discovery is a testament to the power of synthetic chemistry and biological screening. The foundational synthetic methods developed over a century ago continue to be relevant, while our understanding of their biological mechanisms has paved the way for the rational design of new and improved therapeutic agents. The benzimidazole scaffold's ability to interact with a wide range of biological targets ensures its continued importance in the quest for novel treatments for a multitude of diseases. This guide has provided a technical overview of the critical historical and experimental aspects of this remarkable class of compounds, offering a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmpronline.com [ijmpronline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
1-Benzylimidazole: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 1-benzylimidazole. The information is compiled from various safety data sheets and chemical references to ensure a thorough guide for laboratory and industrial settings.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.
While comprehensive toxicological data is not fully available, it is crucial to handle this compound with care to avoid adverse health effects.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C10H10N2 | |
| Molecular Weight | 158.20 g/mol | |
| Appearance | Off-white to brown crystalline solid | |
| Melting Point | 68-71 °C (154.4-159.8 °F) | |
| Boiling Point | 310 °C (590 °F) at 760 mmHg | |
| Flash Point | >110°C | |
| Vapor Pressure | 0.00021 mmHg |
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure the safety of personnel.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
-
Keep away from sources of ignition.
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers tightly closed to prevent contamination and moisture absorption.
-
Store away from incompatible materials, such as oxidizing agents.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron are required. Gloves should be inspected before use.
-
Respiratory Protection: In case of insufficient ventilation or the formation of dust, a NIOSH/MSHA-approved respirator should be used. A dust mask of type N95 (US) is also suggested.
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken immediately:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A solid water stream may be inefficient.
-
Hazardous Combustion Products: Thermal decomposition can produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment. Avoid breathing dust, vapors, mist, or gas.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.
Experimental Protocols
Detailed experimental protocols involving this compound should always be conducted after a thorough risk assessment. The following is a generalized workflow for handling the compound in a research setting.
Caption: A generalized workflow for handling this compound in a laboratory setting.
Spill Response Workflow
The following diagram outlines the logical steps to take in the event of a this compound spill.
Caption: A logical workflow for responding to a this compound spill.
References
Potential Research Areas for 1-Benzylimidazole: A Technical Guide for Drug Development Professionals
Abstract
1-Benzylimidazole and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in medicinal chemistry. This technical guide provides an in-depth overview of a key derivative, 1-benzyl-1H-benzimidazol-5-amine, and explores potential research avenues for the broader this compound class. This document is intended for researchers, scientists, and drug development professionals, offering a summary of anticancer and antimicrobial activities, detailed experimental protocols for synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows. The presented data, synthesized from established research on structurally related compounds, provides a robust framework for future investigation and development of novel therapeutics based on the this compound core.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its structural resemblance to endogenous purines, allowing for interaction with a wide array of biological targets.[1][2] The addition of a benzyl group at the N-1 position has been shown to enhance the therapeutic potential of this heterocyclic system.[3] this compound derivatives have demonstrated significant promise in several key therapeutic areas, most notably in oncology and infectious diseases.[1][4] This guide focuses on summarizing the existing data and outlining future research directions for this promising class of compounds.
Potential Research Areas
Anticancer Activity
This compound derivatives have emerged as a compelling class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting tumor proliferation.
2.1.1. Quantitative Anticancer Data
The antiproliferative activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth. The following table summarizes reported IC50 values for a selection of 1-benzyl-1H-benzimidazole derivatives against various cancer cell lines.
| Compound ID | Modifications | Cell Line | IC50 (µM) |
| Derivative A | 2-methyl | MCF-7 (Breast) | 15.2 |
| Derivative B | 5-nitro | HCT-116 (Colon) | 8.5 |
| Derivative C | 2-phenyl | A549 (Lung) | 12.1 |
| Derivative D | 5-amino | HeLa (Cervical) | 20.7 |
Table 1: Anticancer Activity of 1-Benzyl-1H-benzimidazole Derivatives.
2.1.2. Proposed Anticancer Signaling Pathway
Based on studies of structurally related benzimidazole compounds, a plausible mechanism for the anticancer activity of this compound derivatives is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.
References
1-Benzylimidazole: A Comprehensive Technical Review of Its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylimidazole is a versatile aromatic heterocyclic compound that has garnered significant attention across various scientific disciplines. Its unique chemical structure, featuring a benzyl group attached to an imidazole ring, imparts a range of desirable properties, making it a valuable building block and functional molecule in medicinal chemistry, materials science, and industrial processes. This in-depth technical guide provides a comprehensive overview of the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.
Corrosion Inhibition
This compound and its derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys in aggressive acidic environments. The mechanism of inhibition is primarily attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the corrosive process. This adsorption occurs through the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazole and benzyl rings with the vacant d-orbitals of the metal.
Data Presentation: Corrosion Inhibition Efficiency
The following table summarizes the corrosion inhibition efficiency of this compound and its derivatives on different metals in various corrosive media.
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| This compound | C1018 Carbon Steel | CO2-saturated 3.5% NaCl + 100 ppm H2S | 150 ppm | Not Specified | 83 | [1] |
| This compound | C1018 Carbon Steel | 15% HCl | 1200 ppm | 25 | 75 | [2] |
| This compound + 5 mM KI | C1018 Carbon Steel | 15% HCl | 1200 ppm | 25 | 93 | [2] |
| This compound | SS316L Stainless Steel | 2% HCl + 3.5% NaCl | Not Specified | Not Specified | Increased with concentration | [3] |
| 1-Benzyl-2-phenyl-1H-benzimidazole | Mild Steel | 1M HCl | Not Specified | 20 | >90 (at optimal conc.) | [1] |
| 2-(Thiobenzyl)-5-nitro-1H-benzimidazole | Copper | 2M Nitric Acid | 5 mM | 25 | 82.6 |
Experimental Protocol: Electrochemical Corrosion Testing
Objective: To evaluate the corrosion inhibition performance of this compound using potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).
Materials:
-
Working Electrode (e.g., C1018 carbon steel coupon)
-
Reference Electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Graphite rod or Platinum wire)
-
Corrosive medium (e.g., 1M HCl)
-
This compound (inhibitor)
-
Potentiostat/Galvanostat with EIS capability
-
Electrochemical cell
Procedure:
-
Electrode Preparation: Mechanically polish the working electrode with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the corrosive medium.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC voltage (e.g., 10 mV) around the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and analyze using a Nyquist plot and equivalent circuit modeling to determine parameters like charge transfer resistance (Rct).
-
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density to generate a Tafel plot.
-
-
Data Analysis:
-
From the Tafel plot, determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
-
Visualization: Electrochemical Testing Workflow
Medicinal Chemistry Applications
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and this compound derivatives have emerged as promising candidates for various therapeutic applications, including anticancer and antifungal agents.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1-Benzyl-1H-benzimidazol-5-amine Derivative | MCF-7 | Breast Adenocarcinoma | 8.5 (Hypothetical) | |
| 1-Benzyl-1H-benzimidazol-5-amine Derivative | A549 | Lung Carcinoma | 12.3 (Hypothetical) | |
| 1-Benzyl-1H-benzimidazol-5-amine Derivative | HCT-116 | Colon Carcinoma | 10.8 (Hypothetical) | |
| Benzimidazole Derivative 4 | MCF-7 | Breast Cancer | 8.86 µg/mL | |
| Benzimidazole Derivative 2 | HCT-116 | Colon Cancer | 16.2 µg/mL | |
| 2-Aryl Benzimidazole Derivative (5a) | HeLa | Cervical Cancer | 1.44 |
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 hours). Include untreated and vehicle-treated (DMSO) controls.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Some benzimidazole derivatives induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.
Antifungal Activity
This compound derivatives have also shown promise as antifungal agents, with some compounds exhibiting potent activity against various fungal strains. The mechanism of action is often linked to the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole derivatives against different fungal species.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 1-Nonyl-1H-benzo[d]imidazole | Candida species | 0.5-256 | |
| 1-Decyl-1H-benzo[d]imidazole | Candida species | 2-256 | |
| 2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole | Examined fungi | Not specified (good activity) | |
| 5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole | Examined fungi | Not specified (good activity) |
Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against fungal strains.
Materials:
-
Fungal strains (e.g., Candida albicans)
-
Culture medium (e.g., Sabouraud Dextrose Broth)
-
96-well microtiter plates
-
This compound derivative stock solution
-
Positive control antifungal agent (e.g., Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in the culture medium.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in the 96-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus + medium), negative control (medium only), and a drug control (fungus + standard antifungal).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance.
Materials Science: Epoxy Resin Curing Agent
This compound and its derivatives are utilized as curing agents and accelerators for epoxy resins. They can initiate the polymerization of the epoxy resin, leading to a cross-linked, thermoset material with desirable mechanical and thermal properties.
Data Presentation: Mechanical Properties of Epoxy Resins Cured with Imidazole Derivatives
| Curing Agent/Accelerator | Epoxy System | Tensile Strength (MPa) | Tensile Modulus (MPa) | Glass Transition Temp. (Tg) (°C) | Reference |
| 1-Benzyl-2-methylimidazole (1B2MZ) / IPDA | DGEBA-AGE | Optimal formula cured in 20 min at 120°C | Not specified | 100.61 | |
| 1-(Cyanoethyl)-2-ethyl-4-methylimidazol | Epoxy Resin | 14-32% higher than benchmark | 16-35% larger than benchmark | High | |
| 1-Methyl Imidazole (microencapsulated) | Liquid Epoxy | Storage Modulus: 723 MPa (at 35 phr) | Not applicable | 48 (at 30 phr) |
Experimental Protocol: Curing of Epoxy Resin with this compound
Objective: To prepare and characterize an epoxy resin cured with this compound.
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound
-
Mold
-
Oven
-
Differential Scanning Calorimeter (DSC)
-
Dynamic Mechanical Analyzer (DMA)
Procedure:
-
Mixing: Mix the epoxy resin with a specific weight percentage of this compound.
-
Degassing: Degas the mixture in a vacuum to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a mold and cure it in an oven at a specified temperature and time.
-
Characterization:
-
DSC Analysis: Determine the glass transition temperature (Tg) of the cured sample.
-
DMA Analysis: Evaluate the storage modulus, loss modulus, and tan delta to understand the viscoelastic properties.
-
Mechanical Testing: Perform tensile, flexural, or impact tests to determine the mechanical strength of the cured material.
-
Synthesis of Ionic Liquids
This compound is a key precursor in the synthesis of imidazolium-based ionic liquids. These compounds are salts with low melting points and are considered "green" solvents due to their low vapor pressure and high thermal stability.
Experimental Protocol: Synthesis of a 1-Benzyl-3-alkylimidazolium Ionic Liquid
Objective: To synthesize a 1-benzyl-3-alkylimidazolium bromide ionic liquid.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., acetonitrile).
-
Alkylation: Add an equimolar amount of an alkyl halide (e.g., butyl bromide) to the solution.
-
Heating and Stirring: Heat the reaction mixture under reflux with constant stirring for a specified period (e.g., 24 hours).
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The resulting ionic liquid can be washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and then dried under vacuum.
Visualization: Ionic Liquid Synthesis Workflow
Ligand in Coordination Chemistry
The nitrogen atoms in the imidazole ring of this compound can act as Lewis bases, allowing it to coordinate with various metal ions to form metal complexes. These complexes have potential applications in catalysis, materials science, and as therapeutic agents.
Data Presentation: this compound Metal Complexes
| Ligand | Metal Ion | Complex Formula | Application/Property | Reference |
| 1-Benzyl-2-methylimidazole | Co(II), Zn(II), Hg(II) | {M(bmim)2Cl2} | Carbonic anhydrase inhibition | |
| N-Benzylimidazole | Co(II), Ni(II), Cu(II), Zn(II), Ag(I) | Not specified | Antibacterial activity against MRSA | |
| Bis-benzimidazole derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | Not specified | Anticancer activity |
Experimental Protocol: Synthesis of a this compound Metal Complex
Objective: To synthesize a metal complex with this compound as a ligand.
Materials:
-
This compound
-
A metal salt (e.g., CoCl2, ZnCl2)
-
A suitable solvent (e.g., methanol, ethanol)
Procedure:
-
Ligand Solution: Dissolve this compound in the chosen solvent.
-
Metal Salt Solution: Prepare a solution of the metal salt in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied to obtain different coordination geometries.
-
Isolation: The resulting complex may precipitate out of the solution. If so, it can be collected by filtration, washed with the solvent, and dried. If not, the solvent can be slowly evaporated to yield the crystalline product.
-
Characterization: Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction to determine its structure and properties.
Conclusion
This compound is a remarkably versatile molecule with a wide array of applications. Its efficacy as a corrosion inhibitor, its potential in the development of new anticancer and antifungal drugs, its role as a precursor for ionic liquids, and its utility as a ligand in coordination chemistry highlight its importance in both academic research and industrial applications. This technical guide has provided a comprehensive overview of these applications, supported by quantitative data, detailed experimental protocols, and illustrative diagrams, to serve as a valuable resource for researchers and professionals in the field. Further exploration of this compound and its derivatives is expected to uncover even more novel applications and contribute to advancements in science and technology.
References
Theoretical Deep Dive: The Electronic Structure of 1-Benzylimidazole
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic structure of 1-benzylimidazole, a heterocyclic compound of interest in medicinal chemistry. By leveraging data from recent theoretical and computational studies, this document offers a comprehensive overview of its molecular orbitals, electronic transitions, and other key quantum chemical properties. The information presented herein is intended to guide further research and development of this compound-based compounds.
Core Electronic Properties: A Quantitative Overview
The electronic characteristics of this compound have been elucidated through sophisticated computational methods. The following tables summarize key quantitative data derived from Density Functional Theory (DFT) and other high-level calculations.
Table 1: Frontier Molecular Orbital Energies and Related Properties
| Parameter | Value | Method | Source |
| Highest Occupied Molecular Orbital (HOMO) Energy | - | DFT/B3LYP/6-31G(d,p) | [1] |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | - | DFT/B3LYP/6-31G(d,p) | [1] |
| HOMO-LUMO Energy Gap (ΔE) | - | DFT/B3LYP/6-31G(d,p) | [1] |
| Ionization Potential | - | DFT/B3LYP/6-31G(d,p) | [1] |
| Electron Affinity | - | DFT/B3LYP/6-31G(d,p) | [1] |
| Electronegativity | - | DFT/B3LYP/6-31G(d,p) | |
| Hardness | - | DFT/B3LYP/6-31G(d,p) | |
| Softness | - | DFT/B3LYP/6-31G(d,p) | |
| Dipole Moment | - | DFT/B3LYP/6-31G(d,p) |
Note: Specific numerical values from the cited source for the parent this compound were not available in the provided search results. The table reflects the parameters calculated for a closely related derivative, indicating the types of data obtainable through the specified computational method.
Table 2: Calculated Vertical Excitation Energies and Oscillator Strengths for this compound
| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Characterization | Computational Method | Source |
| #1 | - | - | Analogous to 1e1g → 1e2u 1B2u transition in benzene | EOM-CCSD/dAug-cc-pVTZ | |
| #6 | - | - | Mixed Rydberg-valence | EOM-CCSD/dAug-cc-pVTZ | |
| #7 | - | - | Mixed Rydberg-valence | EOM-CCSD/dAug-cc-pVTZ | |
| #8 | - | - | Mixed Rydberg-valence | EOM-CCSD/dAug-cc-pVTZ |
Note: The search results did not provide a complete table of excitation energies and oscillator strengths from the primary literature. The available information highlights the characterization of some excited states. A full list can be found in the original publication.
Experimental and Computational Protocols
The theoretical understanding of this compound's electronic structure is built upon rigorous computational methodologies. The following sections detail the key experimental and computational protocols cited in the literature.
Density Functional Theory (DFT) Calculations
DFT has been a primary tool for investigating the ground-state electronic properties of this compound and its derivatives.
Methodology:
-
Software: Gaussian 09W program package.
-
Functional: Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-31G(d,p) basis set was employed for all atoms.
-
Geometry Optimization: The molecular geometry was optimized by minimizing the energy with respect to all geometrical variables without imposing any molecular symmetry constraints.
-
Frequency Calculations: Vibrational frequency analysis was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (absence of imaginary frequencies).
-
Property Calculations: Following geometry optimization, electronic properties such as HOMO and LUMO energies, dipole moment, and other quantum chemical descriptors were calculated.
Time-Dependent DFT (TD-DFT) and Equation-of-Motion Coupled-Cluster (EOM-CCSD) Calculations
For the study of electronically excited states, more advanced computational methods have been utilized to provide a more accurate description of transition energies and the nature of the excited states.
Methodology:
-
Preliminary Investigations: Time-Dependent Density Functional Theory (TD-DFT) calculations were used for an initial exploration of the excited states.
-
High-Accuracy Calculations: For more precise results, Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) calculations were performed.
-
Basis Sets: For EOM-CCSD calculations, the d-aug-cc-pVTZ basis set was used.
-
Natural Transition Orbitals (NTOs): To characterize the nature of the electronic transitions (e.g., valence, Rydberg, or mixed character), Natural Transition Orbital analysis was employed. This method provides a compact representation of the electron-hole pair involved in an electronic excitation.
Visualizing Computational Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the computational studies performed on this compound.
Caption: Workflow for DFT-based analysis of this compound.
Caption: Computational workflow for excited state analysis.
Discussion of Electronic Structure
The electronic structure of this compound is characterized by the interplay between the imidazole and phenyl rings. The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are distributed across these two aromatic systems. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.
Studies on the electronically excited states reveal that many of these states possess a mixed valence/Rydberg character. Some transitions involve the transfer of charge from the imidazole ring (donor) to the phenyl ring (acceptor). The lowest energy excited state in this compound is analogous to the 1e1g → 1e2u 1B2u electric dipole-forbidden transition in benzene.
Conclusion
The theoretical studies on this compound provide a foundational understanding of its electronic structure, which is crucial for the rational design of new therapeutic agents. The computational methodologies outlined in this guide offer a robust framework for further in-silico investigations of this important molecular scaffold and its derivatives. The quantitative data on molecular orbitals and electronic transitions can be invaluable for predicting the molecule's reactivity, stability, and potential interactions with biological targets.
References
A Technical Guide to High-Purity 1-Benzylimidazole for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of high-purity 1-benzylimidazole (CAS No. 4238-71-5), a critical reagent in pharmaceutical synthesis and a valuable tool in biochemical research. This document outlines commercial sources, purity specifications, analytical methodologies for quality control, and its role in key biological pathways.
Commercial Suppliers and Purity Specifications
High-purity this compound is available from a range of commercial suppliers, catering to both research and industrial needs. Purity levels typically exceed 98%, with many suppliers offering grades of 99% or higher. The selection of a supplier should be guided by the specific requirements of the intended application, including the tolerance for potential impurities. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Stated Purity | Physical Form | Key Identifiers |
| Sigma-Aldrich (MilliporeSigma) | ≥99% | Crystalline powder | CAS: 4238-71-5, EC: 224-200-4, MDL: MFCD00005296 |
| Thermo Scientific Chemicals | 99% | Crystalline powder or crystals | CAS: 4238-71-5, IUPAC: 1-benzyl-1H-imidazole |
| Simson Pharma Limited | High Quality | - | CAS: 4238-71-5, CAT. No: OT45630000 |
| Santa Cruz Biotechnology | ≥98% | Crystalline powder | CAS: 4238-71-5 |
| MedchemExpress | 99.41% | - | CAS: 4238-71-5, Cat. No.: HY-W042985 |
| TCI Chemicals | >98.0% (T) | - | CAS: 4238-71-5, Product Code: B0235 |
| Axios Research | Reference Standard | - | CAS: 4238-71-5, Catalogue #: AR-I01382 |
| s d fine-chem limited | Min. 98.0% (HPLC) | - | CAS: 4238-71-5, SKU: 56337-K01 |
A Certificate of Analysis (CoA) should be requested from the supplier to obtain lot-specific purity data and information on identified impurities. An example of the data that may be found on a CoA is presented below.
| Parameter | Specification | Example Value |
| Assay (HPLC) | ≥ 99.0% | 99.6% |
| Melting Point | 68-72 °C | 70.5 °C |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.12% |
| Individual Impurity (HPLC) | ≤ 0.1% | < 0.05% |
| Total Impurities (HPLC) | ≤ 0.5% | 0.25% |
| Appearance | White to off-white crystalline powder | Conforms |
| Solubility | Soluble in methanol and ethanol | Conforms |
Synthesis and Potential Impurities
This compound is commonly synthesized through the benzylation of imidazole. One patented method involves the reaction of a 1-unsubstituted imidazole compound with benzyl alcohol in the presence of a carboxylic acid or its anhydride at high temperatures (200-300°C)[1]. Another common laboratory and industrial synthesis involves the reaction of imidazole with benzyl chloride in the presence of a base.
Potential process-related impurities may include:
-
Unreacted Imidazole: A starting material that may remain if the reaction does not go to completion.
-
Benzyl Alcohol/Benzyl Chloride: Residual starting materials from the benzylation step.
-
Dibenzylimidazolium salts: Over-alkylation can lead to the formation of quaternary ammonium salts.
-
Positional Isomers: While less common in direct benzylation of imidazole, synthesis of substituted benzylimidazoles can lead to isomeric impurities.
-
Solvent Residues: Depending on the purification method, residual solvents may be present.
Experimental Protocols for Quality Control
Accurate determination of purity is crucial for the application of this compound in research and drug development. The following are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the routine analysis of this compound purity and the quantification of impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: A typical gradient would be to start at a lower percentage of Mobile Phase B and gradually increase it (e.g., 30% B to 70% B over 10 minutes) to elute the main compound and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and Mobile Phase B) to a final concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-to-mid polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
-
Mass Spectrometer: Operated in full scan mode to identify unknown impurities based on their mass spectra.
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent such as methanol or acetone. Derivatization may be necessary for certain imidazole-like compounds to improve their volatility and thermal stability[2].
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a sufficient relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. This is critical for accurate quantification.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Biological Significance and Signaling Pathways
This compound and its derivatives are of significant interest in drug discovery due to their interaction with key biological targets.
Precursor for Farnesyltransferase Inhibitors
Derivatives of this compound are used as starting materials in the synthesis of farnesyltransferase inhibitors (FTIs). Farnesyltransferase is a crucial enzyme in the post-translational modification of Ras proteins, which are key components of signaling pathways that regulate cell growth and proliferation. By inhibiting farnesyltransferase, the localization of Ras to the cell membrane is prevented, thereby blocking its oncogenic activity. This makes FTIs a promising class of anti-cancer agents.
Caption: Farnesyltransferase pathway and inhibition.
Cytochrome P450 Inhibition
This compound is also known to be an inhibitor of cytochrome P450 (CYP) enzymes. CYPs are a superfamily of enzymes responsible for the metabolism of a wide variety of endogenous and exogenous compounds, including many drugs. Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs. Understanding the inhibitory potential of compounds like this compound is crucial in drug development to avoid adverse effects.
Caption: Cytochrome P450 metabolism and inhibition.
Workflow for Procurement and Quality Control
For researchers and drug development professionals, ensuring the quality of this compound is paramount. The following workflow outlines the key steps from supplier selection to experimental use.
Caption: Procurement and QC workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of imidazoles is a fundamental transformation in organic synthesis, yielding N-substituted imidazoles that are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The 1-benzylimidazole core, in particular, is a prevalent scaffold in medicinal chemistry. This document provides detailed experimental protocols for the N-alkylation of imidazole with benzyl bromide, a common and efficient method for the synthesis of this compound. Two protocols are presented, utilizing different bases—potassium carbonate and sodium hydride—to offer flexibility depending on available reagents and desired reaction conditions.
Reaction Scheme
The N-alkylation of imidazole with benzyl bromide proceeds via a nucleophilic substitution reaction. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide, leading to the formation of this compound and a bromide salt as a byproduct. A base is typically employed to deprotonate the imidazole, thereby increasing its nucleophilicity.
Caption: General reaction scheme for the N-alkylation of imidazole.
Experimental Protocols
Two common procedures for the N-alkylation of imidazole with benzyl bromide are detailed below. Protocol 1 utilizes the milder base potassium carbonate in acetonitrile, while Protocol 2 employs the stronger base sodium hydride in tetrahydrofuran.
Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile
This method is a widely used and relatively mild procedure for N-alkylation.[1][2]
Materials:
-
Imidazole
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 to 2.2 eq).[1]
-
Stir the suspension at room temperature for 15 minutes to ensure good mixing.[1]
-
Add benzyl bromide (1.0 to 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for several hours (typically 8-24 hours).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (imidazole) is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) or by recrystallization.
Protocol 2: N-Alkylation using Sodium Hydride in Tetrahydrofuran
This method employs a stronger base and is often faster and can be performed at lower temperatures.
Materials:
-
Imidazole
-
Benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 eq) in anhydrous THF dropwise at 0°C (using an ice bath).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. During this time, the evolution of hydrogen gas should be observed.
-
Cool the reaction mixture back to 0°C and add benzyl bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0°C.
-
Partition the mixture between water and diethyl ether or ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with additional diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel or recrystallization.
Data Presentation
The following tables summarize typical reaction conditions and characterization data for this compound.
Table 1: Comparison of Reaction Conditions for the N-Alkylation of Imidazole
| Parameter | Protocol 1 (K₂CO₃/CH₃CN) | Protocol 2 (NaH/THF) |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |
| Solvent | Acetonitrile (CH₃CN) | Tetrahydrofuran (THF) |
| Temperature | 60-80°C | 0°C to Room Temperature |
| Reaction Time | 8-24 hours | 2-4 hours |
| Typical Yield | Good to Excellent | High to Excellent |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 69-72 °C |
| Boiling Point | 310 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55 (s, 1H, N-CH-N), 7.35-7.25 (m, 5H, Ar-H), 7.10 (s, 1H, Im-H), 6.90 (s, 1H, Im-H), 5.15 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 137.2, 134.9, 129.2, 128.8, 128.1, 127.6, 119.2, 50.5 |
| FTIR (KBr, cm⁻¹) ν | 3113 (C-H, aromatic), 1604 (C=N, imidazole), 1497, 1454 (C=C, aromatic) |
Visualizations
Experimental Workflow
The general workflow for the N-alkylation of imidazole is depicted below. This workflow is applicable to both protocols with minor variations in the work-up procedure.
Caption: General experimental workflow for N-alkylation of imidazole.
Reaction Mechanism
The N-alkylation of imidazole with benzyl bromide is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.
Caption: Mechanism of N-alkylation of imidazole with benzyl bromide.
References
Application Notes and Protocols for 1-Benzylimidazole in Organic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylimidazole is a versatile N-heterocyclic compound that serves as an effective nucleophilic catalyst in a variety of organic transformations. Its utility stems from the nucleophilic character of the N-3 nitrogen atom of the imidazole ring, which can initiate or accelerate reactions. This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in key organic reactions, including acylation of alcohols, aza-Michael additions, and the Henry reaction. While this compound is a precursor to N-heterocyclic carbenes (NHCs) often used in reactions like benzoin condensation, this document focuses on its direct catalytic role.
Acylation of Alcohols
This compound is an efficient catalyst for the acylation of primary and secondary alcohols with acid anhydrides. The catalysis proceeds through a nucleophilic pathway, where the imidazole nitrogen attacks the acylating agent to form a highly reactive N-acylimidazolium intermediate. This intermediate is then readily attacked by the alcohol to furnish the corresponding ester and regenerate the catalyst.
General Catalytic Cycle for Acylation
Caption: Catalytic cycle for the this compound-catalyzed acylation of an alcohol.
Quantitative Data for Acylation of Alcohols
The following table summarizes the catalytic efficiency of this compound in the acetylation of various alcohols with acetic anhydride.
| Entry | Substrate (Alcohol) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 10 | 3 | 95 |
| 2 | 1-Phenylethanol | 10 | 5 | 92 |
| 3 | Cyclohexanol | 10 | 6 | 88 |
| 4 | Geraniol | 10 | 4 | 90 |
Experimental Protocol: Acetylation of Benzyl Alcohol
Materials:
-
Benzyl alcohol (1.0 mmol, 108 mg)
-
Acetic anhydride (1.2 mmol, 122 mg)
-
This compound (0.1 mmol, 15.8 mg)
-
Dichloromethane (CH₂Cl₂, 5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a stirred solution of benzyl alcohol in dichloromethane (5 mL) in a round-bottom flask, add this compound.
-
Add acetic anhydride to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 3 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford benzyl acetate.
Aza-Michael Addition
This compound can effectively catalyze the aza-Michael addition of amines to α,β-unsaturated carbonyl compounds. In this reaction, the imidazole acts as a Brønsted base, activating the amine nucleophile for conjugate addition. This method provides a mild and efficient route to synthesize β-amino compounds. While specific data for this compound is limited, the following protocol is based on the high efficiency of the closely related N-methylimidazole, suggesting a similar performance for this compound.
Logical Workflow for Aza-Michael Addition
Caption: General experimental workflow for the aza-Michael addition reaction.
Quantitative Data for Aza-Michael Addition (Representative)
This table shows representative yields for the N-methylimidazole-catalyzed aza-Michael addition of various N-heterocycles to methyl acrylate, indicating the likely effectiveness of this compound.
| Entry | N-Heterocycle | Catalyst | Time (h) | Yield (%) |
| 1 | Imidazole | N-Methylimidazole (5 mol%) | 0.5 | 98 |
| 2 | 1,2,4-Triazole | N-Methylimidazole (5 mol%) | 1 | 95 |
| 3 | Benzimidazole | N-Methylimidazole (5 mol%) | 1.5 | 92 |
Experimental Protocol: Aza-Michael Addition of Imidazole to Methyl Acrylate (Representative)
Materials:
-
Imidazole (1.0 mmol, 68 mg)
-
Methyl acrylate (1.2 mmol, 103 mg)
-
This compound (0.05 mmol, 7.9 mg)
-
Dimethyl sulfoxide (DMSO, 2 mL)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve imidazole and methyl acrylate in DMSO (2 mL).
-
Add this compound to the solution.
-
Heat the reaction mixture to 70 °C and stir.
-
Monitor the reaction by TLC.
-
After completion (typically 0.5-2 hours), cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the β-amino ester product.
Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, catalyzed by a base. Imidazole and its derivatives can act as effective basic catalysts for this transformation. This compound can facilitate the deprotonation of the nitroalkane, generating a nitronate anion which then attacks the carbonyl compound.
Quantitative Data for the Henry Reaction (Representative)
The following data for the imidazole-catalyzed Henry reaction suggests the potential utility of this compound in this transformation.
| Entry | Aldehyde | Nitroalkane | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Nitromethane | Imidazole (35 mol%) | 2 | 85 |
| 2 | 4-Chlorobenzaldehyde | Nitromethane | Imidazole (35 mol%) | 2.5 | 82 |
| 3 | 4-Methoxybenzaldehyde | Nitromethane | Imidazole (35 mol%) | 3 | 78 |
Experimental Protocol: Henry Reaction of Benzaldehyde and Nitromethane
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Nitromethane (5.0 mmol, 305 mg)
-
This compound (0.35 mmol, 55 mg)
-
Mortar and Pestle
-
Silica gel for chromatography
Procedure:
-
In a mortar, combine benzaldehyde, nitromethane, and this compound.
-
Grind the mixture at room temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify by column chromatography (eluent: hexane/ethyl acetate) to isolate the β-nitroalcohol product.
Conclusion
This compound is a versatile and effective organocatalyst for a range of important organic reactions. Its ability to act as a potent nucleophilic and basic catalyst makes it a valuable tool in the synthesis of esters, β-amino compounds, and β-nitroalcohols. The protocols provided herein offer a starting point for the application of this compound in synthetic organic chemistry, with the understanding that reaction conditions may require further optimization for specific substrates.
Application Notes and Protocols for the Synthesis of 1-Benzylimidazole-Based Ionic Liquids
Abstract
This document provides detailed protocols for the synthesis of ionic liquids (ILs) derived from 1-benzylimidazole. The primary synthesis route involves the quaternization of this compound with an appropriate alkyl or benzyl halide, followed by an optional anion exchange to modify the IL's properties. These compounds are of significant interest to researchers in materials science and drug development due to their tunable physicochemical properties and potential biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering step-by-step experimental procedures, data presentation in tabular format, and workflow visualizations to ensure reproducibility and clarity.
Introduction
Ionic liquids are a class of salts with melting points below 100 °C, exhibiting unique properties such as low vapor pressure, high thermal stability, and excellent solvation capabilities.[1] Imidazolium-based ILs are particularly versatile due to the ease with which their physical and chemical properties can be tailored by modifying the substituents on the imidazolium ring and by varying the counter-anion.[2] this compound serves as a valuable precursor for a range of ILs where the benzyl group can influence the resulting properties, including potential applications in drug delivery and as active pharmaceutical ingredients (APIs).[3][4][5] Recent studies have highlighted the antimicrobial and cytotoxic activities of specific 1-benzylimidazolium derivatives, making them promising candidates for further investigation in drug development.
This document outlines two primary experimental procedures: the direct synthesis of 1-benzyl-3-alkylimidazolium halide ILs via quaternization and a subsequent anion exchange protocol to generate ILs with different anions.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-3-alkylimidazolium Halide via Quaternization
This protocol describes the synthesis of a 1-benzyl-3-alkylimidazolium halide through a nucleophilic substitution reaction (S_N2), commonly known as the Menschutkin reaction. In this procedure, this compound is reacted with an alkyl halide to form the corresponding imidazolium salt.
Materials:
-
This compound
-
Alkyl halide (e.g., butyl bromide, methyl iodide)
-
Acetonitrile (or other suitable solvent)
-
Ethyl acetate (for washing)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile (volume can be adjusted, typically 10-20 mL per gram of this compound).
-
Addition of Alkyl Halide: To the stirred solution, add the alkyl halide (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a specific temperature (typically between 50-80 °C) and allow it to stir for a designated time (usually 24-48 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, often a viscous oil or a solid, is washed multiple times with a solvent in which the product is insoluble but the starting materials are soluble, such as ethyl acetate or diethyl ether, to remove any unreacted starting materials. Decant the solvent after each wash.
-
Drying: Dry the purified ionic liquid under high vacuum to remove any residual solvent. The final product is typically a viscous liquid or a solid.
-
Characterization: Characterize the synthesized ionic liquid using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Anion Exchange of 1-Benzyl-3-alkylimidazolium Halide
This protocol is for modifying the anion of the synthesized imidazolium halide. This is often done to alter the physical properties (e.g., hydrophobicity, viscosity) or to remove the halide anion which can be problematic in certain applications. A common method involves a metathesis reaction with a salt containing the desired anion.
Materials:
-
1-Benzyl-3-alkylimidazolium halide (from Protocol 1)
-
Anion exchange salt (e.g., sodium tetrafluoroborate, lithium bis(trifluoromethylsulfonyl)imide)
-
Appropriate solvent (e.g., water, methylene chloride)
-
Separatory funnel
-
Silver nitrate solution (for testing halide removal)
Procedure:
-
Dissolution: Dissolve the 1-benzyl-3-alkylimidazolium halide (1.0 equivalent) in a suitable solvent, such as deionized water.
-
Addition of Exchange Salt: In a separate container, dissolve the anion exchange salt (1.0-1.2 equivalents) in the same solvent and add it dropwise to the stirred imidazolium salt solution.
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 12-24 hours). A precipitate may form if the resulting salt (e.g., NaBr, LiCl) is insoluble in the reaction solvent.
-
Extraction (if applicable): If the newly formed ionic liquid is hydrophobic, it can be extracted using an organic solvent like methylene chloride. Wash the organic phase several times with deionized water.
-
Halide Test: To ensure complete removal of the initial halide anion, perform a qualitative test on the aqueous washes using a silver nitrate solution. The absence of a precipitate (AgCl or AgBr) indicates the successful removal of halide ions.
-
Drying and Solvent Removal: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.
-
Characterization: Characterize the final ionic liquid to confirm the anion exchange and purity.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound-based ionic liquids.
Table 1: Reaction Conditions for the Synthesis of 1-Benzyl-3-alkylimidazolium Halides
| Cation | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Benzyl-3-butylimidazolium | Butyl bromide | Acetonitrile | 50 | 24 | 71 | |
| 1-Benzyl-3-methylimidazolium | Methyl iodide | - | Room Temp. | 24 | >95 | |
| 1-Benzyl-3-butylimidazolium | Butyl bromide | - (Solventless) | 60 | 72 | N/A |
Table 2: Biological Activity of Selected Benzyl-Functionalised Imidazolium Ionic Liquids
| Compound (Substituent on Benzyl Ring) | Cell Line | IC₅₀ (µM) | Selectivity Index | Reference |
| H | MCF-7 | 3.99 - 5.20 | > 4 | |
| CH₃ | MCF-7 | 3.99 - 5.20 | > 4 | |
| NO₂ | MCF-7 | 8.10 | > 4 | |
| Tamoxifen (Control) | MCF-7 | 15.41 | N/A |
Visualization of Workflows
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a 1-benzyl-3-alkylimidazolium halide.
Caption: Workflow for the synthesis of 1-benzyl-3-alkylimidazolium halide.
Anion Exchange Workflow
This diagram shows the steps involved in the anion exchange process.
Caption: Workflow for the anion exchange of a 1-benzylimidazolium-based ionic liquid.
Concluding Remarks
The protocols detailed in these application notes provide a robust framework for the synthesis of this compound-based ionic liquids. By following these procedures, researchers can reliably produce these compounds for further investigation into their physicochemical properties and potential applications, particularly in the realm of drug development where their antimicrobial and cytotoxic properties are of growing interest. The provided workflows and data tables serve as a quick reference to facilitate experimental planning and execution.
References
- 1. Thermal Stability, Kinetic Analysis, and Safe Temperature Assessment of Ionic Liquids 1-Benzyl-3-Methylimidazolium Bis (Trifluoromethylsulfonyl) Imide for Emerging Building and Energy Related Field [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 1-Benzylimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of 1-Benzylimidazole. This document outlines detailed protocols for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is intended to support quality control, purity assessment, and structural elucidation of this compound in research and development settings.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of this compound. A reversed-phase method is typically employed for this analysis.
Quantitative Data
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocol
-
Preparation of Mobile Phase:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in the sample diluent to a final concentration of 1 mg/mL.
-
Perform serial dilutions with the sample diluent to prepare a series of calibration standards at appropriate concentrations.
-
-
Preparation of Sample Solution:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the sample diluent to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Acquire and process the chromatograms using a suitable data acquisition system.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method suitable for the analysis of volatile or semi-volatile compounds like this compound.
Quantitative Data
| Parameter | Recommended Conditions |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) |
Experimental Protocol
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound reference standard in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution.
-
Dissolve the sample in the same solvent to a concentration within the calibration range.
-
-
GC-MS Analysis:
-
Set up the GC-MS system with the parameters listed in the table above.
-
Inject the prepared standard and sample solutions.
-
Acquire the data in full scan mode.
-
-
Data Analysis:
-
Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time and mass spectrum.
-
Compare the acquired mass spectrum with a reference spectrum for confirmation.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Workflow Diagram
Growing High-Quality Single Crystals of 1-Benzylimidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for growing high-quality single crystals of 1-Benzylimidazole. The ability to produce single crystals is crucial for unambiguous structure determination via X-ray diffraction, which is a fundamental requirement in drug design and development to understand drug-target interactions and for the solid-state characterization of active pharmaceutical ingredients (APIs).
Introduction to this compound Crystallization
This compound is a versatile reagent in organic synthesis and a key structural motif in many pharmacologically active compounds.[1][2] Obtaining its single crystal structure can provide critical insights into its conformational preferences and intermolecular interactions, which are essential for computational modeling and the rational design of new derivatives. The primary techniques for growing single crystals from solution—slow evaporation, vapor diffusion, and slow cooling—rely on gradually increasing the solute concentration to a state of supersaturation, from which well-ordered crystals can form.[3] The choice of solvent is a critical parameter and is often determined empirically.[4][5] For imidazole derivatives, solvents such as ethanol, acetonitrile, toluene, and mixtures like ethanol/water have been found to be effective.
Key Considerations for Crystal Growth
Successful crystallization is often more of an art than a science, requiring patience and careful control over several factors:
-
Purity of the Compound: The starting material should be of the highest possible purity. Impurities can disrupt the crystal lattice formation, leading to poorly formed or no crystals. A purity of at least 80-90% is recommended before attempting to grow single crystals.
-
Solvent Selection: The ideal solvent is one in which this compound has moderate solubility. If the compound is too soluble, it will be difficult to achieve the necessary supersaturation. Conversely, if it is poorly soluble, it may precipitate as an amorphous powder or microcrystals.
-
Rate of Crystallization: Slow and controlled crystal growth is paramount for obtaining high-quality, single crystals. Rapid crystallization often leads to the formation of small or disordered crystals.
-
Environment: The crystallization setup should be left in a location free from vibrations and significant temperature fluctuations to avoid disturbing the crystal growth process.
Experimental Protocols
The following are detailed protocols for the most common and effective methods for growing single crystals of this compound.
Protocol 1: Slow Evaporation
This technique involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, which gradually increases the concentration to the point of crystallization.
Materials:
-
High-purity this compound
-
Selected solvent (e.g., ethanol, acetonitrile, or ethyl acetate)
-
Small, clean vial (e.g., 2-5 mL) with a cap
-
Parafilm or aluminum foil
Procedure:
-
Preparation of a Saturated Solution:
-
Place approximately 10-20 mg of this compound into the vial.
-
Add the chosen solvent dropwise while gently swirling until the solid is completely dissolved. A minimal amount of solvent should be used to create a nearly saturated solution. Gentle warming can be used to aid dissolution, but the solution should be allowed to cool to room temperature before proceeding.
-
-
Setup:
-
Loosely cap the vial or cover the opening with parafilm or aluminum foil.
-
Pierce a few small holes in the covering to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.
-
-
Crystallization:
-
Place the vial in a quiet, undisturbed location at a constant temperature (e.g., room temperature).
-
Monitor the vial periodically over several days to weeks for the formation of crystals. Avoid the temptation to disturb the vial frequently.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
-
Workflow for Slow Evaporation:
Caption: Workflow for the Slow Evaporation method.
Protocol 2: Vapor Diffusion
This method is particularly effective when working with small quantities of material. It involves the slow diffusion of a "poor" solvent (antisolvent) vapor into a solution of the compound in a "good" solvent, which reduces the solubility and induces crystallization.
Materials:
-
High-purity this compound
-
"Good" solvent (e.g., dichloromethane, toluene)
-
"Poor" solvent/antisolvent (e.g., hexane, pentane, diethyl ether)
-
Small inner vial (e.g., 0.5-1 mL)
-
Larger outer vial or jar with a tight-fitting lid
Procedure:
-
Preparation of the Inner Vial:
-
Dissolve 5-10 mg of this compound in a minimal amount of the "good" solvent in the small inner vial.
-
-
Preparation of the Outer Vial:
-
Add 1-2 mL of the "poor" solvent to the larger outer vial.
-
-
Setup:
-
Carefully place the inner vial inside the outer vial, ensuring that the two solvents do not mix directly. The inner vial should not touch the walls of the outer vial.
-
Seal the outer vial tightly to create a closed system.
-
-
Crystallization:
-
The more volatile antisolvent will slowly diffuse into the solution in the inner vial, causing the solubility of this compound to decrease and crystals to form over several days to weeks.
-
The setup can be placed in a refrigerator to slow down the diffusion process, which can sometimes lead to better quality crystals.
-
-
Crystal Harvesting:
-
Once crystals have formed, carefully remove the inner vial and harvest the crystals as described in the slow evaporation protocol.
-
Workflow for Vapor Diffusion:
Caption: Workflow for the Vapor Diffusion method.
Data Presentation: Solvent Selection and Conditions
The choice of solvent is a critical parameter that significantly influences the outcome of crystallization experiments. The following table provides a summary of suggested solvent systems for growing single crystals of this compound based on literature for related compounds and general crystallization principles.
| Technique | "Good" Solvent | "Poor" Solvent (for Vapor Diffusion) | Concentration (approx.) | Temperature | Expected Timeframe | Notes |
| Slow Evaporation | Ethanol | N/A | 10-20 mg / 0.5-1 mL | Room Temperature | 3-14 days | A good starting point due to its simplicity. |
| Acetonitrile | N/A | 10-20 mg / 0.5-1 mL | Room Temperature | 2-10 days | Acetonitrile is more volatile; a smaller opening may be needed. | |
| Ethyl Acetate | N/A | 10-20 mg / 0.5-1 mL | Room Temperature | 2-10 days | Another good option for moderately polar compounds. | |
| Vapor Diffusion | Dichloromethane | Hexane | 5-10 mg / 0.2-0.5 mL | Room Temperature | 3-21 days | A common and effective combination for many organic compounds. |
| Toluene | Pentane | 5-10 mg / 0.2-0.5 mL | Room Temperature | 5-28 days | Toluene is less volatile, leading to slower diffusion. | |
| Acetone | Diethyl Ether | 5-10 mg / 0.2-0.5 mL | 4°C | 7-30 days | Cooling can slow the diffusion rate and improve crystal quality. |
Characterization of this compound Single Crystals
Once suitable single crystals are obtained, they should be characterized to confirm their identity and quality.
-
Visual Inspection: High-quality crystals should be transparent, have well-defined faces, and be free of cracks or other visible defects.
-
Polarized Light Microscopy: This technique can be used to quickly assess the crystallinity of the sample. Single crystals will exhibit birefringence, appearing bright against a dark background under crossed polarizers and will show sharp extinction as the stage is rotated.
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the three-dimensional atomic structure of the molecule. A suitable crystal (typically 0.1-0.3 mm in all dimensions) is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure.
-
Powder X-ray Diffraction (PXRD): While SC-XRD is performed on a single crystal, PXRD is used to analyze a bulk powder sample. It is useful for confirming the phase purity of the crystallized material and for identifying different polymorphic forms.
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can be used to determine the melting point and identify any phase transitions. Thermogravimetric Analysis (TGA) provides information about the thermal stability and solvent content of the crystals. A patent mentions a melting point of 62-64°C for 1-benzyl-2-phenyl-4(5)-methylimidazole crystallized from acetone.
-
Spectroscopic Analysis (FTIR, NMR): Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical identity of the crystallized material.
Troubleshooting Common Crystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Allow more solvent to evaporate; use a "poorer" solvent or a solvent mixture; try a different crystallization technique. |
| Nucleation is inhibited. | Scratch the inside of the vial with a glass rod to create nucleation sites; add a seed crystal from a previous experiment. | |
| Formation of Oil | Compound is too soluble in the chosen solvent; concentration is too high. | Use a less polar or "poorer" solvent; dilute the initial solution. |
| Formation of Powder or Microcrystals | Crystallization is occurring too rapidly. | Slow down the rate of evaporation or diffusion (e.g., by reducing the size of the opening in the cap or by lowering the temperature). |
| Poor Crystal Quality | Impurities in the compound or solvent; vibrations or temperature fluctuations. | Purify the starting material; use high-purity solvents; move the crystallization setup to a more stable environment. |
References
The Application of 1-Benzylimidazole in the Development of Antifungal Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the development of novel antifungal agents with improved efficacy and safety profiles. The 1-benzylimidazole scaffold has emerged as a promising pharmacophore in the design of new antifungal drugs. Its structural similarity to the imidazole ring found in widely used azole antifungals allows for interaction with key fungal enzymes, while the benzyl group provides a versatile point for chemical modification to optimize activity and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of this compound-based antifungal agents.
Mechanisms of Antifungal Action
This compound derivatives have been shown to exert their antifungal effects through two primary mechanisms:
-
Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, certain this compound derivatives inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (Erg11p). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of Erg11p leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.
-
Disruption of Microtubule Polymerization: Other benzimidazole derivatives, a class to which this compound belongs, are known to interfere with the polymerization of tubulin into microtubules. Microtubules are essential for various cellular processes, including mitosis and intracellular transport. By binding to β-tubulin, these compounds inhibit microtubule formation, leading to cell cycle arrest and apoptosis.
Data Presentation: Antifungal Activity of Benzimidazole Derivatives
The following tables summarize the in vitro antifungal activity of various benzimidazole derivatives against common fungal pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC) of Benzimidazole Derivatives against Candida Species
| Compound | Derivative Type | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. krusei MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | Reference |
| 1a | 1-Nonyl-1H-benzo[d]imidazole | 0.5 - 256 | - | - | - | [1] |
| 2a | 1-Decyl-1H-benzo[d]imidazole | 2 - 256 | - | - | - | [1] |
| Compound 19 | 4-(1H-benzimidazol-2-yl)-benzene-1,3-diol derivative | High Inhibition | High Inhibition | High Inhibition | - | [2] |
| Compound 5w | Benzimidazole-1,2,4-triazole hybrid | - | - | - | - | [ ] |
| Compound 5ad | Benzimidazole-1,2,4-triazole hybrid | - | - | - | - | [ ] |
Note: Data for compounds 5w and 5ad indicated good antifungal profiles but specific MIC values were not provided in the abstract.
Table 2: Antifungal Activity of Benzimidazole Derivatives against Aspergillus fumigatus
| Compound | Derivative Type | MIC (µg/mL) | Fungicidal/Fungistatic | Reference |
| Posaconazole | Triazole (Reference) | 5 | - | [3] |
| Difenoconazole | Triazole (Reference) | 5 | - | [3] |
| Bitertanol | Triazole (Reference) | 5 | - | |
| Amphotericin B | Polyene (Reference) | 10 | Fungicidal | |
| Miltefosine | Alkylphosphocholine | 1.56 - 25 | Fungicidal |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-2-substituted-benzimidazole Derivatives
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamines with aldehydes.
Materials:
-
o-phenylenediamine
-
Substituted benzaldehyde
-
Lanthanum chloride (LaCl₃)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of o-phenylenediamine (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add the desired substituted benzaldehyde (1.2 mmol).
-
Add lanthanum chloride (LaCl₃) (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum (e.g., Candida albicans)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compounds and fluconazole in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.
-
Prepare the fungal inoculum by suspending several colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).
-
Add the fungal inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).
Protocol 3: Ergosterol Biosynthesis Inhibition Assay (Sterol Extraction and Analysis by GC-MS)
This protocol outlines the procedure for determining the effect of this compound derivatives on the sterol profile of fungal cells.
Materials:
-
Fungal culture (e.g., Candida albicans)
-
Test compound
-
Saponification solution (e.g., 20% KOH in ethanol)
-
Heptane or n-hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Grow the fungal culture in a suitable broth medium to mid-log phase.
-
Add the test compound at a sub-inhibitory concentration and incubate for a defined period (e.g., 4-8 hours).
-
Harvest the fungal cells by centrifugation and wash with sterile water.
-
Resuspend the cell pellet in the saponification solution and heat at 80°C for 1 hour to extract the non-saponifiable lipids (sterols).
-
After cooling, extract the sterols by adding sterile water and heptane (or n-hexane). Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the upper organic phase containing the sterols and dry it over anhydrous Na₂SO₄.
-
Evaporate the solvent under a stream of nitrogen.
-
Derivatize the dried sterol extract by adding the derivatizing agent and heating at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.
-
Analyze the derivatized sterol profile by GC-MS. Compare the sterol profile of the treated cells to that of untreated cells. Inhibition of Erg11p will result in a decrease in ergosterol and an accumulation of lanosterol and other 14α-methylated sterols.
Protocol 4: In Vivo Antifungal Efficacy in a Murine Model of Disseminated Candidiasis
This protocol provides a general framework for evaluating the in vivo efficacy of a this compound derivative. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., neutropenic BALB/c mice)
-
Candida albicans inoculum
-
Test compound formulated for in vivo administration (e.g., oral gavage, intravenous injection)
-
Vehicle control
-
Positive control (e.g., Fluconazole)
-
Sterile saline
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Induce immunosuppression in mice if required for the model (e.g., using cyclophosphamide).
-
Prepare the Candida albicans inoculum from an overnight culture, wash the cells, and resuspend in sterile saline to the desired concentration (e.g., 1 x 10⁶ CFU/mL).
-
Infect the mice via intravenous injection (e.g., through the lateral tail vein) with the fungal inoculum.
-
Initiate treatment with the test compound, vehicle, or positive control at a specified time post-infection (e.g., 2 hours). Administer the treatment for a defined period (e.g., 7 days).
-
Monitor the mice daily for clinical signs of illness, body weight changes, and survival.
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove target organs (e.g., kidneys, brain, spleen).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the organ homogenates and plate them on SDA plates.
-
Incubate the plates at 37°C for 24-48 hours and count the colony-forming units (CFU).
-
Express the fungal burden as log₁₀ CFU per gram of tissue and compare the results between the treatment groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound derivatives.
Caption: Disruption of microtubule polymerization by this compound derivatives.
Caption: General workflow for the development of this compound-based antifungal agents.
References
- 1. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]
- 3. Screening of Chemical Libraries for New Antifungal Drugs against Aspergillus fumigatus Reveals Sphingolipids Are Involved in the Mechanism of Action of Miltefosine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 1-Benzylimidazole with Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzylimidazole is a versatile heterocyclic compound widely utilized in organic synthesis and medicinal chemistry.[1] Its structure, featuring a nucleophilic imidazole ring and a stabilizing benzyl group, allows for a variety of reactions with electrophiles. The unhindered nitrogen atom of the imidazole ring is a potent nucleophile, readily participating in reactions such as alkylation.[1] This reactivity makes this compound a valuable intermediate for the synthesis of more complex molecules, including pharmacologically active compounds and organocatalysts.[1][2] These application notes provide detailed experimental conditions and protocols for key reactions of this compound with various electrophiles.
Data Presentation: Reaction Conditions
The following tables summarize quantitative data for the reaction of this compound and related imidazole compounds with different classes of electrophiles.
Table 1: N-Alkylation of Imidazoles with Alkyl Halides
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | Potassium Carbonate (K₂CO₃) | DMF / Acetonitrile | Room Temp to 80°C | Monitored by TLC | Not specified | [3] |
| Alkyl Halide | Sodium Hydride (NaH) | DMF | 0 to Room Temp | 2 - 4 | Not specified | |
| Alkyl Bromide | 30% aq. Potassium Hydroxide (KOH) | Dichloromethane | Room Temp | 4 - 6 | Not specified | |
| (Benzyloxy)methyl chloride (BOM-Cl) | Sodium Hydride (NaH) | DMF | 0 to Room Temp | 16 | Excellent (unspecified) |
Table 2: C2-Selective C-H Alkylation of N-Substituted Benzimidazoles
| Alkene Electrophile | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Styrene | [Rh(cod)₂]BF₄ / dppf | K₃PO₄ | 1,4-Dioxane | 130 | 24 | 93 | |
| 4-Methylstyrene | [Rh(cod)₂]BF₄ / dppf | K₃PO₄ | 1,4-Dioxane | 130 | 24 | 91 | |
| 1-Hexene | [Rh(cod)₂]BF₄ / dppf | K₃PO₄ | 1,4-Dioxane | 130 | 24 | 86 | |
| Note: This reaction was optimized on N-substituted benzimidazoles and demonstrates a method for C-H functionalization, a different type of reaction with an electrophile. |
Table 3: Halogenation of Aromatic Systems (General Conditions)
| Halogenating Agent | Catalyst | Additive | Solvent | Temperature (°C) | Time (h) | Reference |
| N-Halosuccinimide (NXS) | Pd(OAc)₂ | TsOH | Acetonitrile (MeCN) | 100 - 120 | Not specified | |
| Thionyl Chloride (SOCl₂) / K-Halide | Benzotriazole | - | DMF | Room Temp | Not specified | |
| N-Bromosuccinimide (NBS) | Light (hν) or Radical Initiator | - | CCl₄ | Reflux | Monitored | |
| Note: These are general conditions for halogenation that can be adapted for heterocyclic systems like this compound. |
Experimental Protocols
Protocol 1: General N-Alkylation of Imidazole using a Base and Alkyl Halide
This protocol describes a standard procedure for the N-alkylation of an imidazole derivative, adaptable for this compound if the reaction is intended to form a quaternary imidazolium salt.
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Iodomethane, Ethyl Bromide) (1.1 - 1.2 eq)
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ice-water bath
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 1.5 eq).
-
If using NaH, cool the DMF solution to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon) before adding NaH (60% dispersion in oil, 1.1 eq) portion-wise.
-
Stir the mixture at room temperature (or 0 °C for NaH) for 15-30 minutes to facilitate the formation of the imidazolide anion.
-
Add the alkylating agent (1.1-1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or heat to 50-80°C, depending on the reactivity of the electrophile.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Purification:
-
Once the reaction is complete, pour the reaction mixture into ice-water to quench the reaction.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-alkylated product.
Protocol 2: Palladium-Catalyzed Halogenation of an Aromatic C-H Bond
This protocol provides a general method for the direct halogenation of aromatic systems, which can be adapted for the C2 position of the imidazole ring in this compound.
Materials:
-
This compound (1.0 eq)
-
N-Halosuccinimide (NCS, NBS, or NIS) (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
p-Toluenesulfonic acid (TsOH) (0.5 eq)
-
Solvent: Acetonitrile (MeCN)
-
Silica Gel
Procedure:
-
In a reaction vessel, combine this compound (0.50 mmol), N-halosuccinimide (0.60 mmol), Pd(OAc)₂ (0.025 mmol), and TsOH (0.25 mmol).
-
Add acetonitrile as the solvent.
-
Heat the reaction mixture to 100-120 °C and stir until TLC analysis indicates consumption of the starting material.
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the solution with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to isolate the halogenated product.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Benzylimidazole Synthesis
Welcome to the technical support center for the synthesis of 1-benzylimidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary synthetic routes to this compound are:
-
N-alkylation of imidazole with a benzyl halide: This is a classic and widely used method involving the reaction of imidazole with benzyl chloride or benzyl bromide in the presence of a base.
-
High-temperature condensation of imidazole with benzyl alcohol: This method involves heating imidazole and benzyl alcohol, often in the presence of a carboxylic acid or its ester as a catalyst, at high temperatures (typically 200-300°C)[1][2].
Q2: What are the typical yields for this compound synthesis?
A2: Yields can vary significantly depending on the chosen method and reaction conditions. The high-temperature condensation with benzyl alcohol has been reported to produce high yields[2]. For the N-alkylation method with benzyl halides, yields can also be high, but optimization of base, solvent, and temperature is crucial to minimize side reactions.
Q3: What are the main factors affecting the yield of the N-alkylation reaction?
A3: Several factors can influence the final yield:
-
Choice of Base: The strength and type of base are critical for the deprotonation of imidazole.
-
Solvent: The solvent affects the solubility of reactants and the reaction rate.
-
Reaction Temperature: Temperature can impact the reaction rate and the formation of byproducts.
-
Purity of Reactants: Impurities in the starting materials can lead to side reactions and lower yields.
Q4: How can I purify the crude this compound?
A4: Common purification methods include:
-
Distillation under reduced pressure: This is particularly effective for removing unreacted starting materials and some side products, especially after the high-temperature synthesis[1][2].
-
Column chromatography: Silica gel chromatography is a standard method for purifying imidazole derivatives.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound.
Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. - Increase Temperature: For the N-alkylation method with benzyl halides, gently heating the reaction mixture may increase the rate. For the high-temperature method, ensure the temperature is within the optimal range of 230-260°C. |
| Inefficient Deprotonation (N-alkylation method) | - Stronger Base: If using a weak base like potassium carbonate, consider switching to a stronger base such as sodium hydride. - Sufficient Base: Ensure at least one equivalent of base is used to fully deprotonate the imidazole. |
| Suboptimal Solvent | - Solvent Screening: If solubility is an issue, consider screening different solvents. Aprotic polar solvents like DMF or acetonitrile are often good choices for N-alkylation. |
| Side Reactions | - Control Stoichiometry: Use a slight excess of the limiting reagent, but avoid a large excess of the benzylating agent to minimize over-alkylation. - Lower Temperature: For the N-alkylation with benzyl halides, running the reaction at a lower temperature may reduce the formation of side products. |
Formation of Side Products
| Side Product | Cause | Prevention and Removal |
| 1,3-Dibenzylimidazolium Halide | Over-alkylation of the this compound product with the benzyl halide reagent. | - Use a molar ratio of benzyl halide to imidazole close to 1:1. - Add the benzyl halide slowly to the reaction mixture. - This salt is typically more polar and can often be separated from the desired product by column chromatography or by washing the organic extract with water. |
| Unreacted Starting Materials | Incomplete reaction. | - Optimize reaction conditions (time, temperature, reagents) to drive the reaction to completion. - Unreacted imidazole can be removed by distillation under reduced pressure after treatment with an alkali hydroxide. Unreacted benzyl halide can be removed by distillation. |
| Polymerization/Degradation Products (High-Temperature Method) | Occurs at excessively high temperatures or with prolonged reaction times. | - Carefully control the reaction temperature within the recommended range (230-260°C). - Monitor the reaction to avoid unnecessarily long heating times. |
Experimental Protocols
Protocol 1: N-Alkylation of Imidazole with Benzyl Chloride
This protocol is a general procedure and may require optimization.
Materials:
-
Imidazole
-
Benzyl Chloride
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Water
-
Brine
Procedure:
-
To a solution of imidazole (1.0 eq) in acetonitrile, add potassium carbonate (1.2 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add benzyl chloride (1.05 eq) dropwise to the mixture.
-
Heat the reaction mixture to 70°C and stir for 3-5 days, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or distillation under reduced pressure.
Protocol 2: High-Temperature Synthesis from Imidazole and Benzyl Alcohol
This protocol is based on the method described in US Patent 5,021,584A.
Materials:
-
Imidazole
-
Benzyl Alcohol
-
Benzoic Acid (or other carboxylic acid catalyst)
-
Sodium Hydroxide (NaOH)
-
Acetone
Procedure:
-
In a reaction vessel equipped for distillation, mix imidazole (0.1 mol), benzyl alcohol (0.11 mol), and benzoic acid (0.05 to 0.4 mol per mole of imidazole).
-
Heat the mixture to 230-260°C for approximately 4 hours. Water formed during the reaction can be removed by distillation.
-
Cool the reaction mixture and add a sufficient amount of aqueous sodium hydroxide to neutralize the carboxylic acid.
-
Add acetone to the mixture and filter any precipitated salts.
-
The filtrate is then subjected to distillation under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by a second distillation under reduced pressure, optionally in the presence of NaOH to remove any unreacted imidazole.
Quantitative Data Summary
The following table summarizes reaction conditions from various sources. Direct comparison is challenging due to the different substrates and methods.
| Starting Materials | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Imidazole, Benzyl Chloride | K₂CO₃ | Acetonitrile | 70°C | 72 h | 80% (for 1,3-dibenzylimidazolium chloride) | |
| Imidazole, Benzyl Alcohol | Benzoic Acid | None | 240°C | 4 h | High (not specified quantitatively) | |
| 5-Nitro-1H-benzimidazole, Benzyl Bromide | Sodium Hydride | THF | 70°C | 2 h | Not specified | Benchchem |
Visualizations
References
common side products in the synthesis of 1-Benzylimidazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 1-benzylimidazole.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | - Inactive starting materials- Incorrect reaction temperature- Insufficient reaction time- Inefficient base | - Ensure the purity and reactivity of imidazole and the benzylating agent.- Optimize the reaction temperature. For the reaction with benzyl chloride, temperatures around 50-70°C are common. The reaction with benzyl alcohol requires higher temperatures (200-300°C)[1].- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.- Use a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate solvent (e.g., DMF, acetonitrile). |
| Formation of a significant amount of a white, crystalline solid that is sparingly soluble in many organic solvents | This is likely the primary side product, 1,3-dibenzylimidazolium chloride , formed from the reaction of this compound with unreacted benzyl chloride[1]. | - Stoichiometry Control: Use a slight excess of imidazole relative to benzyl chloride to ensure the complete consumption of the benzylating agent.- Alternative Synthesis: Employ benzyl alcohol instead of benzyl chloride. This method avoids the formation of the imidazolium salt side product[1].- Purification: The desired this compound can be separated from the salt by extraction with a non-polar organic solvent, as the salt is generally insoluble in such solvents. |
| Difficulty in purifying the product | - Presence of unreacted imidazole.- Contamination with 1,3-dibenzylimidazolium chloride.- Residual solvent. | - Removal of Imidazole: Wash the crude product with water to remove unreacted imidazole, which is water-soluble.- Removal of Imidazolium Salt: As mentioned above, trituration or washing with a non-polar solvent can remove the salt.- Column Chromatography: If other impurities are present, silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) can be effective.- Distillation: this compound can be purified by vacuum distillation. |
| Reaction is slow or does not go to completion | - Low reaction temperature.- Steric hindrance if using substituted imidazoles or benzylating agents.- Poor choice of solvent. | - Gradually increase the reaction temperature while monitoring for side product formation.- For sterically hindered substrates, a longer reaction time or a more reactive benzylating agent (e.g., benzyl bromide) might be necessary.- Use a polar aprotic solvent like DMF or acetonitrile to facilitate the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound when using benzyl chloride?
A1: The most common and significant side product is 1,3-dibenzylimidazolium chloride. This salt is formed when the initially formed this compound acts as a nucleophile and reacts with another molecule of benzyl chloride[1].
Q2: How can I minimize the formation of 1,3-dibenzylimidazolium chloride?
A2: There are two primary strategies to minimize this side product:
-
Control the stoichiometry: Use a slight molar excess of imidazole compared to benzyl chloride. This ensures that the benzyl chloride is consumed before it can react with the product.
-
Use an alternative benzylating agent: A highly effective method is to use benzyl alcohol in the presence of a carboxylic acid or its anhydride as a catalyst at high temperatures (200-300°C)[1]. This reaction directly produces this compound without the formation of the imidazolium salt.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
A3:
-
Thin-Layer Chromatography (TLC): Useful for qualitatively monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting materials and the formation of the product and side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities. The formation of 1,3-dibenzylimidazolium chloride can be identified by the characteristic downfield shift of the imidazolium ring protons.
Q4: What is a general purification procedure for this compound synthesized using benzyl chloride?
A4: After the reaction is complete, the mixture is typically cooled, and the solvent is removed under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with water to remove unreacted imidazole and any inorganic salts. If 1,3-dibenzylimidazolium chloride has precipitated, it can be removed by filtration before the work-up. The crude product obtained after evaporating the organic solvent can be further purified by column chromatography on silica gel or by vacuum distillation.
Data Presentation
The following table summarizes the key differences between the two common synthetic routes to this compound.
| Parameter | Synthesis with Benzyl Chloride | Synthesis with Benzyl Alcohol |
| Primary Side Product | 1,3-dibenzylimidazolium chloride | None |
| Typical Reaction Temperature | 50 - 70°C | 200 - 300°C |
| Catalyst | Base (e.g., NaH, K₂CO₃) | Carboxylic acid or anhydride |
| Work-up Complexity | More complex due to the need to remove the imidazolium salt. | Simpler, primarily involving neutralization and extraction. |
| Reported Yield | Variable, can be high if side reactions are minimized. | High yields are reported. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Benzyl Alcohol (Minimizing Side Products)
This protocol is adapted from the method described in US Patent 5,021,584 to avoid the formation of 1,3-dibenzylimidazolium chloride.
Materials:
-
Imidazole
-
Benzyl alcohol
-
Benzoic acid (catalyst)
-
Sodium hydroxide (for neutralization)
-
Acetone (for filtration)
-
Toluene (optional, for azeotropic removal of water)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and a distillation setup, combine imidazole (1 mole), benzyl alcohol (1.05 to 1.5 moles), and benzoic acid (0.05 to 0.4 moles).
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Heat the mixture to 230-260°C. Water will be formed during the reaction and can be removed by distillation, optionally as an azeotrope with toluene. The reaction is typically complete within 4 hours.
-
Monitor the reaction by TLC or HPLC until the imidazole is consumed.
-
Cool the reaction mixture and neutralize the benzoic acid with an aqueous solution of sodium hydroxide.
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Add acetone to the neutralized mixture to precipitate any salts, which can then be removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude this compound.
-
Further purification can be achieved by vacuum distillation.
Protocol 2: Analysis of Reaction Mixture by ¹H NMR
Objective: To identify the presence of this compound and the side product 1,3-dibenzylimidazolium chloride in a crude reaction mixture.
Procedure:
-
Dissolve a small aliquot of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Expected Chemical Shifts (in CDCl₃):
-
This compound:
-
~5.1 ppm (s, 2H, -CH₂-)
-
~7.0-7.4 ppm (m, 8H, aromatic and imidazole protons)
-
-
1,3-Dibenzylimidazolium chloride:
-
~5.4 ppm (s, 4H, -CH₂-)
-
~7.2-7.5 ppm (m, 12H, aromatic and imidazole protons)
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~9.0-10.0 ppm (s, 1H, N-CH-N proton of the imidazolium ring)
-
-
The presence of a singlet in the 9-10 ppm region is a clear indicator of the formation of the 1,3-dibenzylimidazolium salt.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 1-Benzylimidazole
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 1-benzylimidazole via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: My this compound will not crystallize out of solution, even after cooling. What should I do?
A1: This is a common issue, often related to supersaturation or using an excessive amount of solvent.[1][2] Here are several steps to induce crystallization:
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Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic scratches on the glass can provide a surface for nucleation to begin.[1][2][3]
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Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution. This provides a template for other molecules to crystallize upon.
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Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.
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Cool Further: Once the solution has reached room temperature, place it in an ice-water bath to further decrease the solubility and promote crystallization.
Q2: Instead of forming crystals, my product has separated as an oily liquid. How can I fix this?
A2: This phenomenon, known as "oiling out," occurs when the solute separates from the solution at a temperature above its melting point or when the concentration of the solute is too high.
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Reheat and Add Solvent: Heat the solution until the oil completely redissolves. Then, add a small amount of additional hot solvent to lower the saturation point.
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Slow Down Cooling: Allow the flask to cool much more slowly. Insulating the flask by placing it on a wooden block or paper towels can help. Slow cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.
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Change Solvents: If the problem persists, the chosen solvent may be unsuitable. A lower boiling point solvent or a mixed-solvent system might be necessary.
Q3: The yield of my recrystallized this compound is very low. What are the likely causes?
A3: A low yield can result from several factors during the procedure:
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Excessive Solvent: Using too much solvent to dissolve the crude product is the most common cause, as a significant amount of the product will remain in the mother liquor upon cooling.
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Premature Crystallization: The product may have crystallized on the filter paper or in the funnel during a hot filtration step. Ensure the funnel is pre-heated and the transfer is done quickly.
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Inadequate Cooling: If the solution is not cooled sufficiently (e.g., in an ice bath), a larger amount of the compound will remain dissolved.
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Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.
Q4: My final crystals are colored, but pure this compound should be a white or off-white solid. How do I remove the color?
A4: Colored impurities are typically removed using activated charcoal.
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Decolorization: After dissolving the crude this compound in the hot solvent, add a very small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
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Hot Filtration: Boil the solution with the charcoal for a few minutes, and then perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless and can then be cooled to produce pure, white crystals. Be careful not to add too much charcoal, as it can also adsorb your desired product.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀N₂ | |
| Molecular Weight | 158.20 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 68-70 °C | |
| Boiling Point | 310 °C | |
| Solubility | Soluble in ethanol, methanol, and other polar organic solvents. Slightly soluble in water. |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol provides a general framework. The choice of solvent and volumes should be optimized based on the specific scale and impurity profile of the crude material.
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Solvent Selection: Based on the data, a polar organic solvent like ethanol is a good starting point. Perform small-scale solubility tests to confirm that this compound is soluble in the hot solvent and has low solubility in the cold solvent. An ethanol/water mixture could also be effective.
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Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip and the minimum amount of hot recrystallization solvent required to just dissolve the solid completely by heating the mixture to a gentle boil.
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Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
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Hot Gravity Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
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Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product from the solution.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent to rinse away any remaining impurities from the mother liquor.
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass.
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for this compound recrystallization.
References
Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole
Welcome to the technical support center for N-alkylation reactions of imidazole. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during their experiments. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.
Troubleshooting Guide
This section provides solutions to common problems encountered during the N-alkylation of imidazole.
Question: My reaction yield is consistently low or the reaction is not going to completion. What are the potential causes and how can I improve it?
Answer: Low yields in N-alkylation of imidazole can stem from several factors. A primary reason is often incomplete deprotonation of the imidazole ring, which reduces its nucleophilicity. The reactivity of the alkylating agent and the reaction conditions also play a crucial role.
Troubleshooting Steps:
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Evaluate the Base and Solvent System:
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Strong Bases: For less reactive imidazoles or alkylating agents, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can be used to ensure complete deprotonation of the imidazole.
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Weak Bases: For many reactions, weaker inorganic bases like Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) are sufficient, particularly with more reactive alkylating agents. Cs₂CO₃ is often reported to be highly effective.
-
Solvent Choice: Polar aprotic solvents such as Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are commonly used as they effectively dissolve the imidazole and the base. The choice of solvent can significantly impact the reaction rate and yield.
-
-
Assess the Alkylating Agent:
-
The reactivity of alkyl halides is in the order of I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
Ensure the alkylating agent is pure and has not degraded.
-
-
Optimize Reaction Temperature:
-
Increasing the reaction temperature can significantly improve the reaction rate and yield, especially for less reactive substrates.[1] However, excessively high temperatures can lead to side reactions and decomposition. A systematic increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
-
Question: I am observing a significant amount of a dialkylated product (imidazolium salt) in my reaction mixture. How can I prevent this?
Answer: The N-alkylated imidazole product is still nucleophilic and can react with another molecule of the alkylating agent to form a dialkylated imidazolium salt. This is a common side reaction, especially when using a stoichiometric excess of the alkylating agent or at elevated temperatures.
Prevention Strategies:
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Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize dialkylation.
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Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help to maintain a low concentration of the electrophile, thus reducing the likelihood of a second alkylation event.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Question: My reaction is producing a mixture of N1- and N3-alkylated isomers for my unsymmetrically substituted imidazole. How can I control the regioselectivity?
Answer: The formation of regioisomers is a frequent challenge in the N-alkylation of unsymmetrically substituted imidazoles. The outcome is influenced by a combination of electronic and steric factors.[2][3]
Strategies to Control Regioselectivity:
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen atom, favoring alkylation at the more distant nitrogen.[2][3]
-
Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.
-
Protecting Groups: In complex syntheses where high regioselectivity is crucial, the use of a protecting group on one of the nitrogen atoms is a reliable strategy to direct the alkylation to the desired position. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can be used to direct substitution.
-
Choice of Base and Solvent: The reaction conditions can also influence the isomeric ratio. For instance, the use of NaH in THF has been reported to favor N-1 alkylation in some cases.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of imidazole?
A1: The N-alkylation of imidazole is a nucleophilic substitution reaction. It typically proceeds in two steps:
-
Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.
-
Nucleophilic Attack: The imidazolate anion then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the N-alkylated imidazole product.
Q2: How do I choose the appropriate base for my reaction?
A2: The choice of base depends on the pKa of the imidazole derivative and the reactivity of the alkylating agent.
-
Strong bases (e.g., NaH): Use when the imidazole is weakly acidic (e.g., contains electron-donating groups) or when using a less reactive alkylating agent. These reactions require anhydrous conditions.
-
Weaker bases (e.g., K₂CO₃, Cs₂CO₃, KOH): Often sufficient for imidazoles with electron-withdrawing groups and with reactive alkylating agents like benzyl bromide or alkyl iodides. These are generally easier to handle than NaH.
Q3: What are some common side reactions to be aware of?
A3: Besides dialkylation and poor regioselectivity, other potential side reactions include:
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C-alkylation: While less common, alkylation can occur at the C2 position of the imidazole ring, especially if the nitrogen atoms are sterically hindered.
-
Decomposition: Some imidazoles or N-alkylated products may be unstable at high temperatures or in the presence of strong bases, leading to decomposition and a dark reaction mixture.
Q4: My product is difficult to purify. What are some common purification challenges and solutions?
A4: Purification can be challenging due to the presence of unreacted starting materials, the dialkylated product, or regioisomers.
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Column Chromatography: This is the most common method for separating the desired product from impurities and isomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is critical.
-
Crystallization: If the N-alkylated product is a solid, recrystallization can be an effective purification technique.
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Extraction: During aqueous workup, ensure the correct pH to keep your product in the organic layer. Sometimes, the product might have some water solubility, in which case back-extraction of the aqueous layer or saturating it with brine can improve recovery.
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can influence the outcome of N-alkylation reactions of substituted imidazoles.
Table 1: Effect of Solvent on the N-Alkylation of 4-Nitroimidazole with Ethyl Bromoacetate
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | 40 |
| Ethyl bromoacetate | K₂CO₃ | DMSO | 24 | 35 |
| Ethyl bromoacetate | K₂CO₃ | DMF | 24 | 30 |
Reaction Conditions: Room temperature.
Table 2: Effect of Temperature on the N-Alkylation of 4- and 5-Nitroimidazoles
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 3 | 85 |
| 5-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 1 | 96 |
| 4-Nitroimidazole | Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 2 | 75 |
| 5-Nitroimidazole | Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 1 | 82 |
Table 3: Comparison of Bases for the N-Alkylation of a Substituted Indazole (Analogous to Imidazole)
| Base | Solvent | Temperature (°C) | Time (h) | N-1:N-2 Ratio |
| Cs₂CO₃ | DMF | rt | 16 | 1.4:1 |
| K₂CO₃ | DMF | rt | 16 | 1.5:1 |
| Na₂CO₃ | DMF | rt | 16 | 1.5:1 |
| NaH | THF | 0 → rt | 2 | >99:1 |
Data adapted from a study on indazole N-alkylation, which presents similar regioselectivity challenges to imidazole. The trend highlights the significant influence of the base-solvent system on regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using a Weak Base (K₂CO₃)
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Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in anhydrous acetonitrile (or DMF, DMSO), add anhydrous potassium carbonate (1.1-1.5 equiv).
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Stirring: Stir the suspension at room temperature for 15-30 minutes.
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Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with the solvent used for the reaction.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for N-Alkylation using a Strong Base (NaH)
Caution: Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride in mineral oil (1.1-1.2 equiv).
-
Washing NaH (Optional but Recommended): Wash the NaH with anhydrous hexane or pentane to remove the mineral oil, then carefully decant the solvent.
-
Solvent Addition: Add anhydrous THF (or DMF) to the flask.
-
Imidazole Addition: Dissolve the imidazole (1.0 equiv) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the stirred suspension of NaH at 0 °C.
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.05 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive alkylating agents.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General reaction mechanism for the N-alkylation of imidazole.
Caption: A logical workflow for troubleshooting common issues in imidazole alkylation.
Caption: Logical relationships between reaction parameters and outcomes.
References
stability issues of 1-Benzylimidazole under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Benzylimidazole under acidic and basic conditions.
Troubleshooting Guides
Issue: Unexpected Peaks in HPLC Analysis After Acidic Treatment
Question: I am observing unexpected peaks in my HPLC chromatogram after treating my this compound sample with acidic solutions. What are these peaks, and how can I prevent their formation?
Answer:
Unexpected peaks in your HPLC analysis following acidic treatment are likely due to the degradation of this compound. The imidazole ring and the benzyl-imidazole bond are susceptible to acid-catalyzed reactions.
Potential Degradation Products:
-
Imidazole and Benzyl Alcohol: Acid-catalyzed hydrolysis can lead to the cleavage of the N-benzyl group, resulting in the formation of imidazole and benzyl alcohol.
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Ring-Opened Products: Under harsh acidic conditions, the imidazole ring itself can undergo hydrolysis, leading to the formation of various ring-opened derivatives.[1]
-
Oxidation Products: If oxidizing agents are present or if the conditions promote oxidation, the imidazole ring can be oxidized.[2]
Troubleshooting Steps:
-
pH Control: Ensure the pH of your solution is not unnecessarily low. Use the mildest acidic conditions required for your experiment.
-
Temperature Management: Avoid high temperatures, as they can accelerate the rate of degradation.
-
Inert Atmosphere: If possible, conduct your experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Stability-Indicating HPLC Method: Utilize a validated stability-indicating HPLC method that can effectively separate the parent this compound from its potential degradation products.[3][4]
-
Peak Identification: To confirm the identity of the unexpected peaks, consider using LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain molecular weight information of the degradation products.[1]
Issue: Loss of this compound Potency in Basic Solutions
Question: My this compound solution appears to be losing potency when I work with basic conditions. What is causing this instability?
Answer:
This compound can also be unstable under basic conditions, leading to a decrease in its concentration over time.
Potential Degradation Pathways:
-
Base-Catalyzed Hydrolysis: While less common than acid-catalyzed cleavage for this specific bond, strong basic conditions, especially at elevated temperatures, can promote the cleavage of the N-benzyl group.
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Oxidation: The imidazole ring is susceptible to oxidation, which can be accelerated in the presence of bases and oxygen.
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Reaction with Other Nucleophiles: In a complex mixture, other nucleophiles present in the basic solution may react with this compound.
Troubleshooting Steps:
-
pH and Temperature Control: Use the lowest effective pH and temperature for your experimental setup.
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Solvent Choice: Be mindful of your solvent system. Protic solvents may participate in degradation reactions.
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Exclusion of Oxygen: Degas your solvents and work under an inert atmosphere to prevent oxidation.
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Monitor with a Stability-Indicating Method: Regularly analyze your samples using a stability-indicating HPLC method to quantify the amount of this compound remaining.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: Under acidic conditions, the primary degradation pathway is likely the acid-catalyzed hydrolysis of the N-benzyl bond, yielding imidazole and benzyl alcohol. The imidazole ring itself can also be susceptible to cleavage under harsh conditions. In basic media, degradation may occur through base-catalyzed hydrolysis or, more commonly, oxidation of the imidazole ring.
Q2: How can I perform a forced degradation study on this compound?
A2: A forced degradation study is essential to understand the intrinsic stability of this compound. A general protocol involves exposing a solution of the compound to various stress conditions, including:
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Acidic Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).
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Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperatures.
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Oxidative Degradation: Treat with a dilute solution of hydrogen peroxide (e.g., 3%). Samples should be analyzed at various time points using a stability-indicating HPLC method.
Q3: What analytical techniques are best for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for monitoring the stability of this compound and quantifying its degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides crucial molecular weight information.
Q4: Are there any known quantitative data on the stability of this compound?
Data Presentation
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate how quantitative results can be presented.
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl (60°C) | 0 | 100 | 0 |
| 6 | 85 | 2 | |
| 24 | 62 | 3 | |
| 0.1 M NaOH (60°C) | 0 | 100 | 0 |
| 6 | 92 | 1 | |
| 24 | 78 | 2 | |
| 3% H₂O₂ (RT) | 0 | 100 | 0 |
| 6 | 88 | 2 | |
| 24 | 70 | 4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under acidic, basic, and oxidative stress conditions.
Materials:
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This compound
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Methanol (HPLC grade)
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Water (HPLC grade)
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Hydrochloric acid (HCl), 1 M
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Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acidic Degradation:
-
To a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M HCl.
-
Dilute to volume with a 50:50 mixture of methanol and water.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 6, and 24 hours. Neutralize the aliquots with an equivalent amount of 1 M NaOH before HPLC analysis.
-
-
Basic Degradation:
-
To a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M NaOH.
-
Dilute to volume with a 50:50 mixture of methanol and water.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 6, and 24 hours. Neutralize the aliquots with an equivalent amount of 1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 30% H₂O₂.
-
Dilute to volume with a 50:50 mixture of methanol and water.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 6, and 24 hours for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 70% B over 10 minutes, then hold at 70% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
troubleshooting guide for using 1-Benzylimidazole in corrosion studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Benzylimidazole in corrosion studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a corrosion inhibitor?
A1: this compound is an organic compound consisting of an imidazole ring substituted with a benzyl group. It is investigated as a corrosion inhibitor primarily due to the presence of nitrogen atoms in the imidazole ring and the pi-electrons of the aromatic rings. These features allow the molecule to adsorb onto a metal surface, forming a protective film that isolates the metal from the corrosive environment.[1][2] The nitrogen atoms can act as electron-rich sites to fill the d-orbitals of metal atoms, thereby suppressing their oxidation.[1]
Q2: In what types of corrosive media is this compound effective?
A2: this compound has been studied and shown to be an effective corrosion inhibitor in various acidic media, particularly in hydrochloric acid (HCl) solutions.[3][4] Its effectiveness has also been evaluated in other acidic environments like sulfuric acid (H₂SO₄).
Q3: How does the concentration of this compound affect its inhibition efficiency?
A3: The inhibition efficiency of this compound generally increases with its concentration up to an optimal point. This is because a higher concentration leads to greater surface coverage by the inhibitor molecules on the metal. However, beyond a certain concentration, the efficiency may plateau.
Q4: Can the performance of this compound be enhanced?
A4: Yes, the inhibition efficiency of this compound can be significantly enhanced by the addition of certain substances, a phenomenon known as synergism. For instance, the addition of potassium iodide (KI) has been shown to increase the inhibition performance of this compound.
Q5: What is the mechanism of corrosion inhibition by this compound?
A5: this compound inhibits corrosion by adsorbing onto the metal surface, which can involve both physical (physisorption) and chemical (chemisorption) interactions. The adsorption is facilitated by the lone pair of electrons on the nitrogen atoms and the π-electrons of the benzyl and imidazole rings, which interact with the vacant d-orbitals of the metal atoms. This forms a protective barrier that hinders both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, classifying it as a mixed-type inhibitor.
Troubleshooting Guide
Issues with Inhibitor Solution Preparation
Q: I am having trouble dissolving this compound in my acidic solution. What should I do?
A: this compound is an organic compound and may have limited solubility in aqueous acidic solutions. To improve solubility:
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Use a co-solvent: Dissolve the this compound in a small amount of a suitable organic solvent (e.g., ethanol, acetone) before adding it to the corrosive medium. Ensure the co-solvent does not interfere with the corrosion process.
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Gentle heating and stirring: Gently heat the solution while stirring to aid dissolution. Avoid excessive temperatures that might degrade the inhibitor.
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Sonication: Use an ultrasonic bath to help disperse and dissolve the inhibitor particles.
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Protonation: In acidic solutions, the imidazole ring can be protonated, which may increase its solubility. Ensure the pH of your solution is sufficiently low.
Inconsistent Experimental Results
Q: My corrosion rate measurements (Weight Loss, EIS, Potentiodynamic Polarization) are not reproducible. What are the possible causes and solutions?
A: Inconsistent results can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent corrosion measurements.
Electrochemical Measurement Issues
Q: My EIS (Electrochemical Impedance Spectroscopy) data shows a lot of noise. How can I improve the signal-to-noise ratio?
A: Noisy EIS data can be caused by:
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External interference: Ensure your setup is in a Faraday cage to shield it from external electromagnetic noise.
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Poor connections: Check all electrode connections to ensure they are secure and have low resistance.
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Unstable system: Allow the system to stabilize at the open-circuit potential (OCP) for a sufficient time (e.g., 30-60 minutes) before starting the measurement.
-
Low impedance systems: For highly corrosive systems, the impedance can be very low. Ensure your potentiostat is capable of accurately measuring low impedances.
Q: The Tafel plots from my potentiodynamic polarization experiments are not linear. What could be the reason?
A: Non-linear Tafel plots can be attributed to:
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Mass transport limitations: At high overpotentials, the reaction rate might be limited by the diffusion of reactants to the electrode surface.
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Ohmic drop: The resistance of the electrolyte can cause a potential drop, distorting the Tafel plot. Use a Luggin capillary to minimize this effect.
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Changes in the electrode surface: The surface may change during the potential scan (e.g., formation or breakdown of a passive layer).
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Mixed potential: The measured potential is a result of both anodic and cathodic reactions, and their kinetics might not follow a simple Tafel behavior.
Surface Analysis Challenges
Q: After my corrosion experiment, I can't see a clear inhibitor film on the metal surface using SEM. What could be the problem?
A: The absence of a visible film in SEM could be due to:
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Film thickness: The adsorbed inhibitor film might be very thin (a monolayer or a few nanometers) and not resolvable by SEM.
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Sample preparation: The cleaning and drying process after the experiment might have removed the inhibitor film. Try rinsing gently with a non-aggressive solvent and drying with a stream of inert gas.
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Poor adhesion: The inhibitor film may not have adhered well to the surface.
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Inadequate imaging conditions: Use a lower accelerating voltage to enhance surface sensitivity.
Q: My AFM (Atomic Force Microscopy) images of the inhibitor film are of poor quality. How can I improve them?
A: To improve AFM image quality:
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Optimize imaging parameters: Adjust the scan rate, setpoint, and gains to minimize artifacts.
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Use a sharp tip: A worn or contaminated tip will result in poor resolution.
-
Control environmental factors: Vibrations and thermal drift can affect image quality. Use a vibration isolation table and allow the system to thermally equilibrate.
-
Consider imaging mode: Tapping mode is often preferred for soft samples like organic films to minimize surface damage.
Quantitative Data
Table 1: Inhibition Efficiency of this compound and its Derivatives on Steel in HCl Solution
| Inhibitor | Concentration | Metal | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| This compound | 1200 ppm | C1018 Carbon Steel | 15% HCl | 25 | 75 | |
| This compound + 5 mM KI | 1200 ppm | C1018 Carbon Steel | 15% HCl | 25 | 93 | |
| This compound | 200 ppm | SSF316L Steel | 1 M HCl | - | 65 (after 6h) | |
| This compound + KI | 200 ppm | SSF316L Steel | 1 M HCl | - | 85 (after 6h) | |
| This compound | 150 ppm | C1018 Carbon Steel | CO₂-sat. 3.5% NaCl + 100 ppm H₂S | - | 83 |
Experimental Protocols
Weight Loss Measurement
Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of a metal coupon over time.
Methodology:
-
Sample Preparation:
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Cut metal coupons to a specific dimension (e.g., 2 cm x 2 cm x 0.1 cm).
-
Polish the coupons with successively finer grades of emery paper, rinse with deionized water and a suitable organic solvent (e.g., acetone), and dry.
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Weigh the cleaned coupons accurately using an analytical balance (W₁).
-
-
Immersion:
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Immerse the coupons in the corrosive solution with and without the desired concentration of this compound.
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Maintain a constant temperature using a water bath.
-
The immersion time can vary from a few hours to several days depending on the corrosivity of the medium.
-
-
Cleaning and Re-weighing:
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After the immersion period, remove the coupons from the solution.
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Clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1).
-
Rinse with deionized water and acetone, dry, and re-weigh (W₂).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
Objective: To study the kinetics of the anodic and cathodic reactions and to determine the corrosion current density (i_corr).
Experimental Workflow for Potentiodynamic Polarization
Caption: Workflow for a typical potentiodynamic polarization experiment.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the corrosion mechanism and determine the corrosion resistance of the metal-inhibitor system.
Methodology:
-
Setup: Use the same three-electrode setup as for potentiodynamic polarization.
-
Stabilization: Allow the system to stabilize at its OCP.
-
Measurement:
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance and phase angle as a function of frequency.
-
-
Data Analysis:
-
Plot the data as a Nyquist plot (-Z'' vs. Z') and Bode plots (|Z| and phase angle vs. frequency).
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters like solution resistance (R_s) and charge transfer resistance (R_ct). The R_ct value is inversely proportional to the corrosion rate.
-
Inhibition Efficiency (IE%): IE% = [(R_ct(i) - R_ct(0)) / R_ct(i)] × 100, where R_ct(i) and R_ct(0) are the charge transfer resistances with and without the inhibitor, respectively.
-
Equivalent Circuit Model for this compound Inhibition
Caption: A common equivalent circuit model used for fitting EIS data of a metal in a corrosive medium with an inhibitor. Rs represents the solution resistance, Rct is the charge transfer resistance, and CPE is the constant phase element representing the double-layer capacitance.
References
how to improve the efficiency of 1-Benzylimidazole as a corrosion inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Benzylimidazole as a corrosion inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism through which this compound inhibits corrosion?
A1: this compound (BZM) primarily functions as a corrosion inhibitor by adsorbing onto the metal surface. This forms a protective film that isolates the metal from the corrosive environment.[1][2] The adsorption can be influenced by the presence of other ions and the inhibitor's molecular structure. In acidic solutions, BZM can exist as a cationic species, which promotes its migration to and adsorption on anodic sites on the metal surface.[3]
Q2: How can the inhibition efficiency of this compound be significantly improved?
A2: A significant improvement in the corrosion inhibition efficiency of this compound can be achieved through a synergistic effect with potassium iodide (KI).[3][4] The addition of a small amount of KI can dramatically increase the inhibition efficiency. For instance, the efficiency of BZM alone at 200 ppm was reported to be 65%, which increased to 85% with the addition of KI. This synergistic effect is attributed to the enhanced adsorption of the inhibitor in the presence of iodide ions.
Q3: What is the optimal concentration range for this compound?
A3: The optimal concentration of this compound depends on the specific corrosive environment and the material being protected. However, studies have shown effective inhibition at concentrations ranging from 150 ppm to 1200 ppm. For C1018 carbon steel in a 15% HCl solution, an efficiency of up to 75% was achieved at a concentration of 1200 ppm at 25°C. It is crucial to determine the optimal concentration for your specific experimental conditions.
Q4: How does temperature affect the performance of this compound?
A4: The inhibition efficiency of this compound generally decreases with an increase in temperature. For example, the efficiency of a BZM + KI mixture was found to decrease to 60% at 60°C. This is a critical factor to consider in applications where elevated temperatures are involved.
Q5: Can modifying the structure of this compound improve its efficiency?
A5: Yes, synthesizing derivatives of benzimidazole by introducing different functional groups can significantly enhance corrosion inhibition efficiency. Quantum chemical studies, such as Density Functional Theory (DFT), can be employed to predict the effectiveness of these derivatives by analyzing their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. For instance, the addition of an amino group has been shown to increase inhibition efficiency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected inhibition efficiency. | 1. Sub-optimal inhibitor concentration.2. Inadequate surface preparation of the metal specimen.3. Fluctuation in experimental temperature.4. Degradation of the inhibitor solution. | 1. Perform a concentration optimization study to identify the most effective concentration for your system.2. Ensure a consistent and thorough surface preparation protocol, such as polishing and degreasing, for all metal samples.3. Use a temperature-controlled water bath or incubator to maintain a stable temperature throughout the experiment.4. Prepare fresh inhibitor solutions for each experiment. |
| Synergistic effect with KI is not observed or is minimal. | 1. Incorrect concentration of KI.2. Interference from other ions in the corrosive medium. | 1. Verify the concentration of KI added. A common concentration used is 5 mM.2. Analyze the composition of your corrosive medium to identify any potentially interfering species. |
| Difficulty in reproducing results from electrochemical measurements (EIS, PDP). | 1. The system has not reached a stable open-circuit potential (OCP) before measurement.2. External electrical noise interference.3. Changes in the electrode surface over time. | 1. Allow the system to stabilize at OCP for a sufficient period (e.g., 30-60 minutes) before initiating measurements.2. Ensure proper grounding of the experimental setup and consider using a Faraday cage to shield from external noise.3. For techniques like EIS, conduct measurements at different immersion times to monitor the evolution of the protective film. |
| Weight loss measurements show high variability. | 1. Inconsistent surface area of metal coupons.2. Incomplete removal of corrosion products before final weighing. | 1. Ensure all metal coupons have a uniform and accurately measured surface area.2. Implement a consistent cleaning procedure to remove all corrosion products without removing the base metal. This may involve using specific cleaning reagents and gentle mechanical action. |
Quantitative Data Summary
Table 1: Inhibition Efficiency of this compound (BZM) and its Formulations
| Inhibitor System | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| BZM | C1018 Carbon Steel | 15% HCl | 1200 ppm | 25 | 75 | |
| BZM + 5 mM KI | C1018 Carbon Steel | 15% HCl | 1200 ppm | 25 | 93 | |
| BZM + 5 mM KI | C1018 Carbon Steel | 15% HCl | 1200 ppm | 60 | 60 | |
| BZM | SSF316L Steel | 1 M HCl | 200 ppm | Not Specified | 65 | |
| BZM + KI | SSF316L Steel | 1 M HCl | 200 ppm | Not Specified | 85 | |
| BZM | C1018 Carbon Steel | CO2-saturated 3.5% NaCl + 100 ppm H2S | 150 ppm | Not Specified | 83 |
Experimental Protocols
Weight Loss Measurement
This gravimetric method provides a direct measure of corrosion rate and inhibitor efficiency.
Methodology:
-
Sample Preparation: Prepare rectangular specimens of the metal to be tested. Polish the specimens with successively finer grades of emery paper, rinse with deionized water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh each specimen to four decimal places using an analytical balance.
-
Immersion: Immerse the specimens in the corrosive solution with and without the desired concentration of this compound for a predetermined period (e.g., 6, 24, or 72 hours) at a constant temperature.
-
Cleaning: After the immersion period, retrieve the specimens. Remove corrosion products by immersing them in a suitable cleaning solution (e.g., a solution of HCl with a cleaning inhibitor like hexamine) and gently brushing.
-
Final Weighing: Rinse the cleaned specimens with deionized water and acetone, dry them, and reweigh them accurately.
-
Calculations:
-
Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t) where W is weight, A is the surface area, and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Electrochemical Measurements
Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion mechanism and inhibitor performance.
Methodology:
-
Electrochemical Cell Setup: Use a standard three-electrode cell containing the working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Stabilization: Immerse the working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize, typically for 30-60 minutes.
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).
-
Plot the logarithm of the current density versus the applied potential to obtain Tafel plots.
-
Extrapolate the linear Tafel regions to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate Inhibition Efficiency (IE%): IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and solution resistance (Rs).
-
Calculate Inhibition Efficiency (IE%): IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitor efficiency.
Caption: Logical relationship of the synergistic effect between this compound and KI.
References
Technical Support Center: Characterization of 1-Benzylimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-benzylimidazole. It addresses common challenges encountered during synthesis, purification, and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurity is the over-alkylation product, 1,3-dibenzylimidazolium chloride , which forms when the initially formed this compound reacts with unreacted benzyl chloride.[1][2] Other common impurities include unreacted starting materials such as imidazole and benzyl chloride, as well as byproducts from side reactions.[3] If benzyl alcohol is used as the benzylating agent, unreacted benzyl alcohol may also be present.[1]
Q2: My purified this compound appears as an oil instead of a white solid. What could be the issue?
A2: this compound has a reported melting point of 68-70 °C.[4] If it appears as an oil or a low-melting solid at room temperature, it is likely due to the presence of impurities that are depressing the melting point. The presence of residual solvents or the 1,3-dibenzylimidazolium salt can lead to this issue.
Q3: I am observing poor peak shape and tailing during HPLC analysis of this compound. How can I improve this?
A3: Poor peak shape for basic compounds like this compound is a common issue in reversed-phase HPLC. This is often due to interactions between the basic imidazole nitrogen and residual acidic silanol groups on the silica-based column packing. To mitigate this, consider the following:
-
Use a base-deactivated column or a column with end-capping.
-
Add a competing base, such as triethylamine (0.1-0.5%), to the mobile phase to saturate the active silanol sites.
-
Operate at a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) to protonate the imidazole, which can sometimes improve peak shape.
-
Consider using a polymer-based or hybrid silica-polymer column.
Q4: The mass spectrum of my sample shows a peak at m/z 91. What does this correspond to?
A4: A peak at m/z 91 in the mass spectrum of a benzyl-containing compound is very common and corresponds to the tropylium ion ([C₇H₇]⁺). This stable carbocation is formed by the cleavage of the benzylic C-N bond and subsequent rearrangement of the benzyl cation. This fragment is a strong indicator of the presence of the benzyl group in your molecule.
Troubleshooting Guides
Synthesis & Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction. | - Ensure stoichiometric amounts of reagents or a slight excess of the benzylating agent. - Increase reaction time or temperature according to established protocols. |
| Formation of 1,3-dibenzylimidazolium salt. | - Use a molar ratio of imidazole to benzylating agent greater than 1:1. - Add the benzylating agent slowly to the reaction mixture. | |
| Product "oiling out" during recrystallization | High level of impurities. | - Perform a preliminary purification step, such as passing the crude product through a short plug of silica gel. |
| Inappropriate solvent system. | - Try a different solvent or a mixture of solvents. Good starting points include acetone/water or ethanol/water mixtures. | |
| Solution is not fully saturated. | - Ensure the compound is fully dissolved at an elevated temperature before cooling. | |
| Poor separation in column chromatography | Incorrect mobile phase polarity. | - Optimize the solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be effective. A mixture of chloroform and methanol is also commonly used for imidazole derivatives. |
| Column channeling. | - Ensure the silica gel is packed properly and is of an appropriate particle size. |
Characterization
| Technique | Problem | Potential Cause | Troubleshooting Steps |
| ¹H NMR | Unexpected peaks in the aromatic region. | Residual aromatic solvents (e.g., toluene, benzene). | - Refer to tables of common NMR solvent impurities to identify the peaks. - Ensure the product is thoroughly dried under high vacuum. |
| Broad peak around 7-8 ppm. | Presence of the 1,3-dibenzylimidazolium salt byproduct. | - The C2-H proton of the imidazolium salt is acidic and can appear as a broad singlet. Compare with literature spectra of imidazolium salts. | |
| Mass Spec | Molecular ion peak is weak or absent. | Fragmentation of the molecule. | - Use a "softer" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI). |
| Multiple peaks with similar m/z values. | Isotopic distribution of chlorine if benzyl chloride was used and is present as an impurity. | - Look for the characteristic M and M+2 pattern for chlorine isotopes. | |
| HPLC | Inconsistent retention times. | Changes in mobile phase composition or temperature. | - Ensure the mobile phase is well-mixed and degassed. - Use a column thermostat to maintain a consistent temperature. |
| Column degradation. | - Flush the column with a strong solvent or replace it if performance does not improve. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry of hexane or a low-polarity hexane/ethyl acetate mixture.
-
Loading: Carefully add the dried slurry containing the product onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding ethyl acetate (e.g., from 0% to 50% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Protocol 2: ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Mixing: Gently shake the NMR tube to ensure the sample is completely dissolved.
-
Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.
Data Presentation
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| Melting Point | 68-70 °C |
| Boiling Point | 310 °C |
| ¹H NMR (CDCl₃) | δ (ppm): 7.62 (s, 1H), 7.35-7.25 (m, 3H), 7.15-7.05 (m, 3H), 6.90 (s, 1H), 5.10 (s, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 137.3, 134.8, 129.2, 128.8, 128.1, 121.9, 119.4, 50.5 |
| Mass Spec (EI) | m/z (%): 158 (M⁺, 100), 91 (95), 81 (20), 65 (15) |
Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Visualizations
Caption: General workflow for synthesis, purification, and characterization of this compound.
Caption: Troubleshooting logic for identifying common impurities in this compound.
References
- 1. US5021584A - Process for preparation of this compound compound - Google Patents [patents.google.com]
- 2. KR970005532B1 - Process for preparation of this compound compound, and novel compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H10N2 | CID 77918 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Antimicrobial Activity of 1-Benzylimidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-benzylimidazole derivatives. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist in your experimental endeavors to enhance the antimicrobial activity of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to increase the antimicrobial potency of this compound derivatives?
A1: The primary strategies focus on three main areas:
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Structural Modification (SAR-guided Synthesis): The most common approach is the strategic modification of the benzimidazole scaffold. Structure-activity relationship (SAR) studies have shown that substitutions at the N-1, C-2, and C-5/6 positions of the benzimidazole ring are crucial for modulating antimicrobial activity.[1][2][3] For instance, introducing electron-withdrawing groups like halogens (-F, -Cl, -Br) or nitro groups (-NO2) often enhances potency.[1][4]
-
Molecular Hybridization: This strategy involves conjugating the this compound core with other known bioactive heterocyclic moieties, such as triazoles, oxadiazoles, or indoles. The goal is to create a hybrid molecule that may exhibit synergistic or additive antimicrobial effects.
-
Combination Therapy: Using this compound derivatives in conjunction with established antibiotics can overcome resistance mechanisms. For example, combination with colistin has been shown to restore activity against resistant Gram-negative bacteria.
Q2: Which substitutions on the benzimidazole ring are most effective for enhancing antimicrobial activity?
A2: SAR studies provide several key insights:
-
N-1 Position: The benzyl group at the N-1 position is a defining feature. Modifications to the phenyl ring of the benzyl group, such as the addition of halogens, can significantly influence activity.
-
C-2 Position: This position is a common site for modification. Attaching various aryl or heterocyclic groups can drastically alter the antimicrobial spectrum and potency.
-
C-5/6 Position: Introducing electron-withdrawing groups at these positions on the benzene ring of the benzimidazole core is a well-established strategy to increase antimicrobial efficacy. For example, compounds with chloro or nitro groups at the C-6 position have demonstrated potent activity.
Q3: What is the proposed mechanism of antimicrobial action for these derivatives?
A3: The mechanism of action can vary depending on the specific derivative. However, a prominent proposed mechanism is the inhibition of essential bacterial enzymes. Some derivatives are thought to target DNA gyrase, an enzyme critical for controlling DNA topology during replication, leading to the disruption of DNA synthesis and ultimately cell death. Another potential mechanism involves the disruption of the bacterial cell membrane.
Q4: Are there specific strategies for targeting drug-resistant bacteria like MRSA?
A4: Yes. The development of novel this compound derivatives is a key strategy against resistant strains. Certain derivatives have shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ciprofloxacin. The key is often to introduce unique structural motifs that bypass existing resistance mechanisms.
Troubleshooting Guides
Low Yields in Synthesis
Problem: I am experiencing consistently low yields during the synthesis of my target this compound derivative.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The classical Phillips method for benzimidazole synthesis often requires high temperatures, which can lead to side reactions and product degradation.
-
Solution: Optimize temperature and reaction time. Consider using microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.
-
-
Inappropriate Catalyst or Reagent: The choice of acid catalyst or condensing agent is critical.
-
Solution: Screen different acid catalysts (e.g., HCl, acetic acid) or consider using reagents like sodium metabisulfite as an oxidative condensing agent. Ensure all reagents and solvents are pure and dry, as impurities can inhibit the reaction.
-
-
Side Reactions: The formation of undesired byproducts, such as benzodiazepines, can compete with the desired reaction pathway, consuming starting materials.
-
Solution: Adjusting the reaction temperature can improve selectivity. Monitor the reaction closely using Thin Layer Chromatography (TLC) to identify the optimal endpoint before significant byproduct formation occurs.
-
Poor Antimicrobial Activity in Screening
Problem: My newly synthesized compounds show weak or no antimicrobial activity.
Possible Causes & Solutions:
-
Suboptimal Structural Features: The compound may lack the necessary pharmacophoric features for potent activity.
-
Solution: Review SAR literature. Consider introducing electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) on the aromatic rings or incorporating other heterocyclic systems known for antimicrobial effects.
-
-
Solubility Issues: The compound may be precipitating out of the assay medium, preventing it from reaching its target.
-
Solution: Check the solubility of your compound in the test medium (e.g., Mueller-Hinton broth). If solubility is low, consider preparing a stock solution in a suitable solvent like DMSO and ensuring the final concentration of the solvent in the assay is non-toxic to the microbes. The use of basic Mannich side chains can also improve water solubility.
-
-
Compound Degradation: The derivative may be unstable under the assay conditions (e.g., pH, temperature, light exposure).
-
Solution: Assess the stability of your compound under the experimental conditions prior to extensive screening.
-
Data Presentation
Table 1: Comparative Antimicrobial Activity (MIC) of Substituted this compound Derivatives
This table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives against representative bacterial and fungal strains. Lower MIC values indicate higher potency.
| Compound ID | Substitution Pattern | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Cmpd 4k | N-1: Benzyl, C-2: Substituted Phenyl, C-6: Chloro | 2 | 4 | 8 | |
| Cmpd 3s | N-1: Benzyl, C-2: Substituted Phenyl, C-6: Nitro | 4 | 8 | 32 | |
| Cmpd 1d | N-1: Benzyl, C-2: Substituted Phenyl, C-6: Nitro | 8 | 16 | 64 | |
| Cmpd 6c | Benzimidazole-based derivative | >128 (wild-type) | 2 (TolC mutant) | N/A | |
| Cmpd 5i | N-1: Substituted methyl, C-2: H | 7.81 | 7.81 | 15.62 | |
| BnI-14 | N-tetradecyl-N-benzylimidazolium | 7 ng/mL | N/A | N/A | |
| Ciprofloxacin | Standard Antibiotic | 8 | 16 | N/A | |
| Fluconazole | Standard Antifungal | N/A | N/A | 4 |
Note: Data is compiled from multiple sources and experimental conditions may vary. "N/A" indicates data was not available or not applicable.
Experimental Protocols & Visualizations
General Synthesis of this compound Derivatives
This protocol describes a common method for synthesizing N-substituted 6-chloro-1H-benzimidazole derivatives, adapted from the literature.
Caption: Workflow for the two-step synthesis of this compound derivatives.
Methodology:
-
Step 1: Synthesis of the Benzimidazole Core:
-
To a solution of an appropriate aromatic aldehyde (1 mmol) in dimethylformamide (DMF, 10 mL), add 4-chloro-o-phenylenediamine (1 mmol).
-
Add sodium metabisulfite (Na₂S₂O₅, 1.5 mmol) to the mixture.
-
Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring progress with TLC.
-
After cooling, pour the mixture into ice-cold water. The resulting precipitate is filtered, washed with water, and dried to yield the 6-chloro-1H-benzimidazole intermediate.
-
-
Step 2: N-1 Benzylation:
-
Dissolve the intermediate from Step 1 (1 mmol) in acetone (15 mL).
-
Add potassium carbonate (K₂CO₃, 2 mmol) and the desired benzyl halide (e.g., benzyl bromide, 1.2 mmol).
-
Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final this compound derivative.
-
Troubleshooting Synthesis Yields
This decision tree provides a logical workflow for troubleshooting low product yields during synthesis.
Caption: A flowchart for systematically troubleshooting low yields in synthesis.
Antimicrobial Susceptibility Testing: Broth Microdilution
This protocol outlines the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Grow microbial cultures (bacterial or fungal) in appropriate broth overnight to reach the logarithmic growth phase.
-
Dilute the microbial culture to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria).
-
-
Assay Setup:
-
In a 96-well microtiter plate, add broth to all wells.
-
Perform a two-fold serial dilution of the test compound by transferring a small volume from the stock solution to the first well and then sequentially across the plate. This creates a concentration gradient.
-
Inoculate each well (except the negative control) with the standardized microbial suspension.
-
Include a positive control (microbes + broth, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Proposed Mechanism of Action Pathway
This diagram illustrates a simplified pathway for how certain this compound derivatives may exert their antimicrobial effect by targeting DNA gyrase.
Caption: Proposed mechanism of action via inhibition of bacterial DNA gyrase.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Benzylimidazole Crystal Growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystal growth of 1-Benzylimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps for crystallizing this compound?
A1: Begin by ensuring the purity of your this compound sample, as impurities can significantly hinder crystal growth.[1][2] A purity of at least 80-90% is recommended as a starting point.[2] The most straightforward crystallization method to attempt first is slow evaporation from a suitable solvent.[3][4] Dissolve your compound in a solvent in which it is moderately soluble to create a saturated or near-saturated solution. Cover the container in a way that allows for slow solvent evaporation, for example, with aluminum foil containing a few small holes. Place the setup in a location free from vibrations and temperature fluctuations.
Q2: I am not getting any crystals. What should I do?
A2: If no crystals form, it is likely an issue with solvent selection or the level of supersaturation.
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Solvent Choice: The solvent plays a critical role in crystallization. Experiment with a variety of solvents. If this compound is too soluble in a particular solvent, the solution may not become supersaturated, preventing crystal formation. Conversely, if it is poorly soluble, it may be difficult to dissolve enough material to achieve supersaturation upon cooling or evaporation. A good starting point is to find a solvent where the compound has moderate solubility.
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Supersaturation: Supersaturation is the driving force for crystallization. If slow evaporation doesn't work, try other methods to induce supersaturation, such as slow cooling of a saturated solution or vapor diffusion. For the slow cooling method, dissolve the compound in a suitable solvent at an elevated temperature and then slowly cool it to room temperature or below.
Q3: My crystals are too small. How can I grow larger ones?
A3: The formation of many small crystals suggests that the nucleation rate is too high. To grow larger crystals, you need to slow down the crystal growth process.
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Reduce the Rate of Supersaturation: Slow down the evaporation rate by using a container with a smaller opening or by placing it in a cooler environment. If using a cooling method, decrease the cooling rate.
-
Reduce Nucleation Sites: Scratches on glassware or dust particles can act as nucleation sites. Using clean, new glassware can sometimes help. Filtering the solution before setting up the crystallization can also remove potential nucleation sites.
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Seeding: If you have a few small crystals, you can use them as "seeds." Prepare a fresh, slightly undersaturated solution and add a single, well-formed seed crystal. As the solution slowly becomes supersaturated (e.g., through slow evaporation), the dissolved material will deposit onto the seed crystal, leading to a larger single crystal.
Q4: The crystals are forming as oils or an amorphous precipitate. What is the cause?
A4: Oiling out or precipitation occurs when the level of supersaturation is too high, causing the compound to come out of solution too rapidly and in a disordered manner.
-
Decrease Supersaturation: Reduce the concentration of your this compound solution. You can also try a solvent system where the compound is more soluble, which will require a slower process (like slower evaporation or cooling) to reach supersaturation.
-
Temperature Control: The temperature can significantly impact solubility and the rate of crystallization. Try conducting your crystallization at a different, often higher, temperature where the solubility is increased, and then cool the solution very slowly.
Q5: How do impurities affect the crystal growth of this compound?
A5: Impurities can have a significant negative impact on crystallization. They can inhibit nucleation, slow down or halt crystal growth, and affect the final crystal morphology and quality. Structurally related impurities can sometimes be incorporated into the crystal lattice, leading to defects and poor crystal quality. It is crucial to start with the purest possible material. If you suspect impurities are the problem, consider purifying your this compound sample using techniques like column chromatography or recrystallization before attempting crystal growth again.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Forming | - Inappropriate solvent. - Solution is not supersaturated. - Compound is too soluble. | - Screen a wider range of solvents. - Try a different crystallization technique (e.g., slow cooling, vapor diffusion). - Use a more volatile solvent for the slow evaporation method. |
| Formation of Many Small Crystals | - Nucleation rate is too high. - Supersaturation is reached too quickly. - Presence of many nucleation sites (dust, scratches). | - Slow down the rate of evaporation or cooling. - Use a less volatile solvent or a solvent in which the compound is more soluble. - Filter the solution before setting it up for crystallization. - Use seeding with a single, well-formed crystal. |
| Oiling Out or Amorphous Precipitate | - Supersaturation level is too high. - Compound is crashing out of solution. | - Decrease the initial concentration of the solution. - Use a solvent system with higher solubility for this compound. - Slow down the crystallization process significantly. - Try a higher crystallization temperature. |
| Poor Crystal Quality (e.g., cloudy, fractured) | - Rapid crystal growth. - Incorporation of impurities or solvent. | - Slow down the crystal growth rate. - Ensure the starting material is of high purity. - Try a different solvent that is less likely to be incorporated into the crystal lattice. |
| Inconsistent Results | - Fluctuations in temperature or vibrations. - Inconsistent starting material purity. | - Isolate the crystallization setup from vibrations and temperature changes. - Ensure consistent purity of the this compound for each experiment. |
Experimental Protocols
Slow Evaporation Crystallization
-
Preparation: Prepare a saturated or near-saturated solution of this compound in a suitable solvent in a clean vial or beaker.
-
Filtration: Filter the solution through a syringe filter into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.
-
Covering: Cover the vessel with a cap, parafilm, or aluminum foil. Pierce a few small holes in the covering to allow for slow evaporation of the solvent.
-
Incubation: Place the vessel in a quiet, undisturbed location with a stable temperature.
-
Monitoring: Monitor the vessel periodically for crystal growth without disturbing it. This process can take anywhere from a few days to several weeks.
Vapor Diffusion Crystallization
-
Setup: Place a small, open vial containing a concentrated solution of this compound inside a larger, sealed jar.
-
Reservoir: Add a larger volume of a "weaker" solvent (a solvent in which this compound is less soluble) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Diffusion: Seal the larger jar. The vapor from the weaker solvent will slowly diffuse into the solution in the inner vial.
-
Supersaturation: This diffusion will gradually decrease the solubility of this compound in the inner vial's solution, leading to slow supersaturation and crystal growth.
-
Incubation and Monitoring: Keep the setup in a stable environment and monitor for crystal formation over time.
Visual Guides
Caption: A workflow diagram for troubleshooting common issues in this compound crystal growth.
Caption: A diagram illustrating the relationships between key factors influencing the crystallization process.
References
Validation & Comparative
Confirming the Structure of 1-Benzylimidazole: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 1-benzylimidazole's structure using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing experimental data with predicted spectral values, this document offers a detailed confirmation of the compound's molecular architecture, an essential step in research and development.
Structural Confirmation through Spectral Data
The structural integrity of this compound is unequivocally confirmed by the correlation between its experimentally obtained and predicted ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values from the experimental data align precisely with the theoretical structure, providing a high degree of confidence in its identity and purity.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the benzyl and imidazole moieties. The experimental data, acquired in deuterated chloroform (CDCl₃), is presented below alongside predicted values for comparison.
| Proton Assignment | Experimental Chemical Shift (δ, ppm) [1] | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 (Imidazole) | 7.53 | 7.60 | Singlet | 1H |
| H-5 (Imidazole) | 7.08 | 7.10 | Singlet | 1H |
| H-4 (Imidazole) | 6.89 | 6.95 | Singlet | 1H |
| H-2', H-6' (Phenyl) | 7.14 | 7.15 | Multiplet | 2H |
| H-3', H-4', H-5' (Phenyl) | 7.33 | 7.35 | Multiplet | 3H |
| Methylene (-CH₂-) | 5.10 | 5.12 | Singlet | 2H |
Note: Predicted values are generated based on standard NMR prediction algorithms and may vary slightly depending on the software and parameters used.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides further structural confirmation by identifying the unique carbon environments within the this compound molecule. The experimental chemical shifts are compared with predicted values in the table below.
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) |
| C-2 (Imidazole) | 137.5 | 137.8 |
| C-5 (Imidazole) | 129.2 | 129.5 |
| C-4 (Imidazole) | 121.5 | 121.8 |
| C-1' (Phenyl, Quaternary) | 135.8 | 136.0 |
| C-2', C-6' (Phenyl) | 127.8 | 128.0 |
| C-3', C-5' (Phenyl) | 128.9 | 129.1 |
| C-4' (Phenyl) | 128.5 | 128.7 |
| Methylene (-CH₂-) | 50.5 | 50.8 |
Note: Experimental data is sourced from publicly available spectral databases. Predicted values are generated based on standard NMR prediction algorithms.
Experimental Protocol
The following section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure the sample is fully dissolved by gentle vortexing.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Data Processing: Fourier transform the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 160 ppm
-
Data Processing: Fourier transform the FID with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound using NMR spectroscopy is outlined in the following diagram.
Caption: Workflow for the structural confirmation of this compound using NMR.
References
A Comparative Guide to Purity Validation of 1-Benzylimidazole: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of 1-benzylimidazole purity. The information presented is supported by established analytical principles and data from various sources.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1] For the purity analysis of this compound, a reversed-phase HPLC method is a suitable approach.[2] This method separates compounds based on their hydrophobicity.
Experimental Protocol: HPLC Purity Assay of this compound
This protocol is a starting point and may require optimization for specific laboratory conditions and instrumentation.[3]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
This compound reference standard (known purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acidifier)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A typical gradient might start with a lower percentage of Mobile Phase B and gradually increase to elute any less polar impurities. For example, 30% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Approximately 220 nm (requires optimization based on the UV absorbance maximum of this compound)
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the this compound sample to be tested in the same manner and at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
4. Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks.
Comparison of Analytical Techniques for Purity Determination
The following table summarizes the key performance attributes of HPLC and other common analytical techniques for determining the purity of organic molecules like this compound.
| Analytical Technique | Principle | Strengths | Limitations | Typical Purity Range Reported |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution and sensitivity for separating and quantifying impurities. Applicable to a wide range of non-volatile and thermally labile compounds. Well-established methods for many organic compounds. | Can be time-consuming for method development. Requires reference standards for accurate quantification. | ≥98.0%, ≥99.0% |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile and semi-volatile impurities. High sensitivity, especially with specific detectors. | Not suitable for non-volatile or thermally unstable compounds. Derivatization may be required for some analytes. | Not typically the primary method for non-volatile solids like this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides structural confirmation of the main component and can identify and quantify impurities without a reference standard for each impurity (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurities. Complex mixtures can lead to overlapping signals. | Can provide high accuracy purity determination. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High sensitivity and specificity. Can be coupled with chromatography (LC-MS, GC-MS) for powerful impurity identification. | Quantification can be complex and may require isotopic standards. Ionization efficiency can vary between compounds. | Often used in conjunction with chromatography for impurity profiling. |
| Melting Point Determination | A pure crystalline solid has a sharp and characteristic melting point. Impurities broaden the melting point range. | Simple, rapid, and inexpensive. A good initial indicator of purity. | Insensitive to small amounts of impurities. Some impurities may not affect the melting point. Not a quantitative method. | Not used for precise quantitative purity statements. |
Experimental Workflow for HPLC Purity Validation
The following diagram illustrates the logical workflow for validating the purity of this compound using HPLC.
Caption: Workflow for this compound purity validation by HPLC.
Signaling Pathways and Logical Relationships
In the context of this analytical validation, there isn't a biological signaling pathway to depict. However, a logical relationship diagram can illustrate the key validation parameters that ensure the reliability of the HPLC method, as guided by regulatory bodies like the ICH.
Caption: Key parameters for validating an HPLC purity method.
This guide provides a comprehensive overview for researchers and scientists to understand and implement HPLC for the purity validation of this compound, and to objectively compare its performance with other analytical techniques. For regulatory submissions, a full method validation according to ICH guidelines is required.
References
A Comparative Study of 1-Benzylimidazole and Other N-Substituted Imidazoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, the imidazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. This guide provides a comparative analysis of 1-Benzylimidazole and other N-substituted imidazoles, focusing on their physicochemical properties, biological activities, and underlying mechanisms of action. The information is supported by experimental data and detailed protocols to aid in research and development endeavors.
Physicochemical Properties
The substitution at the N-1 position of the imidazole ring significantly influences the physicochemical properties of the resulting derivatives, which in turn affects their pharmacokinetic and pharmacodynamic profiles. This compound, with its benzyl substituent, possesses a distinct set of properties compared to other N-substituted imidazoles with varying alkyl or aryl groups. A summary of key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound and Selected N-Substituted Imidazoles.
| Compound | N-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |
| This compound | Benzyl | C₁₀H₁₀N₂ | 158.20 | 68-70 | 310 | 1.6 |
| 1-Methylimidazole | Methyl | C₄H₆N₂ | 82.10 | -60 | 198 | 0.23 |
| 1-Ethylimidazole | Ethyl | C₅H₈N₂ | 96.13 | -6 | 197-200 | 0.63 |
| 1-Phenylimidazole | Phenyl | C₉H₈N₂ | 144.17 | 12-13 | 276 | 1.57 |
| Clotrimazole | -(C(C₆H₅)₂(2-ClC₆H₄)) | C₂₂H₁₇ClN₂ | 344.84 | 147-149 | - | 5.8 |
| Ketoconazole | Complex acyl | C₂₆H₂₈Cl₂N₄O₄ | 531.43 | 146 | - | 4.3 |
Comparative Biological Activities
N-substituted imidazoles exhibit a broad spectrum of biological activities, including enzyme inhibition, antimicrobial, and anticancer effects. The nature of the N-substituent plays a crucial role in determining the potency and selectivity of these actions.
Enzyme Inhibition
Cytochrome P450 (CYP) Inhibition:
This compound is known to be an inhibitor of cytochrome P450 (CYP) enzymes, which are critical in drug metabolism.[1] The inhibitory potency of N-substituted imidazoles against various CYP isoforms is highly dependent on the substituent's size and chemical nature. Generally, imidazoles with larger, lipophilic N-substituents tend to be more potent inhibitors of CYP3A4.[1]
Table 2: Comparative Inhibitory Activity (IC₅₀ in µM) of Imidazole Derivatives against Human CYP Isoforms.
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | Reference |
| This compound | >100 | >100 | - | - | - | [1] |
| Nafimidone | <0.3 | - | - | <0.3 | - | [1] |
| Clotrimazole | - | - | - | - | 0.02 | [2] |
| Miconazole | - | - | 0.05 | 0.70 | 0.03 | |
| Ketoconazole | - | >10 | - | - | 0.02 |
Note: A lower IC₅₀ value indicates greater inhibitory potency.
Thromboxane Synthase Inhibition:
This compound is a known selective inhibitor of thromboxane synthase, an enzyme involved in platelet aggregation. Several other N-substituted imidazoles have also been investigated as thromboxane synthase inhibitors, with their efficacy being influenced by the structure of the N-substituent.
Table 3: Comparative Inhibitory Activity of N-Substituted Imidazoles against Thromboxane Synthase.
| Compound | Inhibition Parameter | Value | Reference |
| This compound | Weak inhibition | - | |
| Dazoxiben | IC₅₀ | - | |
| Compound 13* | Kᵢ | 9.6 x 10⁻⁸ M |
*Compound 13 is a substituted ω-[2-(1H-imidazol-1-yl)ethoxy]alkanoic acid derivative.
Antimicrobial Activity
Many N-substituted imidazole derivatives have demonstrated significant antimicrobial activity. The mechanism often involves the inhibition of ergosterol biosynthesis in fungi or interference with bacterial cellular processes.
Table 4: Minimum Inhibitory Concentration (MIC in µg/mL) of N-Substituted Imidazole Derivatives against Various Microorganisms.
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| N-benzyl-2-(1H-imidazol-1-yl)acetamide | >100 | >100 | >100 | >100 | >100 | >100 | |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | 50 | 50 | 100 | 100 | 100 | 100 | |
| 2-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)acetamide | 100 | 100 | >100 | >100 | >100 | >100 | |
| Ciprofloxacin (Control) | - | - | 8 | 8 | - | - | |
| Fluconazole (Control) | - | - | - | - | 4-128 | - |
Note: A lower MIC value indicates greater antimicrobial potency.
Anticancer Activity
The imidazole scaffold is a key component of many anticancer agents. N-substituted imidazoles can exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway.
Table 5: Cytotoxic Activity (IC₅₀ in µM) of N-Substituted Imidazole Derivatives against Cancer Cell Lines.
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) | Reference |
| 1d | 1.84 | - | - | - | |
| 2d | 2.56 | - | - | - | |
| 3s | 3.12 | - | - | - | |
| 4b | 4.28 | - | - | - | |
| Paclitaxel (Control) | 1.38-6.13 | - | - | - |
*Compounds 1d, 2d, 3s, and 4b are N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.
Signaling Pathways and Mechanisms of Action
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several N-substituted imidazole derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.
Caption: PI3K/AKT signaling pathway and points of inhibition by N-substituted imidazoles.
Experimental Protocols
General Synthesis of N-Substituted Imidazoles
A common method for the synthesis of N-substituted imidazoles involves the reaction of imidazole with a suitable alkyl or benzyl halide in the presence of a base.
Caption: General experimental workflow for the synthesis of N-substituted imidazoles.
Detailed Protocol for Synthesis of N-benzyl-2-(1H-imidazol-1-yl)acetamide:
-
Preparation of Intermediate (Ethyl 2-(1H-imidazol-1-yl)acetate): To a solution of imidazole (0.05 mol) in dry acetone (50 mL), add ethyl chloroacetate (0.075 mol) and anhydrous potassium carbonate (0.05 mol). Reflux the mixture until the starting materials are consumed (monitored by TLC). Evaporate the acetone under reduced pressure. Extract the residue with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude intermediate.
-
Synthesis of the Final Product: Mix the crude intermediate (0.02 mol) with benzylamine (0.03 mol) and heat the mixture until the reaction is complete (monitored by TLC). After cooling, extract the reaction mixture with chloroform. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent. Recrystallize the solid product from a suitable solvent system (e.g., chloroform/hexane) to obtain pure N-benzyl-2-(1H-imidazol-1-yl)acetamide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds and control antibiotics in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytochrome P450 Inhibition Assay (IC₅₀ Determination)
This assay determines the concentration of a compound required to inhibit 50% of a specific CYP enzyme's activity.
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (as the source of CYP enzymes), a specific probe substrate for the CYP isoform of interest, and NADPH (as a cofactor) in a suitable buffer.
-
Inhibitor Concentrations: Add varying concentrations of the test compound (e.g., this compound or other N-substituted imidazoles) to the incubation mixtures. A vehicle control (without the inhibitor) is also included.
-
Incubation: Initiate the reaction by adding NADPH and incubate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.
Thromboxane Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of thromboxane synthase.
Protocol:
-
Enzyme Preparation: Use a source of thromboxane synthase, such as human platelet microsomes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, arachidonic acid (the substrate), and a buffer.
-
Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Measurement of Thromboxane B₂ (TXB₂): Terminate the reaction and measure the amount of thromboxane B₂, the stable metabolite of thromboxane A₂, using a suitable method such as an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: Calculate the percentage of inhibition of TXB₂ formation at each inhibitor concentration and determine the IC₅₀ or Kᵢ value.
Conclusion
This comparative guide highlights the significant potential of this compound and other N-substituted imidazoles as versatile scaffolds in drug discovery. The nature of the N-substituent profoundly influences their physicochemical properties and a wide range of biological activities, including enzyme inhibition, and antimicrobial and anticancer effects. The provided data and experimental protocols offer a valuable resource for researchers to design and evaluate new imidazole-based therapeutic agents with improved potency and selectivity. Further investigation into the structure-activity relationships of this important class of compounds is warranted to unlock their full therapeutic potential.
References
- 1. Comparative 1-substituted imidazole inhibition of cytochrome p450 isozyme-selective activities in human and mouse hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antimicrobial Activity of 1-Benzylimidazole and its Analogs Against Standard Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Comparison of Antimicrobial Activity
The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables present a summary of MIC values for various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, alongside data for widely-used antibiotics for the purpose of comparison.
Note: The data for benzimidazole derivatives are sourced from various studies and are presented here to illustrate the general antimicrobial potential of the benzimidazole scaffold. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions between studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of Benzimidazole Derivatives and Reference Antibiotics against Staphylococcus aureus
| Compound/Drug | Strain | MIC (µg/mL) | Reference |
| Benzimidazole Derivatives | |||
| 2-(chloromethyl)-1H-benzo[d]imidazole derivative | MRSA | comparable to Ciprofloxacin | [1] |
| (1H-benzo[d]imidazol-2-yl)methanethiol derivative | MRSA | comparable to Ciprofloxacin | [1] |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | S. aureus | Equal to Ciprofloxacin | [2] |
| Trimethylsilyl substituted benzimidazole derivative | S. aureus | 50 | [3] |
| Arylbenzimidazolyl derivative | S. aureus ATCC 25923 | 0.03 | [4] |
| 1-alkyl-2-phenyl-1H-benzo[d]imidazole derivatives | S. aureus ATCC 29213 | 64-512 | |
| Compound 2g (an N-alkylated-2-(substituted phenyl)-1H-benzimidazole) | S. aureus ATCC 29213 | 4 | |
| Reference Antibiotics | |||
| Ciprofloxacin | S. aureus | - | |
| Ampicillin | S. aureus ATCC 25923 | - | |
| Chloramphenicol | S. aureus | - |
Table 2: Minimum Inhibitory Concentrations (MIC) of Benzimidazole Derivatives and Reference Antibiotics against Escherichia coli
| Compound/Drug | Strain | MIC (µg/mL) | Reference |
| Benzimidazole Derivatives | |||
| Benzimidazole-hydrazone derivatives | E. coli | Moderate activity | |
| Benzimidazole derivative 5b | E. coli 35218 | 6.25 | |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | E. coli | 7.81 | |
| 1-alkyl-2-(substituted phenyl) benzimidazole derivatives | E. coli ATCC 25922 | 64-1024 | |
| Reference Antibiotics | |||
| Ciprofloxacin | E. coli (MTCC-443) | 50 | |
| Chloramphenicol | E. coli 35218 | 12.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Materials:
-
Microorganism: A standardized suspension of the test bacterium (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) is prepared in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Test Compound: A stock solution of 1-Benzylimidazole or other test compounds is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
-
96-Well Microtiter Plate: Sterile, flat-bottomed microtiter plates are used for the assay.
-
-
Assay Procedure:
-
A serial two-fold dilution of the test compound is prepared directly in the microtiter plate. Typically, 50 µL of sterile broth is added to all wells. The test compound stock solution is then added to the first well of a row and serially diluted down the row.
-
The standardized bacterial inoculum (50 µL) is added to each well, resulting in a final volume of 100 µL.
-
Control wells are included: a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
-
Incubation:
-
The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
Agar Disk Diffusion (Kirby-Bauer) Method
This is a qualitative or semi-quantitative method to assess the susceptibility of a bacterium to an antimicrobial agent.
-
Preparation of Materials:
-
Microorganism: A standardized inoculum of the test bacterium is prepared as described for the broth microdilution method.
-
Test Compound: Sterile paper disks of a standard diameter are impregnated with a known concentration of the test compound.
-
Agar Medium: Mueller-Hinton Agar (MHA) plates are used. The agar should be poured to a uniform depth of 4 mm.
-
-
Assay Procedure:
-
The surface of the MHA plate is uniformly inoculated with the standardized bacterial suspension using a sterile cotton swab.
-
The paper disks impregnated with the test compound are placed on the agar surface using sterile forceps. A control disk impregnated with the solvent used to dissolve the compound is also included.
-
The disks should be pressed gently to ensure complete contact with the agar.
-
-
Incubation:
-
The plates are incubated at 35-37°C for 16-24 hours.
-
-
Data Interpretation:
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) in millimeters. A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the test compound.
-
Visualized Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Broth Microdilution Method.
Caption: Workflow for Agar Disk Diffusion Method.
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-Benzylimidazole for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 1-Benzylimidazole is a valuable building block in the development of pharmaceuticals and other functional materials. This guide provides a comparative analysis of various synthetic routes to this compound, offering an objective look at their performance based on available experimental data.
This publication details several common and emerging methods for the synthesis of this compound, including classical N-alkylation, a high-temperature reaction with benzyl alcohol, and modern green chemistry approaches such as microwave and ultrasound-assisted synthesis, as well as phase-transfer catalysis. Each method is evaluated based on reaction yield, time, conditions, and environmental impact.
Data Presentation
| Synthetic Route | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Observations |
| Classical N-Alkylation | Imidazole, Benzyl Chloride/Bromide, Base (e.g., K₂CO₃, NaH) | Acetonitrile, DMF | Room Temp. to 70 | 24 - 72 h | 18 - 86% | Yield is highly dependent on stoichiometry to avoid the formation of 1,3-dibenzylimidazolium by-products.[1] |
| Reaction with Benzyl Alcohol | Imidazole, Benzyl Alcohol, Carboxylic Acid (e.g., Phthalic Acid) | None (Neat) | 230 - 260 | 2 - 4 h | High (not specified) | Avoids the use of benzyl halides and the formation of quaternary salts.[2][3] Yields for derivatives are reported in the 50-78% range.[2] |
| Microwave-Assisted Synthesis | Imidazole, Benzyl Halide, Base or o-phenylenediamine, Benzaldehyde, Catalyst | Solvent-free or various | 60 - 100 | 5 - 10 min | >96% (for derivatives) | Extremely rapid reaction times and high yields reported for analogous benzimidazole syntheses.[4] Environmentally friendly approach. |
| Ultrasound-Assisted Synthesis | Imidazole, Benzyl Halide, Base or o-phenylenediamine, Aldehyde | EtOH/H₂O or Solvent-free | Room Temp. to 70 | 4 - 60 min | 73 - 99% (for derivatives) | A green chemistry approach with significantly reduced reaction times and high yields. |
| Phase-Transfer Catalysis (PTC) | Imidazole, Benzyl Chloride, Base (e.g., KOH), PTC (e.g., TBAB) | Dichloromethane/Water | Room Temp. | Several hours | High (not specified) | Efficient for reactions with reactants in different phases, enhances reaction rates and yields. |
Experimental Protocols
Classical N-Alkylation with Benzyl Chloride
This method involves the direct reaction of imidazole with a benzyl halide in the presence of a base.
Materials:
-
Imidazole
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
Dissolve imidazole (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (1.2 eq) to the solution.
-
Heat the mixture to 70°C.
-
Add benzyl chloride (1.1 eq) dropwise to the heated suspension.
-
Maintain the reaction at 70°C for 3-5 days, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Wash the residue with diethyl ether to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Reaction with Benzyl Alcohol
This approach avoids the use of halogenated reagents.
Materials:
-
Imidazole
-
Benzyl alcohol
-
A carboxylic acid or anhydride (e.g., phthalic anhydride)
Procedure:
-
Mix imidazole (1.0 eq), benzyl alcohol (1.1 eq), and the carboxylic acid catalyst (0.1 eq) in a reaction vessel.
-
Heat the mixture to 230-260°C for 2-4 hours.
-
Cool the reaction mixture and neutralize with an alkali solution (e.g., NaOH).
-
The product will separate as an oil layer. Separate the oil layer and purify by vacuum distillation to obtain this compound.
Microwave-Assisted Synthesis (General Protocol for Benzimidazole Derivatives)
This method offers a significant reduction in reaction time.
Materials:
-
o-Phenylenediamine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Catalyst (e.g., Er(OTf)₃, optional)
Procedure:
-
In a microwave-safe vessel, mix o-phenylenediamine (1.0 eq) and the aromatic aldehyde (1.0 eq).
-
If using a catalyst, add a catalytic amount (e.g., 1 mol%).
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 60°C) for a short duration (e.g., 5 minutes).
-
Monitor the reaction by TLC.
-
After completion, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Ultrasound-Assisted Synthesis (General Protocol for Benzimidazole Derivatives)
This green method utilizes ultrasonic irradiation to accelerate the reaction.
Materials:
-
o-Phenylenediamine
-
Aromatic aldehyde
-
Solvent (e.g., EtOH/H₂O)
Procedure:
-
In a suitable vessel, dissolve o-phenylenediamine (1.0 eq) and the aromatic aldehyde (1.0 eq) in the chosen solvent system.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture at room temperature or with gentle heating for a specified time (e.g., 4-7 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent, followed by washing, drying, and evaporation of the solvent.
Phase-Transfer Catalysis (General Protocol)
This method is ideal for reacting substances that are in different phases.
Materials:
-
Imidazole
-
Benzyl chloride
-
Potassium hydroxide (aqueous solution)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Dichloromethane
Procedure:
-
Dissolve imidazole in dichloromethane.
-
Prepare an aqueous solution of potassium hydroxide.
-
Add the phase-transfer catalyst to the two-phase system.
-
Stir the mixture vigorously at room temperature.
-
Add benzyl chloride to the reaction mixture.
-
Continue stirring for several hours, monitoring the reaction by TLC.
-
After completion, separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the product.
-
Purification can be achieved by column chromatography.
Mandatory Visualization
Caption: A flowchart comparing the classical and alternative synthetic routes to this compound.
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher, including desired yield, reaction time, available equipment, and green chemistry considerations.
-
Classical N-alkylation is a straightforward method but can suffer from the formation of by-products and may require long reaction times.
-
The reaction with benzyl alcohol offers a high-temperature alternative that avoids halogenated reagents and the formation of quaternary salts.
-
Microwave and ultrasound-assisted syntheses represent highly efficient, environmentally friendly options that dramatically reduce reaction times and often lead to higher yields, although the initial equipment investment may be a consideration.
-
Phase-transfer catalysis provides an excellent solution for overcoming the challenges of reacting reagents in immiscible phases, leading to improved reaction rates and yields.
For rapid synthesis with high yields and minimal environmental impact, microwave and ultrasound-assisted methods appear to be the most promising, based on data from analogous reactions. For large-scale synthesis where cost and the avoidance of halogenated materials are priorities, the benzyl alcohol route is a strong contender. The classical N-alkylation method remains a viable option, particularly when optimized to minimize by-product formation.
References
- 1. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches [mdpi.com]
- 2. US5021584A - Process for preparation of this compound compound - Google Patents [patents.google.com]
- 3. KR970005532B1 - Process for preparation of this compound compound, and novel compound - Google Patents [patents.google.com]
- 4. acgpubs.org [acgpubs.org]
Unveiling the Multifaceted Mechanism of Action of 1-Benzylimidazole: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Benzylimidazole's biological activities with alternative compounds, supported by experimental data. We delve into its influence on key enzyme systems, offering detailed experimental protocols and visual representations of the underlying molecular pathways.
This compound, a versatile imidazole derivative, has demonstrated a complex pharmacological profile, primarily impacting drug metabolism and inflammatory pathways. This guide will explore its validated mechanisms of action, including its dual role as an inducer and inhibitor of cytochrome P450 (CYP) enzymes, a stimulator of UDP-glucuronosyltransferases (UGTs), and a selective inhibitor of thromboxane A2 synthase. We will compare its performance with established modulators of these systems, providing a framework for its potential therapeutic applications and further research.
Modulation of Cytochrome P450 Enzymes
This compound exhibits a dose-dependent dual effect on the cytochrome P450 system, a critical family of enzymes responsible for the metabolism of a vast array of xenobiotics and endogenous compounds.
Cytochrome P450 Induction
In vivo studies in rats have shown that this compound can induce several CYP isoforms. This induction is dose-dependent and leads to increased metabolic activity towards specific substrates.
Comparative Data: Cytochrome P450 Induction
| Compound | Dose/Concentration | Target Enzyme(s) | Fold Induction | Reference |
| This compound | 100 mg/kg/day (in vivo, rat) | Lauric acid hydroxylase (CYP4A) | 3.5 | [1] |
| 100 mg/kg/day (in vivo, rat) | Benzphetamine N-demethylase (CYP2B) | 4 | [1] | |
| 100 mg/kg/day (in vivo, rat) | 7-Ethoxyresorufin O-deethylase (EROD; CYP1A) | 13 | [1] | |
| 100 mg/kg/day (in vivo, rat) | 7-Ethoxycoumarin O-deethylase | 46 | [1] | |
| β-Naphthoflavone | 10 µM (in vitro, rat hepatocytes) | EROD (CYP1A1/2) | Significant induction | [2] |
| 50 mg/kg (in vivo, rat) | CYP1A1 | Significant induction |
Cytochrome P450 Inhibition
Conversely, this compound can also act as an inhibitor of CYP enzymes. This inhibitory action can lead to drug-drug interactions by slowing the metabolism of co-administered drugs.
Comparative Data: Cytochrome P450 Inhibition
| Compound | Target Enzyme(s) | IC50 | Reference |
| This compound | General CYP inhibitor | Data not available | |
| 1-Aminobenzotriazole (ABT) | Non-selective CYP inhibitor | ~30 µM (inhibition of procainamide N-acetylation in rat liver S9) | |
| CYP3A (human liver microsomes, with preincubation) | Remarkable IC50 shift (>10x) | ||
| CYP1A2 (human liver microsomes, with preincubation) | Remarkable IC50 shift (>10x) | ||
| CYP2E1 (human liver microsomes, with preincubation) | Remarkable IC50 shift (>10x) |
Note: Specific IC50 values for this compound's inhibition of various CYP isoforms are not well-documented in publicly available literature. 1-Aminobenzotriazole is a well-characterized pan-CYP inhibitor provided here for context.
Experimental Workflow for Assessing CYP450 Modulation
Stimulation of UDP-Glucuronosyltransferases (UGTs)
This compound has been shown to stimulate the activity of UGTs, a family of phase II metabolizing enzymes that conjugate glucuronic acid to various substrates, facilitating their excretion. This can enhance the detoxification of certain compounds.
Comparative Data: UGT Stimulation
| Compound | Dose | Target Substrates | Fold Increase in Activity | Reference |
| This compound | 100 mg/kg/day (in vivo, rat) | 4-Methylumbelliferone | Significant increase | |
| 100 mg/kg/day (in vivo, rat) | 1-Naphthol | Significant increase | ||
| 100 mg/kg/day (in vivo, rat) | Morphine | Significant increase | ||
| 25, 75, 100 mg/kg/day (in vivo, rat) | Bilirubin | 2-fold | ||
| Alamethicin | 50 µg/mg protein (in vitro) | 4-Methylumbelliferone | Standard activator used to unmask latent UGT activity |
Note: Alamethicin is a pore-forming peptide used in vitro to permeabilize microsomal vesicles, allowing co-substrates to access the active site of UGTs, thus it serves as a positive control for maximal UGT activity.
Inhibition of Thromboxane A2 Synthase
This compound is a selective inhibitor of thromboxane A2 synthase, an enzyme responsible for the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, this compound can potentially reduce thrombosis and lower blood pressure.
Comparative Data: Thromboxane A2 Synthase Inhibition
| Compound | Potency | Effect on TXB2 formation in SHR-derived platelets | Reference |
| This compound | Weak | Inhibition | |
| OKY-1581 | Potent | Inhibition |
Note: While this compound is a weaker inhibitor of thromboxane synthase in vitro compared to OKY-1581, it produced more marked acute antihypertensive effects in spontaneously hypertensive rats (SHR), suggesting additional mechanisms of action, such as alpha-adrenoceptor blockade, may contribute to its overall physiological effect.
References
- 1. Effect of this compound on cytochromes P-450 induction and on the activities of epoxide hydrolases and UDP-glucuronosyltransferases in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of xenobiotic-metabolizing enzymes in hepatocytes by beta-naphthoflavone: Time-dependent changes in activities, protein and mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Catalytic Prowess of 1-Benzylimidazole: A Comparative Guide for Researchers
In the realm of organic synthesis and drug development, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. Imidazole and its derivatives have long been recognized for their versatile catalytic activity, participating in a wide array of chemical transformations. This guide provides a comprehensive comparison of the catalytic activity of 1-benzylimidazole with other key imidazoles, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary
This compound distinguishes itself as a potent nucleophilic and base catalyst, often exhibiting enhanced reactivity compared to its parent imidazole and N-methylated counterparts. The presence of the benzyl group influences its steric and electronic properties, leading to notable differences in catalytic efficiency across various reactions. This guide will delve into a comparative analysis of these catalysts in key organic transformations, presenting quantitative data, detailed experimental protocols, and mechanistic insights.
Comparison of Catalytic Performance
The catalytic activity of imidazoles is context-dependent, varying with the specific reaction and substrate. Below is a comparative summary of the performance of this compound against imidazole and 1-methylimidazole in representative organic reactions.
Ester Hydrolysis
Imidazole and its derivatives are well-known catalysts for the hydrolysis of esters, acting as nucleophilic catalysts. The reaction proceeds via the formation of an acyl-imidazolium intermediate, which is subsequently hydrolyzed.
Table 1: Comparison of Second-Order Rate Constants (k2) for the Hydrolysis of p-Nitrophenyl Acetate (PNPA) Catalyzed by Imidazole Derivatives
| Catalyst | k2 (M-1s-1) | Relative Rate |
| Imidazole | 0.018 | 1.0 |
| 1-Methylimidazole | 0.035 | 1.9 |
| This compound | Data not available in a directly comparable study | - |
Knoevenagel Condensation
The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction. Imidazole-based catalysts have been shown to be effective in promoting this reaction under mild conditions.
Table 2: Comparison of Catalytic Performance in the Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Catalyst | Time (min) | Yield (%) |
| Imidazole | 15 | 95 |
| 1-Methylimidazole | 10 | 98 |
| This compound | Data not available in a directly comparable study | - |
Note: The data for imidazole and 1-methylimidazole suggest that N-alkylation can lead to a modest increase in reaction rate and yield in this specific transformation.
Aza-Michael Addition
N-methylimidazole has been demonstrated to be a highly efficient catalyst for the aza-Michael addition of imidazole to methyl acrylate, significantly outperforming other tertiary amines.
Table 3: Comparison of Catalytic Activity in the aza-Michael Addition of Imidazole to Methyl Acrylate
| Catalyst | Time (h) | Yield (%) |
| Triethylamine (Et3N) | 24 | 45 |
| Pyridine | 24 | 20 |
| 1-Methylimidazole | 2 | 92 |
| This compound | Data not available in a directly comparable study | - |
Note: This data highlights the superior catalytic activity of 1-methylimidazole in this specific reaction. While direct data for this compound is unavailable, its structural similarity suggests it could also be an effective catalyst, though potentially with different kinetics due to steric and electronic effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for reactions catalyzed by imidazole derivatives.
General Protocol for Imidazole-Catalyzed Ester Hydrolysis
A solution of the ester (e.g., p-nitrophenyl acetate) in a suitable buffer (e.g., phosphate buffer, pH 7.0) is prepared. The reaction is initiated by the addition of a stock solution of the imidazole catalyst. The progress of the reaction is monitored spectrophotometrically by measuring the increase in absorbance of the leaving group (e.g., p-nitrophenolate at 400 nm). The second-order rate constant (k2) is determined from the pseudo-first-order rate constants obtained at different catalyst concentrations.
General Protocol for Imidazole-Catalyzed Knoevenagel Condensation
To a mixture of an aromatic aldehyde (1 mmol) and an active methylene compound (e.g., malononitrile, 1 mmol), the imidazole catalyst (10 mol%) is added. The reaction mixture is stirred at room temperature for the specified time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by recrystallization or column chromatography.
Mechanistic Insights and Logical Relationships
The catalytic activity of imidazoles stems from the nucleophilic character of the N-3 nitrogen atom and the ability of the imidazole ring to stabilize charged intermediates.
Caption: A generalized experimental workflow for comparing the catalytic activity of different imidazoles.
The catalytic cycle for nucleophilic catalysis in ester hydrolysis by an imidazole derivative is depicted below.
Caption: A simplified signaling pathway for imidazole-catalyzed ester hydrolysis.
Conclusion
This compound is a valuable catalyst in the organic chemist's toolkit. While direct, side-by-side comparative data with other simple imidazoles across a wide range of reactions is not always available, the existing literature suggests that N-substitution generally enhances catalytic activity, although this can be modulated by steric factors. For instance, in reactions where nucleophilicity is the primary driver, N-alkylated and N-benzylated imidazoles are often superior to the parent imidazole. However, for reactions sensitive to steric hindrance, the bulky benzyl group might lead to slower rates compared to the less hindered methyl group.
The choice of catalyst will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrate, desired reaction rate, and tolerance for steric effects. This guide provides a foundational understanding to aid researchers in their catalyst selection and experimental design. Further kinetic studies are warranted to provide a more definitive quantitative comparison of this compound with other imidazole derivatives in a broader range of catalytic applications.
A Cross-Validation of Experimental and Computational Analyses for 1-Benzylimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and computational predictions for the compound 1-Benzylimidazole. By cross-validating these results, researchers can gain deeper insights into its physicochemical properties, spectroscopic signatures, and potential biological activities. This objective analysis serves as a foundational resource for further investigation and application in medicinal chemistry and materials science.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data from both experimental measurements and computational models, offering a direct comparison for validation purposes.
Table 1: Physicochemical Properties
| Property | Experimental Value | Computational Value |
| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol [1][2] | 158.20 g/mol [3] |
| Melting Point | 68-70 °C[1][3] | Not Typically Calculated |
| Boiling Point | 310 °C | Not Typically Calculated |
| logP | 1.6 | Not Available |
| pKa | 6.7 | Not Available |
Table 2: Vibrational Spectroscopy (FT-IR)
Experimental Fourier Transform Infrared (FT-IR) spectroscopy provides information on the vibrational modes of a molecule. These experimentally observed frequencies can be compared with those predicted by computational methods, such as Density Functional Theory (DFT), to confirm structural assignments.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Frequency (cm⁻¹) |
| C-H (Benzene Ring) | 3113 | Not Available |
| C=N (Imidazole Ring) | 1604 | Not Available |
| Unsaturated C=C (Rings) | 1463.2 | Not Available |
| C-N Stretch | 1125.7 | Not Available |
Note: Direct computational values for all specific vibrational modes of this compound were not available in the searched literature. However, DFT methods are routinely used to predict such frequencies with high accuracy.
Table 3: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. A 2025 study provided a detailed interpretation of the ¹H and ¹³C NMR spectra for this compound, which can be used as a benchmark for computational predictions.
| Nucleus | Experimental Chemical Shift (δ, ppm) | Computational Chemical Shift (δ, ppm) |
| ¹H NMR | Specific peak assignments available in literature. | GIAO/DFT methods can predict shifts. |
| ¹³C NMR | Specific peak assignments available in literature. | GIAO/DFT methods can predict shifts. |
Table 4: Electronic Spectroscopy (UV-Visible)
UV-Visible spectroscopy measures the electronic transitions within a molecule. These experimental absorption maxima (λmax) can be correlated with computationally predicted excitation energies.
| Transition | Experimental λmax (nm) | Computational Excitation Energy (eV) |
| π → π * | A bathochromic shift is noted experimentally, relevant to its biological activity. | 4.75 (Predicted for lowest energy excited state) |
Experimental and Computational Workflow
The following diagram illustrates the synergistic workflow for cross-validating experimental and computational data for a target molecule like this compound.
Caption: Workflow for comparing experimental and computational data.
Biological Activity and Potential Signaling Pathways
Benzimidazole and its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties. This compound specifically has been reported to exhibit strong cardiotonic activity. While the precise mechanisms for this compound are a subject of ongoing research, related compounds have been shown to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways.
The diagram below illustrates a proposed signaling pathway that could be a target for investigation for benzimidazole derivatives based on their known anticancer effects.
Caption: Proposed signaling pathway for apoptosis induction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Spectroscopic Analysis
-
FT-IR and FT-Raman Spectroscopy:
-
The FT-IR spectrum of this compound can be recorded using a Bruker IFS 66V spectrometer or equivalent.
-
The sample is prepared as a KBr pellet.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
The FT-Raman spectrum can be recorded using the same instrument with an FRA 106 Raman module, operating with a Nd:YAG laser at 1.064 µm.
-
-
NMR Spectroscopy (¹H and ¹³C):
-
¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
-
The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).
-
-
UV-Visible Spectroscopy:
-
The UV-Visible absorption spectrum is recorded using a double-beam spectrophotometer.
-
The sample is dissolved in a UV-grade solvent (e.g., ethanol or methanol) to a suitable concentration.
-
The spectrum is scanned over a range of approximately 200-400 nm.
-
Computational Protocols
Computational studies provide theoretical data that complements experimental findings.
-
Quantum Chemical Calculations:
-
Software: Gaussian 09 or a similar quantum chemistry software package is used.
-
Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is employed for geometry optimization and frequency calculations.
-
Procedure:
-
The structure of this compound is built and optimized to find the lowest energy conformation.
-
Vibrational frequency analysis is performed on the optimized structure to predict the IR/Raman spectra and confirm a true energy minimum (no imaginary frequencies).
-
NMR chemical shifts are calculated using the GIAO (Gauge-Including Atomic Orbital) method.
-
Electronic properties, including HOMO-LUMO energies and electronic transitions, are calculated using Time-Dependent DFT (TD-DFT).
-
-
-
Molecular Docking:
-
Objective: To predict the binding affinity and interaction mode of this compound with a biological target (e.g., a protein receptor).
-
Software: AutoDock, GOLD, or similar docking software is used.
-
Procedure:
-
Ligand Preparation: The 3D structure of this compound, optimized from quantum chemical calculations, is prepared by assigning charges and defining rotatable bonds.
-
Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Docking Simulation: The ligand is docked into the defined active site of the receptor. The software samples various conformations and orientations of the ligand, scoring them based on a defined scoring function to estimate binding energy.
-
Analysis: The resulting docked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.
-
-
References
A Comparative Analysis of 1-Benzylimidazole and Benzotriazole as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and corrosion prevention, the selection of an effective inhibitor is paramount to ensure the longevity and integrity of metallic components. Among the various classes of organic corrosion inhibitors, heterocyclic compounds containing nitrogen atoms have garnered significant attention due to their ability to form protective films on metal surfaces. This guide provides an objective comparison of two such compounds: 1-Benzylimidazole and Benzotriazole, focusing on their performance as corrosion inhibitors for steel and copper in acidic and neutral environments. The information presented is a synthesis of data from multiple experimental studies.
Executive Summary
Both this compound and Benzotriazole demonstrate effective corrosion inhibition for steel and copper. Benzotriazole is a well-established and highly effective inhibitor, particularly for copper, often exhibiting inhibition efficiencies exceeding 90%. This compound also shows significant promise as a corrosion inhibitor for both steel and copper, with reported efficiencies reaching up to 93% for steel in acidic media, especially when used with synergistic additives like potassium iodide (KI). The choice between the two may depend on the specific metal to be protected, the corrosive environment, and the potential for synergistic interactions.
Performance Data Comparison
The following tables summarize the quantitative data on the corrosion inhibition efficiency of this compound and Benzotriazole on steel and copper under various conditions, as determined by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods.
Table 1: Corrosion Inhibition Efficiency of this compound
| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Test Method | Inhibition Efficiency (%) |
| C1018 Carbon Steel | 15% HCl | 1200 ppm | Electrochemical | 75 |
| C1018 Carbon Steel | 15% HCl + 5 mM KI | 1200 ppm | Electrochemical | 93 |
| SS316L Stainless Steel | 2% HCl + 3.5% NaCl | Not Specified | Weight Loss | Not Specified |
Table 2: Corrosion Inhibition Efficiency of Benzotriazole
| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Test Method | Inhibition Efficiency (%) |
| Mild Steel | 1M H₂SO₄ | 1 mM | Weight Loss | 84.3 |
| Copper | Distilled Water | 0.12 g/L | Weight Loss | 100 |
| Copper | 0.1 N Acetic Acid | 0.12 g/L | Weight Loss | 99 |
| Copper | 0.1 N Nitric Acid | 0.12 g/L | Weight Loss | 91 |
| Copper | 0.1 N Sulfuric Acid | 0.12 g/L | Weight Loss | 86 |
| Copper | 0.1 N Sodium Chloride | 0.12 g/L | Weight Loss | 90 |
Comparative Analysis Workflow
The following diagram illustrates the logical flow of comparing this compound and Benzotriazole as corrosion inhibitors.
Caption: Logical workflow for comparing corrosion inhibitors.
Mechanism of Action
Both this compound and Benzotriazole function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The nitrogen atoms in their heterocyclic rings play a crucial role in this process by donating lone pair electrons to the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate bond.
-
This compound: The adsorption of this compound on steel surfaces is believed to involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding). The benzyl group can enhance the surface coverage and create a more hydrophobic layer, further impeding the ingress of corrosive species.
-
Benzotriazole: Benzotriazole is well-known for forming a stable, polymeric complex with copper ions (Cu-BTA), which is highly insoluble and provides excellent protection.[1] On steel, it is thought to adsorb on the surface and inhibit both anodic and cathodic reactions.[2]
Experimental Protocols
The data presented in this guide were obtained using standard corrosion testing methodologies. Below are detailed descriptions of the key experimental protocols.
Weight Loss Method
The weight loss method is a straightforward gravimetric technique to determine the average corrosion rate.
-
Specimen Preparation: Metal coupons (e.g., mild steel, copper) of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent like acetone, washed with deionized water, and dried. The initial weight of each coupon is accurately measured.
-
Immersion Test: The pre-weighed coupons are suspended in the corrosive solution (e.g., 1M HCl, 3.5% NaCl) with and without the addition of the inhibitor at a specific concentration. The tests are typically conducted at a constant temperature for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Corrosion Rate and Inhibition Efficiency Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products (e.g., using a specific acid solution with an inhibitor to prevent further attack on the base metal), washed, dried, and re-weighed.
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
The inhibition efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
Electrochemical Methods
Electrochemical techniques provide insights into the kinetics and mechanism of corrosion inhibition. These tests are typically performed using a three-electrode setup consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
Potentiodynamic Polarization (PDP):
-
Setup: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize at its open circuit potential (OCP).
-
Measurement: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic branches back to Ecorr.
The inhibition efficiency (IE%) is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS):
-
Setup: The three-electrode system is set up as in the PDP measurement, and the working electrode is maintained at its OCP.
-
Measurement: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film on the metal surface.
The inhibition efficiency (IE%) is calculated from the Rct values as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.
Conclusion
Both this compound and Benzotriazole are effective corrosion inhibitors for steel and copper. Benzotriazole is a well-documented and highly efficient inhibitor, especially for copper, due to the formation of a stable protective complex. This compound emerges as a versatile inhibitor for both steel and copper, with its performance being significantly enhanced by the presence of synergistic additives. For applications involving steel in acidic environments, this compound with KI shows promise. For the protection of copper, Benzotriazole remains a benchmark inhibitor. The selection of the most suitable inhibitor will ultimately depend on the specific application, including the type of metal, the nature of the corrosive environment, and economic considerations. Further direct comparative studies under identical conditions are warranted to provide a more definitive ranking of their performance.
References
Unraveling the Potential of 1-Benzylimidazole Derivatives: A Comparative Guide to their Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for the design of potent therapeutic agents. Among its numerous modifications, 1-benzylimidazole derivatives have emerged as a particularly promising class, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their antifungal and anticancer properties, supported by experimental data and detailed protocols.
The strategic placement of a benzyl group at the 1-position of the imidazole ring significantly influences the molecule's lipophilicity and steric profile, thereby modulating its interaction with biological targets. Extensive research has demonstrated that substitutions on both the benzyl and benzimidazole rings can fine-tune the potency and selectivity of these compounds.
Comparative Analysis of Biological Activity
The therapeutic efficacy of this compound derivatives is intrinsically linked to their chemical structure. The following sections and tables summarize the quantitative data from various studies, highlighting key SAR trends.
Antifungal Activity
The primary mechanism of antifungal action for many imidazole derivatives, including 1-benzylimidazoles, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.[1][2][3]
Key SAR observations for antifungal activity include:
-
Lipophilicity: A direct correlation between increased lipophilicity and enhanced antifungal activity has been observed. The benzyl group itself contributes to this property.
-
Substituents on the Benzyl Ring: The position and nature of substituents on the benzyl ring play a critical role. For instance, the presence of a methyl group at the meta position of the benzyl ring has been shown to enhance antifungal activity.[4]
-
Substituents on the Benzimidazole Ring: Modifications to the benzimidazole core, such as the introduction of methyl groups, can also influence the antifungal spectrum and potency.[4]
Table 1: Antifungal Activity (MIC) of this compound Derivatives
| Compound ID | R (Benzimidazole Ring) | R' (Benzyl Ring) | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. glabrata | Reference |
| 5a | 2-Methyl | 3-Methyl | Not Specified | Not Specified | |
| 5b | 5,6-Dimethyl | 3-Methyl | Not Specified | Not Specified | |
| Reference | Ketoconazole | - | - | - |
Note: Specific MIC values for individual Candida species were not detailed in the summary of the cited source, but compounds 5a and 5b were highlighted for their potent antifungal activity.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of crucial enzymes like topoisomerases and protein kinases, and by binding to DNA.
Key SAR observations for anticancer activity include:
-
Topoisomerase Inhibition: Certain benzimidazole derivatives can act as topoisomerase I and II inhibitors, interfering with DNA replication and repair in cancer cells. The substitution pattern on the benzimidazole and benzyl rings influences the inhibitory potency.
-
Kinase Inhibition: The benzimidazole scaffold is a key component of several kinase inhibitors. By targeting kinases like EGFR and VEGFR-2, these compounds can disrupt signaling pathways essential for tumor growth and proliferation.
-
DNA Binding: Some derivatives exert their cytotoxic effects by binding to the minor groove of DNA, a mechanism often seen in bis-benzimidazoles.
Table 2: Anticancer Activity (IC50) of Benzimidazole Derivatives
| Compound ID | Substitution Details | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 17 | 2-Phenoxymethylbenzimidazole | - | 14.1 | Topoisomerase I Poison | |
| Compound 18 | 5-Nitro-2-phenoxymethyl-benzimidazole | - | 248 | Topoisomerase I Poison | |
| Compound 4b | Benzimidazole-Triazole Derivative | A549 (Lung) | 7.34 ± 0.21 | Topoisomerase I Inhibitor | |
| Compound 4h | Benzimidazole-Triazole Derivative | A549 (Lung) | 4.56 ± 0.18 | Topoisomerase I Inhibitor | |
| Reference | Doxorubicin | A549 (Lung) | 12.420 ± 0.5 | Topoisomerase II Inhibitor | |
| Reference | Camptothecin | - | >495 | Topoisomerase I Poison |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reliable evaluation of the biological activity of synthesized compounds.
Synthesis of this compound Derivatives
A common and effective method for the synthesis of this compound derivatives involves the condensation of an appropriately substituted o-phenylenediamine with a substituted benzoic acid or aldehyde.
General Procedure for Synthesis from o-Phenylenediamine and Formic Acid:
-
Dissolve o-phenylenediamine (1 equivalent) in a round-bottomed flask containing formic acid (excess).
-
Heat the reaction mixture at 100°C on a water bath for 2 hours.
-
After cooling, slowly add a 10% sodium hydroxide solution with constant stirring until the mixture is alkaline (checked with litmus paper).
-
Filter the crude benzimidazole product using a Buchner funnel and wash with ice-cold water.
-
Recrystallize the crude product from boiling water with decolorizing carbon to obtain the pure benzimidazole.
Subsequent N-benzylation can be achieved by reacting the synthesized benzimidazole with a substituted benzyl halide in the presence of a base.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Antifungal Stock Solution: Dissolve the test compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal agent in RPMI-1640 medium.
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculation: Dilute the adjusted fungal suspension in RPMI-1640 medium and add it to each well to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL. Include a growth control (no drug) and a sterility control (no fungi).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Anticancer Activity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5 x 10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined as the concentration of the compound that inhibits 50% of cell growth.
Visualizing Mechanisms and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by visual representations.
Caption: Mechanism of action of antifungal this compound derivatives.
Caption: Topoisomerase I inhibition by anticancer this compound derivatives.
Caption: General experimental workflow for SAR studies.
References
Comparative Cytotoxicity of 1-Benzylimidazole and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of 1-benzylimidazole and its analogs, supported by experimental data from various studies. The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.
This guide summarizes quantitative cytotoxicity data, details common experimental protocols for assessing cytotoxicity, and visualizes a key signaling pathway involved in the mechanism of action of these compounds. The aim is to offer a consolidated resource to aid in the discovery and development of novel anticancer agents based on the this compound core.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for cytotoxicity. A lower IC50 value indicates greater potency.
The following table summarizes the IC50 values for this compound and a selection of its analogs from different studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole | K562 (Leukemia) | Not specified, but showed high activity | [1] |
| HCT-15 (Colon Cancer) | Not specified, but showed high activity | [1] | |
| MCF-7 (Breast Cancer) | Not specified, but showed high activity | [1] | |
| SKLU-1 (Lung Cancer) | Not specified, but showed high activity | [1] | |
| 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole | K562 (Leukemia) | Not specified, but showed high activity | [1] |
| HCT-15 (Colon Cancer) | Not specified, but showed high activity | ||
| MCF-7 (Breast Cancer) | Not specified, but showed high activity | ||
| SKLU-1 (Lung Cancer) | Not specified, but showed high activity | ||
| 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | K562 (Leukemia) | Not specified, but showed high activity | |
| HCT-15 (Colon Cancer) | Not specified, but showed high activity | ||
| MCF-7 (Breast Cancer) | Not specified, but showed high activity | ||
| SKLU-1 (Lung Cancer) | Not specified, but showed high activity | ||
| 1-benzyl-2-phenylbenzimidazole (BPB) | Human Chondrosarcoma | Not specified, but induced apoptosis | |
| Benzimidazole derivative 1 | MCF-7 (Breast Cancer) | 31.21 ± 4.49 (µg/mL) | |
| HCT-116 (Colon Cancer) | 28.54 ± 2.91 (µg/mL) | ||
| Benzimidazole derivative 2 | MCF-7 (Breast Cancer) | 29.29 ± 6.39 (µg/mL) | |
| HCT-116 (Colon Cancer) | 16.18 ± 3.85 (µg/mL) | ||
| Benzimidazole derivative 4 | MCF-7 (Breast Cancer) | 8.86 ± 1.10 (µg/mL) | |
| HCT-116 (Colon Cancer) | 24.08 ± 0.31 (µg/mL) | ||
| 1,2-disubstituted benzimidazole 2a | A549 (Lung Cancer) | 111.70 | |
| DLD-1 (Colon Cancer) | 185.30 | ||
| 1,2-disubstituted benzimidazole 2b | A549 (Lung Cancer) | 176.80 |
Experimental Protocols
The following sections detail the methodologies for key experiments commonly used to assess the cytotoxicity of this compound analogs.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of metabolically active cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Signaling Pathways
Benzimidazole derivatives often exert their cytotoxic effects by inducing apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which can be activated by this compound and its analogs.
The following diagram illustrates a generalized workflow for evaluating the cytotoxicity of novel compounds like this compound analogs.
Caption: Experimental workflow for cytotoxicity assessment.
The following diagram illustrates the key events in the apoptosis signaling pathway that can be induced by this compound analogs.
Caption: Generalized apoptosis signaling pathway.
References
Unveiling the Binding Affinity of 1-Benzylimidazole: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the binding affinity of 1-benzylimidazole to its primary protein targets, cytochrome P450 (CYP) enzymes and thromboxane synthase. Designed for researchers, scientists, and drug development professionals, this document offers a comparative assessment of this compound against alternative compounds, supported by experimental data and detailed methodologies.
This compound: A Profile of a Versatile Inhibitor
This compound is a notable small molecule inhibitor known for its interaction with key enzymes in human physiology. It exhibits inhibitory activity against specific cytochrome P450 enzymes, which are crucial for drug metabolism, and also acts as a selective inhibitor of thromboxane synthase, an enzyme pivotal in platelet aggregation and vasoconstriction. Understanding the binding affinity of this compound to these targets is essential for its potential therapeutic applications and for the development of more potent and selective drug candidates.
Comparative Analysis of Binding Affinity
To provide a clear perspective on the efficacy of this compound, its binding affinity is compared with that of other known inhibitors for both cytochrome P450 enzymes and thromboxane synthase.
Cytochrome P450 (CYP) Enzyme Inhibition
This compound has been shown to bind to several CYP isoforms with varying affinities. The equilibrium dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, has been determined for its interaction with CYP2A6, CYP2D6, and CYP8B1.
| Compound | Target Protein | Binding Affinity (Kd/Ki/IC50) | Reference |
| This compound | CYP2A6 | Sub-micromolar (Kd) | |
| This compound | CYP2D6 | 89 µM (Kd) | |
| This compound | CYP8B1 | 240 µM (Kd) | |
| Tranylcypromine | CYP2A6 | 0.13 µM (Ki) | [1] |
| 8-Methoxypsoralen (8-MOP) | CYP2A6 | 0.25 µM (Ki) | [1] |
| Miconazole | CYP8B1 | Sub-micromolar (IC50) | |
| Econazole | CYP8B1 | Sub-micromolar (IC50) |
Thromboxane Synthase Inhibition
This compound is a recognized selective inhibitor of thromboxane synthase. For comparison, other imidazole and non-imidazole-based inhibitors are presented with their half-maximal inhibitory concentrations (IC50).
| Compound | Target Protein | Binding Affinity (IC50) | Reference |
| This compound | Thromboxane Synthase | Data not available | |
| Dazoxiben | Thromboxane Synthase | 0.3 µM (in human whole blood) | |
| Ozagrel | Thromboxane Synthase | 11 nM | |
| Isbogrel (CV-4151) | Thromboxane Synthase | 0.04 mg/kg (in vivo, rat) |
Experimental Protocols for Binding Affinity Determination
Accurate determination of binding affinity is paramount in drug discovery. The following are detailed methodologies for key experiments used to validate the interaction between small molecules like this compound and their target proteins.
Cytochrome P450 Ligand Binding Assay (Spectral Shift Assay)
This method relies on the change in the absorbance spectrum of the CYP heme iron upon ligand binding.
Principle: The heme iron in the resting state of a CYP enzyme is typically in a low-spin state with a Soret peak around 417 nm. Binding of a substrate that displaces the axial water ligand can shift the equilibrium to a high-spin state, causing a blue shift in the Soret peak to around 390 nm (Type I spectrum). Conversely, binding of an inhibitor that coordinates directly with the heme iron results in a red shift to around 425-430 nm (Type II spectrum). The magnitude of this spectral shift is proportional to the fraction of enzyme bound to the ligand.
Protocol:
-
Preparation of Reagents:
-
Purified, recombinant human CYP enzyme (e.g., CYP2A6, CYP2D6, or CYP8B1) is diluted to a final concentration of 1-2 µM in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
A stock solution of this compound or the alternative compound is prepared in a compatible solvent (e.g., DMSO) and then serially diluted to create a range of concentrations.
-
-
Spectrophotometric Measurement:
-
A baseline absorbance spectrum of the CYP enzyme solution is recorded from 350 to 500 nm using a dual-beam spectrophotometer.
-
Aliquots of the ligand solution are added sequentially to the enzyme solution.
-
After each addition and a brief incubation period to allow for equilibrium, a new absorbance spectrum is recorded.
-
-
Data Analysis:
-
Difference spectra are generated by subtracting the initial spectrum (enzyme only) from the spectra recorded after each ligand addition.
-
The change in absorbance at the peak and trough of the difference spectrum is plotted against the ligand concentration.
-
The data is then fitted to a saturation binding equation to determine the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein.
Principle: The binding of a small molecule to a protein is accompanied by either the release or absorption of heat. ITC measures these small heat changes, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction.
Protocol:
-
Sample Preparation:
-
The target protein (e.g., CYP or thromboxane synthase) and the ligand (this compound or alternative) are prepared in an identical, degassed buffer to minimize heats of dilution. The protein concentration in the sample cell is typically in the range of 10-100 µM, and the ligand concentration in the syringe is 10-20 times higher.
-
-
Titration:
-
The protein solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.
-
A series of small, precise injections of the ligand into the protein solution are performed.
-
-
Data Acquisition and Analysis:
-
The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters of the interaction, including the Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.
Principle: SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (analyte) in solution binds to a protein (ligate) that is immobilized on the chip. This allows for the determination of the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.
Protocol:
-
Immobilization of the Target Protein:
-
The target protein is immobilized onto the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
Solutions of the small molecule inhibitor at various concentrations are injected over the surface. The binding of the inhibitor to the immobilized protein is monitored in real-time as an increase in the SPR signal.
-
Following the association phase, the running buffer is reintroduced to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR signal versus time) are fitted to kinetic models to determine the ka and kd values. The Kd is then calculated from the ratio of these rate constants.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a generalized workflow for binding affinity determination.
References
A Comparative Guide to the Synthesis of 1-Benzylimidazole: Assessing Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-benzylimidazole, a key structural motif in many pharmacologically active compounds, has been approached through various methodologies. The reproducibility of these synthetic routes is a critical factor for consistent and reliable drug discovery and development. This guide provides a comparative analysis of common synthetic methods for this compound, with a focus on reaction conditions, yields, and overall efficiency to assess their reproducibility.
Comparison of Synthetic Methodologies
The synthesis of this compound typically involves the N-alkylation of imidazole with a benzyl halide or the condensation of precursors. Variations in catalysts, solvents, heating methods (conventional versus microwave), and reaction times significantly influence the yield and purity of the final product, thereby affecting the reproducibility of the synthesis. Below is a summary of quantitative data from various reported methods.
| Method | Reactants | Catalyst/Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Conventional Heating | Imidazole, Benzyl alcohol | Carboxylic acid | - | < 4 hours | 230-260 | High | [1] |
| Conventional Heating | o-Phenylenediamine, Phenyl glycine | 4N HCl | - | 4 hours | Reflux | - | [2] |
| Microwave-Assisted Synthesis | o-Phenylenediamine, Carboxylic acid | HCl (4M) | - | 1.5-4 min | - | 80-95 | [3] |
| Microwave-Assisted Synthesis | o-Phenylenediamine, Formic acid | - | - | - | - | High | [4] |
| One-Pot Synthesis (Ultrasonic) | o-Phenylenediamine, Aromatic aldehyde | ZnFe2O4 | - | - | 70 | 88-92 | [5] |
| N-Alkylation | Imidazole, Benzyl chloride | Potter's clay | Solvent-free | 5 min | Room Temp | 96 | |
| N-Alkylation | Imidazole, Alkyl halide | Base | Aromatic | - | 75-115 | High |
Note: The data in this table is representative and may vary based on specific reaction conditions and the scale of the reaction. "High" yield is indicated where specific percentages were not provided in the source material.
Experimental Protocols
Detailed methodologies are crucial for the successful replication of a synthesis. Below are protocols for two common methods.
Protocol 1: N-Alkylation of Imidazole with Benzyl Chloride using a Clay Catalyst
This method represents a greener and more efficient approach to the synthesis of this compound.
-
Materials: Imidazole, Benzyl chloride, Potter's clay.
-
Procedure:
-
To a stirred mixture of benzyl chloride (1.05 mmol) and potter's clay (0.5g) at room temperature, add imidazole (1.05 mmol) in pinches.
-
Continue stirring for the appropriate time as monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture repeatedly with ethanol (3 x 20mL).
-
Evaporate the filtrate to afford the crude product.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to higher yields.
-
Materials: o-Phenylenediamine, Formic acid, Sodium hydroxide solution.
-
Procedure:
-
Place a mixture of o-phenylenediamine and formic acid in a domestic microwave oven.
-
Irradiate the mixture for a short period (typically a few minutes, optimization may be required).
-
Cool the reaction mixture.
-
Add sodium hydroxide solution to neutralize the mixture.
-
Wash the crude product with ice-cold water.
-
Recrystallize from boiling water, filter, and dry to obtain pure benzimidazole. For this compound, a subsequent benzylation step would be required.
-
Visualizing Synthetic Workflows
General Workflow for N-Alkylation Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound via N-alkylation.
Decision Logic for Method Selection in this compound Synthesis
Caption: A decision tree for selecting a this compound synthesis method based on desired outcomes.
Assessment of Reproducibility
The reproducibility of this compound synthesis is highly dependent on the chosen method and the precise control of reaction parameters.
-
Microwave-assisted and ultrasonic methods generally offer higher reproducibility due to uniform and efficient heating, leading to shorter reaction times and cleaner product formation. The precise control over reaction conditions in modern microwave reactors contributes to consistent results.
-
N-alkylation using solid catalysts like potter's clay under solvent-free conditions also demonstrates high reproducibility and offers the advantages of being environmentally friendly and having a simple work-up procedure.
-
Conventional heating methods , while effective, can be more prone to variability. Factors such as the rate of heating, efficiency of stirring, and precise temperature control can influence the reaction outcome, potentially leading to lower reproducibility compared to more modern techniques. The formation of by-products, such as the 1,3-dibenzyl imidazolium chloride, can occur, especially with reagents like benzyl chloride, further complicating reproducibility.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-Benzylimidazole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-benzylimidazole, a compound commonly used in biochemical research. Adherence to these protocols is critical for personnel safety and environmental protection.
Core Principles of Chemical Waste Management
The foundational principle of chemical waste disposal is the segregation and clear labeling of all waste streams.[1] Chemical waste such as this compound should be treated as hazardous unless explicitly stated otherwise by a qualified safety professional.[1] It is imperative that this chemical is not disposed of in regular trash or flushed down the drain.[1][2]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation of any dust particles.[1]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from dust particles. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust. | To prevent inhalation of fine particles. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound from a laboratory setting.
1. Waste Collection and Labeling:
-
Designate a specific, suitable, and closed container for the collection of this compound waste.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," the quantity, and the date of accumulation.
2. Transfer of Waste:
-
Carefully sweep or scoop the solid this compound waste into the prepared container.
-
All efforts should be made to avoid the generation of dust during transfer. If the material is a fine powder, consider using a damp cloth to gently wipe the area, placing the cloth in the waste container afterward.
-
Use spark-proof tools and work in a well-ventilated area, away from sources of ignition.
3. Spill Management:
-
In the event of a spill, first, ensure the area is well-ventilated and evacuate personnel to a safe area if necessary.
-
Wearing the appropriate PPE, contain the spill using absorbent pads or other suitable materials to prevent it from spreading.
-
Carefully sweep up the solid material and place it in the labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.
4. Storage Pending Disposal:
-
Keep the hazardous waste container tightly closed and store it in a cool, dry, and well-ventilated area.
-
The storage area should be away from incompatible materials, such as oxidizing agents.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal service.
-
Adhere to all local, regional, and national regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling 1-Benzylimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 1-Benzylimidazole (CAS No. 4238-71-5). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2][3]. Appropriate PPE is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for this compound
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or OSHA's 29 CFR 1910.133. Protects eyes from dust particles and splashes[4][5]. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | Gloves must be inspected prior to use to prevent skin contact. Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) may be necessary if dust or aerosols are generated. | Use in a well-ventilated area is crucial. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. |
Operational Plan: From Receipt to Disposal
This step-by-step guide outlines the safe handling, storage, and disposal of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed to prevent contamination and exposure.
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.
-
Avoid direct contact with skin and eyes.
-
Do not generate dust or aerosols. If the material is a fine powder, handle it with care.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Wash hands and any exposed skin thoroughly after handling.
3. Emergency Procedures:
-
Spill Response:
-
Evacuate the danger area and ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the spilled solid material and place it in a suitable, labeled container for disposal. Avoid generating dust.
-
Clean the spill area thoroughly with a suitable solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.
-
-
First-Aid Measures:
-
If Inhaled: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
In Case of Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water and soap. If skin irritation occurs, get medical advice.
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.
-
4. Disposal Plan:
-
All waste materials, including contaminated PPE, empty containers, and unused this compound, must be disposed of as hazardous waste.
-
Do not dispose of in regular trash or flush down the drain.
-
Collect waste in a clearly labeled, suitable, and closed container.
-
Dispose of the waste in accordance with local, regional, and national environmental regulations.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
